molecular formula C6H3Cl2N3 B580587 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine CAS No. 1221714-51-7

4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B580587
CAS No.: 1221714-51-7
M. Wt: 188.011
InChI Key: MJGNAKMZKBUOLA-UHFFFAOYSA-N
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Description

4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine is a high-value synthetic building block designed for advanced medicinal chemistry and drug discovery research. This multifunctional heterocyclic scaffold is a privileged structure in the development of targeted therapeutic agents, particularly in oncology and virology. The core pyrrolo[2,1-f][1,2,4]triazine structure is recognized as a multimodal pharmacophore and is an integral component of several FDA-approved drugs and investigational compounds . This scaffold is a key structural feature in kinase inhibitors such as avapritinib, which targets platelet-derived growth factor receptor alpha (PDGFRα) mutations in gastrointestinal stromal tumors . The dichloro substitution pattern at the 4 and 6 positions provides reactive handles for selective functionalization, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. Researchers utilize this compound to develop novel inhibitors targeting a range of kinases, including VEGFR-2, c-Met, anaplastic lymphoma kinase (ALK), and EGFR, which are critical players in cellular proliferation and survival pathways . Beyond oncology, the pyrrolo[2,1-f][1,2,4]triazine motif demonstrates significant potential in antiviral drug discovery. As structural analogues of purine bases, derivatives of this scaffold exhibit broad-spectrum activity against various RNA viruses . Recent studies highlight its role as a precursor for C-nucleosides with activity against norovirus, hepatitis C, and other emerging viral pathogens . The scaffold's similarity to the antiviral drug Triazavirin® further underscores its utility in developing new treatments for influenza and other viral infections, often through mechanisms such as neuraminidase inhibition . This reagent is intended for use by qualified researchers in synthetic chemistry, medicinal chemistry, and drug discovery programs. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,6-dichloropyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-1-5-6(8)9-3-10-11(5)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGNAKMZKBUOLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=NN2C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Chemistry of 4,6-Dichloropyrrolo[2,1-f]triazine: A Guide for Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[2,1-f]triazine Core - A Privileged Scaffold in Drug Discovery

The pyrrolo[2,1-f][1][2][3]triazine ring system, a unique bicyclic heterocycle with a bridgehead nitrogen, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to purine nucleosides has made it a focal point for the development of a new generation of therapeutic agents.[1] This core is integral to the structure of numerous compounds that have entered clinical trials or received regulatory approval, including kinase inhibitors for oncology and antiviral agents.[1][4] The inherent biological activity and synthetic tractability of this scaffold make its derivatives, such as the 4,6-dichloro analogue, highly valuable building blocks for researchers and drug development professionals.

This guide provides an in-depth technical overview of the chemical properties, synthesis, and reactivity of 4,6-dichloropyrrolo[2,1-f]triazine. While this specific isomer is less documented than its 2,4-dichloro counterpart, this paper will extrapolate its expected characteristics based on established principles of heterocyclic chemistry and available data on related analogues. We will delve into the causality behind synthetic strategies and the predictable yet nuanced reactivity that makes this molecule a powerful tool in the design of novel therapeutics.

Physicochemical Properties: A Data-Driven Overview

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₆H₃Cl₂N₃Based on the core structure.
Molecular Weight 188.01 g/mol Calculated from the molecular formula.
Appearance Likely a light brown or off-white solidSimilar chlorinated heterocycles are typically crystalline solids at room temperature.[5]
Solubility Expected to be soluble in chlorinated solvents (DCM, chloroform), ethers (THF, dioxane), and polar aprotic solvents (DMF, DMSO). Poorly soluble in water and non-polar aliphatic hydrocarbons.The polar heterocyclic nature combined with the chloro-substituents suggests this solubility profile.
Melting Point Predicted to be in the range of 150-200 °CBy analogy with other dichlorinated nitrogen heterocycles. The exact value is sensitive to the substitution pattern.
Stability Stable under standard laboratory conditions. Sensitive to strong nucleophiles, acids, and bases, especially at elevated temperatures.The electron-deficient triazine ring is susceptible to nucleophilic attack.

Synthesis of the 4,6-Dichloropyrrolo[2,1-f]triazine Scaffold

The synthesis of 4,6-dichloropyrrolo[2,1-f]triazine is not explicitly detailed in the literature. However, a logical and efficient synthetic route can be postulated starting from a suitable pyrrole precursor, leading to the formation of the corresponding dihydroxy-pyrrolo[2,1-f]triazine, followed by a chlorination step. This approach leverages established methodologies for the construction of the core scaffold and subsequent functionalization.[1]

A key chlorination strategy for analogous heterocyclic systems involves the use of phosphorus oxychloride (POCl₃).[1] This reagent is highly effective for converting hydroxyl or keto groups on electron-deficient rings into chloro substituents.

Proposed Synthetic Workflow

G cluster_0 Step 1: Scaffold Construction cluster_1 Step 2: Dichlorination A 1-Aminopyrrole-2-carboxamide C Pyrrolo[2,1-f]triazine-4,6-dione A->C Cyclocondensation (e.g., NaOEt, EtOH, heat) B Diethyl Oxalate B->C D 4,6-Dichloropyrrolo[2,1-f]triazine C->D POCl₃, heat (optional: tertiary amine base) G A 4,6-Dichloropyrrolo[2,1-f]triazine B 4-Amino-6-chloropyrrolo[2,1-f]triazine A->B R-NH₂, Base (Controlled Temp.) C 4-Alkoxy-6-chloropyrrolo[2,1-f]triazine A->C R-OH, Base (Controlled Temp.) D 4,6-Diaminopyrrolo[2,1-f]triazine B->D R'-NH₂, Base, Heat E 4-Amino-6-alkoxypyrrolo[2,1-f]triazine B->E R'-OH, Base, Heat C->E R'-NH₂, Base, Heat

Sources

The Strategic Core: A Technical Guide to 4,6-Dichloropyrrolo[2,1-f]triazine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged from relative obscurity to become a cornerstone in the development of cutting-edge therapeutics. This ascent is largely attributed to its integral role in the structure of the antiviral drug remdesivir and a growing number of potent kinase inhibitors. At the heart of this versatile scaffold's utility lies a key intermediate: 4,6-dichloropyrrolo[2,1-f]triazine. This technical guide provides an in-depth exploration of the molecular structure, synthesis, and reactivity of this critical building block. We will delve into the nuanced reactivity of its dichlorinated triazine ring, a feature that medicinal chemists can strategically exploit for the synthesis of diverse compound libraries. Furthermore, we will examine its application as a pharmacophore, dissecting its interactions within the active sites of key biological targets. This guide is intended to serve as a comprehensive resource for researchers leveraging the power of the pyrrolo[2,1-f][1][2][3]triazine core in their drug discovery endeavors.

Introduction: The Rise of a Privileged Scaffold

First synthesized in the 1970s, the pyrrolo[2,1-f][1][2][3]triazine bicyclic heterocycle, with its unique bridgehead nitrogen and embedded N-N bond, remained a chemical curiosity for decades.[1] However, the early 2000s witnessed a surge of interest in this scaffold, driven by the relentless pursuit of novel kinase inhibitors for oncology.[1] Its unique electronic and steric properties make it an ideal backbone for molecules designed to fit into the ATP-binding pockets of various kinases. This potential was fully realized with the discovery of numerous potent kinase inhibitors targeting enzymes such as VEGFR-2, EGFR, and JAK2.[1]

The global health crisis precipitated by the COVID-19 pandemic further solidified the importance of this heterocyclic system. The broad-spectrum antiviral agent, remdesivir, which features the pyrrolo[2,1-f][1][2][3]triazine core, was granted emergency use authorization for the treatment of severe COVID-19.[1] This event catalyzed a flurry of research into scalable and efficient syntheses of the pyrrolo[2,1-f][1][2][3]triazine nucleus, with 4,6-dichloropyrrolo[2,1-f]triazine being a pivotal intermediate.

This guide will provide a detailed examination of 4,6-dichloropyrrolo[2,1-f]triazine, offering the technical insights necessary for its effective utilization in medicinal chemistry programs.

Molecular Structure and Physicochemical Properties

The foundational understanding of any chemical entity begins with a thorough characterization of its structure and properties.

Table 1: Physicochemical Properties of 4,6-Dichloropyrrolo[2,1-f]triazine

PropertyValueSource
CAS Number 918538-05-3ChemScene
Molecular Formula C₆H₃Cl₂N₃ChemScene
Molecular Weight 188.01 g/mol ChemScene
Appearance Light brown solidChemicalBook
SMILES ClC1=NC(Cl)=NN2C1=CC=C2ChemScene
Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and providing insights into its electronic environment.

  • ¹H NMR (CDCl₃): δ 6.98 (1H, m), 7.05 (1H, m), 7.86 (1H, m).[4] The complex multiplets in the aromatic region correspond to the three protons on the pyrrole ring.

  • Mass Spectrometry (MS): m/z 187 (M+).[4] This corresponds to the molecular ion of the compound.

Note: While extensive searches were conducted, publicly available experimental ¹³C NMR and IR spectra for 4,6-dichloropyrrolo[2,1-f]triazine were not found. Researchers are advised to acquire this data for complete characterization upon synthesis. For reference, the characteristic IR absorption bands for a related compound, 2-chloro-4,6-dimethoxy-1,3,5-triazine, include aromatic stretching modes in the triazine ring (1562, 1460 cm⁻¹), C=N stretching (1300 cm⁻¹), and C-N stretching (818 cm⁻¹).

Synthesis of the Core Scaffold

The efficient and scalable synthesis of 4,6-dichloropyrrolo[2,1-f]triazine is paramount for its use in drug discovery. A reliable method proceeds from the corresponding dione precursor.

Experimental Protocol: Chlorination of Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione

This protocol outlines the conversion of the dione to the dichloro derivative, a key transformation for introducing reactive handles for further diversification.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product start Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione reagents 1. Diisopropylethylamine (DIPEA), Toluene 2. Phosphorous oxychloride (POCl₃) 3. Heat at 120°C, 20 hours (sealed tube) start->reagents Chlorination product 4,6-Dichloropyrrolo[2,1-f]triazine reagents->product

Caption: Stepwise functionalization of the dichlorinated core.

Applications in Drug Discovery

The 4,6-dichloropyrrolo[2,1-f]triazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.

The Pyrrolo[2,1-f]triazine Core in Kinase Inhibition

The pyrrolo[2,1-f]triazine scaffold has proven to be a highly effective template for the design of potent and selective kinase inhibitors. The nitrogen atoms in the fused ring system are strategically positioned to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition.

Docking studies of various pyrrolo[2,1-f]triazine-based inhibitors have revealed a common binding mode. The N1 nitrogen of the pyrrolo[2,1-f]triazine ring typically forms a hydrogen bond with the amide-NH of a cysteine residue in the hinge region, anchoring the inhibitor in the active site. Further interactions can be engineered through substitutions at the 4 and 6 positions, which can extend into other pockets of the ATP-binding site, thereby enhancing potency and selectivity. For instance, in VEGFR-2, a hydrogen bond interaction between the N1 of the pyrrolotriazine and the amide-NH of Cys919 is crucial for binding. [1] Diagram 3: Generalized Kinase Binding Mode

G cluster_kinase Kinase ATP-Binding Site hinge Hinge Region (e.g., Cys919 in VEGFR-2) pocket Hydrophobic Pocket inhibitor Pyrrolo[2,1-f]triazine Core inhibitor->hinge Hydrogen Bond (Key Interaction) substituent1 R1 at C4 inhibitor->substituent1 substituent2 R2 at C6 inhibitor->substituent2 substituent1->pocket Hydrophobic/Other Interactions

Caption: Key interactions of the pyrrolotriazine scaffold in a kinase active site.

A Crucial Intermediate in the Synthesis of Remdesivir

While 4,6-dichloropyrrolo[2,1-f]triazine is not directly incorporated into the final structure of remdesivir, the broader pyrrolo[2,1-f]t[1][2][3]riazine core is the essential nucleobase mimic. The synthesis of remdesivir involves the C-glycosylation of a protected ribose derivative with a functionalized pyrrolo[2,1-f]t[1][2][3]riazine. The development of scalable synthetic routes to the core heterocycle, often proceeding through intermediates that could be derived from the dichlorinated version, has been a major focus of process chemistry research. The initial synthesis of remdesivir by Gilead Sciences involved the coupling of a 4-amino-7-iodopyrrolo[2,1-f]t[1][2][3]riazine with a protected ribonolactone.

Conclusion and Future Perspectives

4,6-Dichloropyrrolo[2,1-f]triazine has cemented its status as a high-value intermediate in medicinal chemistry. Its strategic importance is underscored by its role in the synthesis of a diverse array of biologically active molecules, from targeted cancer therapeutics to broad-spectrum antiviral agents. The ability to selectively functionalize the C4 and C6 positions through nucleophilic aromatic substitution provides a powerful platform for generating novel chemical matter and fine-tuning the pharmacological properties of lead compounds.

As our understanding of the biological roles of kinases and other key enzymes continues to expand, the demand for versatile and "drug-like" scaffolds will only intensify. The pyrrolo[2,1-f]t[1][2][3]riazine core, readily accessible and diversifiable through its dichlorinated precursor, is poised to remain a central player in the ongoing quest for new and improved medicines. Future research will likely focus on further elucidating the structure-activity relationships of derivatives, exploring novel substitution patterns, and developing even more efficient and sustainable synthetic methodologies.

References

  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f]t[1][2][3]riazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25.

  • ResearchGate. (n.d.). FT-IR spectra of: a dimethoxy-triazine ligand before and after.... Retrieved January 16, 2026, from [Link]

Sources

Spectroscopic Characterization of 2,4-Dichloropyrrolo[2,1-f]triazine: A Technical Guide

Spectroscopic Characterization of 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine, with the Chemical Abstracts Service (CAS) registry number 918538-05-3, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[4][5][6] Its fused pyrrole and triazine ring system forms the core scaffold of various biologically active molecules, including kinase inhibitors for cancer therapy and antiviral agents.[7] Notably, this compound is a key intermediate in the synthesis of Remdesivir, a broad-spectrum antiviral medication.[4] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, quality control, and the development of novel derivatives.

A note on nomenclature: The IUPAC name for this compound is 2,4-dichloropyrrolo[2,1-f][1][2][3]triazine.[5][8] It is important to use this systematic name and the corresponding CAS number to avoid ambiguity.

Molecular Structure and Spectroscopic Rationale

The structure of 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine, with the molecular formula C₆H₃Cl₂N₃, dictates its spectroscopic behavior.[5] The molecule consists of a pyrrole ring fused with a 1,2,4-triazine ring. The presence of aromatic protons, distinct carbon environments, and chlorine isotopes provides a unique spectroscopic fingerprint.

Caption: Chemical structure of 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the number, connectivity, and chemical environment of the hydrogen atoms in the molecule.

Experimental Protocol (Exemplary):

  • Sample Preparation: Dissolve approximately 5-10 mg of 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum at room temperature using a standard proton pulse sequence. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction.

¹H NMR Data Summary:

Chemical Shift (δ, ppm)MultiplicityIntegrationProposed Assignment
7.86m1HH-7
7.05m1HH-5
6.98m1HH-6

Data sourced from ChemicalBook.[1]

Interpretation of the ¹H NMR Spectrum: The ¹H NMR spectrum of 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine is expected to show signals corresponding to the three protons on the pyrrole ring. The observed multiplets in the aromatic region (δ 6.9-7.9 ppm) are consistent with this structure.[1] The downfield shift of these protons is due to the deshielding effect of the aromatic system and the electron-withdrawing nature of the adjacent triazine ring. The specific assignment of each proton is based on predicted chemical shifts and coupling patterns, which would require more advanced 2D NMR experiments like COSY and NOESY for definitive confirmation.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in the molecule.

Experimental Protocol (Exemplary):

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum using a standard carbon pulse sequence with proton decoupling.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Expected ¹³C NMR Data: While the experimental ¹³C NMR spectrum is not publicly available, it is anticipated to show six distinct signals for the six carbon atoms in the heterocyclic core. The chemical shifts of the carbon atoms attached to the chlorine atoms (C-2 and C-4) are expected to be significantly downfield due to the electronegativity of chlorine. The carbons of the pyrrole ring will resonate at chemical shifts typical for aromatic five-membered heterocycles. Chemical suppliers like ChemicalBook and Ambeed indicate the availability of ¹³C NMR data, suggesting it has been acquired and is used for quality control.[9][10]

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol (Exemplary):

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, for example, via direct infusion or after separation by liquid chromatography.

  • Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

Mass Spectrometry Data Summary:

m/zInterpretation
187[M]⁺ (Molecular ion)

Data sourced from ChemicalBook.[1]

Interpretation of the Mass Spectrum: The mass spectrum shows a molecular ion peak at m/z 187.[1] This corresponds to the calculated molecular weight of C₆H₃Cl₂N₃ (188.01 g/mol , considering the most abundant isotopes ¹²C, ¹H, ³⁵Cl, and ¹⁴N). A key feature to look for in the high-resolution mass spectrum would be the characteristic isotopic pattern for a molecule containing two chlorine atoms. The ratio of the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks should be approximately 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Gcluster_workflowSpectroscopic Analysis WorkflowSample2,4-Dichloropyrrolo[2,1-f][1,2,4]triazineNMR_SpecNMR SpectrometerSample->NMR_SpecMS_SpecMass SpectrometerSample->MS_SpecNMR_Data¹H and ¹³C NMR DataNMR_Spec->NMR_DataMS_DataMass SpectrumMS_Spec->MS_DataInterpretationStructural ConfirmationNMR_Data->InterpretationMS_Data->Interpretation

Caption: A generalized workflow for the spectroscopic analysis of the title compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Expected IR Spectral Features: Although an experimental IR spectrum is not available, the following characteristic absorption bands can be predicted for 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine:

  • C-H stretching (aromatic): Around 3100-3000 cm⁻¹

  • C=N and C=C stretching (aromatic rings): In the range of 1600-1450 cm⁻¹

  • C-Cl stretching: Typically in the region of 800-600 cm⁻¹

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Expected UV-Vis Absorption: The fused aromatic system of 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine is expected to exhibit strong UV absorption due to π → π* electronic transitions. The exact wavelength of maximum absorbance (λ_max) would need to be determined experimentally, but it is likely to be in the 200-400 nm range.

Conclusion

The spectroscopic data for 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine, particularly from ¹H NMR and mass spectrometry, provide a solid basis for its structural confirmation and purity assessment. The provided ¹H NMR data and the molecular ion peak from mass spectrometry are consistent with the proposed structure. While experimental ¹³C NMR, IR, and UV-Vis data are not yet widely published, their expected characteristics can be inferred from the molecular structure and data from related compounds. For researchers and professionals in drug development, a comprehensive understanding of these spectroscopic fingerprints is essential for advancing the applications of this important heterocyclic compound.

References

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. Retrieved January 15, 2026, from [Link]

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. Retrieved January 15, 2026, from [Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. (2021). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine (BSC). (n.d.). Pharmaffiliates. Retrieved January 15, 2026, from [Link]

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. (n.d.). SpringerLink. Retrieved January 15, 2026, from [Link]

  • Pyrrolo[2,1-f][1][2][3]triazine compound, and preparation method and application thereof. (2013). Google Patents. Retrieved January 15, 2026, from

Whitepaper on the Therapeutic Potential and Postulated Mechanism of Action of 4,6-Dichloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its recurrence in a multitude of biologically active compounds.[4][5][6] This guide delves into the postulated mechanism of action of a specific, yet under-researched derivative, 4,6-Dichloropyrrolo[2,1-f]triazine. Based on extensive data from structurally related analogues, we hypothesize that this compound functions as a multi-targeted kinase inhibitor. The strategic placement of chloro-substituents at the 4 and 6 positions suggests a reactive chemical handle for covalent modification or specific hydrogen bonding interactions within the ATP-binding pocket of various protein kinases. This document will elucidate the probable molecular targets, the downstream signaling pathways affected, and provide robust, field-proven experimental protocols to validate these hypotheses. Our analysis is grounded in the established pharmacology of the pyrrolotriazine class, which has yielded potent inhibitors of key oncogenic kinases such as c-Met, VEGFR-2, ALK, and JAK2.[7][8]

The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Privileged Template in Kinase Inhibition

The fusion of a pyrrole and a triazine ring system creates a unique heterocyclic structure that has proven to be exceptionally well-suited for interaction with the ATP-binding sites of protein kinases.[4][6] This scaffold is present in numerous kinase inhibitors that have entered clinical development, and its versatility allows for the targeting of a wide array of kinases through varied substitutions.[5][7] The nitrogen atoms of the triazine ring act as key hydrogen bond acceptors, mimicking the adenine portion of ATP, while the pyrrole ring and its substituents can be modified to achieve selectivity and potency. The journey of this scaffold from C-nucleosides to a prominent position in the kinase inhibitor field underscores its chemical and biological significance.[9]

Postulated Mechanism of Action of 4,6-Dichloropyrrolo[2,1-f]triazine

While direct experimental data for 4,6-Dichloropyrrolo[2,1-f]triazine is not yet prevalent in the public domain, a robust mechanistic hypothesis can be constructed based on its structural congeners.

Primary Target Class: Protein Kinase Inhibition

The vast body of literature on pyrrolo[2,1-f]triazine derivatives points overwhelmingly towards protein kinases as the primary target class.[4][6][9] These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] Derivatives of this scaffold have been successfully developed as inhibitors of various kinases, including those involved in angiogenesis, cell proliferation, and inflammation.[8][10]

Hypothesized Molecular Interactions at the ATP-Binding Site

We postulate that 4,6-Dichloropyrrolo[2,1-f]triazine acts as a competitive inhibitor of ATP at the kinase catalytic site. The core scaffold likely forms hydrogen bonds with the hinge region of the kinase, a critical interaction for anchoring the inhibitor. The chlorine atoms at the 4 and 6 positions are electron-withdrawing and can participate in halogen bonding or be displaced by nucleophilic residues in the kinase active site, potentially leading to covalent inhibition in some cases. The specific kinases targeted will be determined by the overall shape and electrostatic properties of the molecule, which dictate its fit within different ATP-binding pockets.

Potential Downstream Signaling Pathways

Based on the known targets of related pyrrolotriazine compounds, 4,6-Dichloropyrrolo[2,1-f]triazine is likely to modulate one or more of the following key signaling pathways:

  • VEGFR/PDGFR Signaling: Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases would disrupt downstream signaling cascades, including the RAS/MEK/ERK and PI3K/Akt pathways.[11] This would lead to a potent anti-angiogenic effect, starving tumors of their blood supply.[12][13]

  • c-Met Signaling: Inhibition of the c-Met receptor tyrosine kinase can block the HGF/c-Met pathway, which is crucial for tumor cell proliferation, survival, and metastasis.[8]

  • Hedgehog Signaling: Some pyrrolotriazine derivatives have been shown to inhibit the Hedgehog signaling pathway, which is aberrantly activated in several cancers.[14]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR, c-Met) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Compound 4,6-Dichloropyrrolo[2,1-f]triazine Compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Angiogenesis Angiogenesis Transcription->Angiogenesis Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival

Caption: Postulated inhibition of Receptor Tyrosine Kinases by 4,6-Dichloropyrrolo[2,1-f]triazine and its downstream effects.

Quantitative Data from Structurally Related Pyrrolo[2,1-f]triazine Derivatives

To provide a quantitative perspective on the potential potency of 4,6-Dichloropyrrolo[2,1-f]triazine, the following table summarizes the inhibitory activities (IC50 values) of several reported analogues against key kinases.

Compound ClassTarget KinaseIC50 (nM)Reference
Pyrrolo[1,2-f][1][2][3]triazine derivativec-Met2.3 ± 0.1[8]
Pyrrolo[1,2-f][1][2][3]triazine derivativeVEGFR-25.0 ± 0.5[8]
2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazineALK10 ± 2[7]
Pyrrolo[1,2-f]triazine derivativeJAK2Potent activity[7]
6-aminocarbonyl pyrrolo[2,1-f][1][2][3]triazinePI3K p110α122[15]
6-aminocarbonyl pyrrolo[2,1-f][1][2][3]triazinePI3K p110δ119[15]

Experimental Workflows for Elucidating the Mechanism of Action

The following section provides detailed, step-by-step protocols for key experiments to definitively determine the mechanism of action of 4,6-Dichloropyrrolo[2,1-f]triazine.

G cluster_discovery Target Identification & Validation cluster_pathway Pathway Analysis cluster_cellular Cellular Phenotype A Kinase Profiling Assay (Broad panel screen) B Cellular Thermal Shift Assay (CETSA) (Confirm target engagement in cells) A->B C Phospho-Protein Western Blot (Assess downstream signaling) B->C D Cell Viability Assay (e.g., MTS/MTT) (Measure anti-proliferative effects) C->D E Apoptosis Assay (e.g., Annexin V/PI) (Determine induction of cell death) D->E

Caption: Experimental workflow for the elucidation of the mechanism of action.

Protocol: Kinase Profiling Assay

Objective: To identify the primary kinase targets of 4,6-Dichloropyrrolo[2,1-f]triazine from a large panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of 4,6-Dichloropyrrolo[2,1-f]triazine in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: In a multi-well plate, add the kinase, a fluorescently labeled ATP analogue (tracer), and the test compound at a fixed concentration (e.g., 1 µM).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Detection: Measure the fluorescence polarization or other suitable signal. Inhibition is detected as a decrease in the signal, as the compound displaces the tracer from the kinase's ATP-binding site.

  • Data Analysis: Calculate the percent inhibition for each kinase. For hits showing significant inhibition, perform dose-response experiments to determine the IC50 value.

Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of the target kinase by 4,6-Dichloropyrrolo[2,1-f]triazine in a cellular context.

Methodology:

  • Cell Treatment: Treat cultured cells with either the vehicle (DMSO) or 4,6-Dichloropyrrolo[2,1-f]triazine at various concentrations for a defined period.

  • Heating: Heat the cell lysates at a range of temperatures. The binding of the compound to its target protein will stabilize it, increasing its melting temperature.

  • Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol: Phospho-Protein Western Blot

Objective: To assess the effect of 4,6-Dichloropyrrolo[2,1-f]triazine on the phosphorylation status of downstream signaling proteins.

Methodology:

  • Cell Treatment: Treat cells with the compound at various concentrations and for different time points. Include appropriate positive and negative controls (e.g., growth factors to stimulate the pathway).

  • Protein Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target proteins (e.g., p-ERK, p-Akt) and for the total protein as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities to determine the change in phosphorylation levels upon treatment with the compound.

Conclusion and Future Directions

4,6-Dichloropyrrolo[2,1-f]triazine represents a promising, albeit currently under-investigated, molecule within the esteemed pyrrolo[2,1-f]triazine class of kinase inhibitors. The mechanistic framework presented in this guide, based on robust data from its close analogues, strongly suggests its potential as a multi-targeted inhibitor of key oncogenic signaling pathways. The provided experimental protocols offer a clear and validated path for the definitive elucidation of its mechanism of action. Future research should focus on a comprehensive kinase screen, followed by cellular and in vivo studies to confirm its therapeutic potential. The reactive nature of the dichloro-substituents also opens up avenues for the rational design of second-generation covalent inhibitors with enhanced potency and selectivity.

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  • Shi, W., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 62-77. Available at:

  • Pyrrolo[2,1- f ][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - ResearchGate. Available at:

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  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Available at:

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Biological activity of 4,6-Dichloropyrrolo[2,1-f]triazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 4,6-Dichloropyrrolo[2,1-f]triazine Derivatives

Executive Summary

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of several approved drugs, including the antiviral remdesivir and the kinase inhibitor avapritinib.[1][4][5] This guide focuses on the 4,6-dichloro-pyrrolo[2,1-f]triazine intermediate, a versatile building block for synthesizing a diverse library of derivatives. The presence of two reactive chlorine atoms allows for strategic nucleophilic substitution, enabling the exploration of structure-activity relationships (SAR) for various biological targets. This document provides a comprehensive overview of the synthesis, multifaceted biological activities—with a primary focus on kinase inhibition and anticancer effects—and key experimental methodologies for evaluating these compounds. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Foundation for Drug Discovery

Fused heterocyclic systems are integral to the design of modern therapeutics, often providing a rigid conformational framework and multiple points for hydrogen bonding and other key interactions within biological targets.[1] The pyrrolo[2,1-f][1][2][3]triazine system, being bioisosteric with the natural purine core, has garnered significant attention.[6] This structural analogy makes it a prime candidate for targeting enzymes that interact with purines, such as kinases and viral polymerases.[7][8]

The 4,6-dichloro derivative serves as a critical starting material. The differential reactivity of the chlorine atoms at the C4 and C6 positions allows for sequential and selective substitution, providing a robust platform for generating novel chemical entities with tailored pharmacological profiles.

Synthesis of the 4,6-Dichloropyrrolo[2,1-f]triazine Core and Derivatives

The synthesis of the pyrrolo[2,1-f][1][2][3]triazine scaffold can be achieved through various strategies, often starting from either pyrrole or triazine precursors.[8] A common approach involves the N-amination of a pyrrole derivative, followed by cyclization to form the fused bicyclic system.[8] The dichlorinated intermediate, specifically 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine (a common isomer), can be synthesized from pyrrole derivatives followed by halogenation steps.[9]

The true synthetic utility of this intermediate lies in its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms can be displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, to generate libraries of substituted derivatives. This allows for systematic modification and optimization of biological activity.

Synthetic_Strategy start 4,6-Dichloropyrrolo [2,1-f]triazine Core product1 Monosubstituted Intermediate start->product1 S_NAr Reaction 1 sub1 Nucleophile 1 (R1-NuH) sub1->product1 sub2 Nucleophile 2 (R2-NuH) product2 Disubstituted Derivative (Target Compound) sub2->product2 product1->product2 S_NAr Reaction 2

Caption: General synthetic workflow for creating derivatives from the dichlorinated core.

Predominant Biological Activities and Therapeutic Applications

Derivatives of the 4,6-dichloropyrrolo[2,1-f]triazine scaffold exhibit a broad spectrum of biological activities, with a significant focus on oncology and virology.

Kinase Inhibition: A Cornerstone of Anticancer Activity

Kinase inhibition is one of the most successful strategies in targeted cancer therapy.[1][5] The pyrrolo[2,1-f]triazine scaffold has proven to be an exceptional template for designing potent and selective kinase inhibitors.[5][10] The nitrogen atoms in the fused ring system are well-positioned to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[1]

3.1.1 Dual c-Met and VEGFR-2 Inhibition The c-Met and VEGFR-2 receptor tyrosine kinases are crucial drivers of tumor growth, angiogenesis, and metastasis. Dual inhibition is a validated therapeutic strategy. A series of pyrrolo[2,1-f]triazine derivatives were designed as potent dual inhibitors.[11] Notably, compound 27a from one study demonstrated potent inhibition of both kinases and strong antiproliferative effects in cancer cell lines dependent on c-Met signaling.[11]

3.1.2 Phosphoinositide 3-Kinase (PI3K) Inhibition Aberrant signaling in the PI3K pathway is a major contributor to immunological disorders and cancers.[12] Researchers have identified 4-amino pyrrolotriazines as a novel chemotype that selectively inhibits the PI3Kδ isoform.[12] Further structure-activity relationship (SAR) studies led to compounds with efficacy in preclinical models of arthritis.[12] One derivative, compound 14a , showed selective activity against p110α and p110δ isoforms.[2]

3.1.3 Other Clinically Relevant Kinase Targets The versatility of the scaffold has been demonstrated through the development of inhibitors for numerous other kinases:

  • p38α MAP Kinase: Incorporation of aryl and heteroaryl ketones at the C6 position led to potent inhibitors of p38α, with demonstrated efficacy in in vivo models of inflammation.[13]

  • Anaplastic Lymphoma Kinase (ALK): 2,7-disubstituted-pyrrolo[2,1-f]triazines have been synthesized as potent ALK inhibitors, with one compound showing nanomolar activity (IC₅₀ = 10 ± 2 nM) and high selectivity over IGF-1R.[1]

  • Epidermal Growth Factor Receptor (EGFR) and HER2: Derivatives have been developed as dual inhibitors of EGFR and HER2, showing significant tumor growth inhibition in xenograft models.[1]

Kinase_Inhibition cluster_0 Normal Kinase Function cluster_1 Inhibition inhibitor Pyrrolo[2,1-f]triazine Derivative kinase Kinase ATP Binding Site inhibitor->kinase Binds Competitively product Phosphorylated Substrate kinase->product Phosphorylation blocked Blocked kinase->blocked atp ATP atp->kinase substrate Substrate Protein substrate->product downstream Downstream Signaling (Proliferation, Survival) product->downstream

Caption: Mechanism of competitive kinase inhibition by pyrrolotriazine derivatives.

Anticancer and Antiproliferative Activity

As a direct result of potent kinase inhibition, many pyrrolo[2,1-f]triazine derivatives exhibit significant anticancer activity across a range of human cancer cell lines.[2]

Compound IDTarget(s)Cell Line(s)Activity (IC₅₀)Reference
Compound 27a c-Met, VEGFR-2BaF₃-TPR-Met0.71 ± 0.16 nM[11]
Compound 27a c-Met, VEGFR-2HUVEC-VEGFR237.4 ± 0.311 nM[11]
Compound 14a PI3Kα, PI3KδVarious122 nM (p110α), 119 nM (p110δ)[2]
Compound 21 ALK-10 ± 2 nM (enzymatic)[1]
Compound 16 HER2, EGFRN870.12 µM[1]
Antiviral Properties

The structural similarity of the pyrrolo[2,1-f]triazine core to purine nucleosides makes it a promising scaffold for antiviral drug discovery.[7] This is famously exemplified by remdesivir. Studies have explored non-nucleoside derivatives as well, identifying compounds with potent activity against influenza A virus (H1N1).[7] One study identified a derivative with an IC₅₀ of 4 µg/mL and a high selectivity index of 188, suggesting a mechanism involving neuraminidase inhibition.[7]

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development, and its aberrant activation is linked to several cancers. By replacing the pyrimidine skeleton of a known inhibitor with the pyrrolo[2,1-f]triazine scaffold, researchers developed a novel series of potent Hh pathway inhibitors.[14][15] Optimization led to the identification of compound 19a , which demonstrated superior in vitro potency and favorable in vivo pharmacokinetic properties.[14]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrrolo[2,1-f]triazine core has yielded crucial insights into the structural requirements for potent biological activity.

  • Substitutions at C4 and C6: As the primary points of diversification, the nature of the substituents at these positions is critical. For kinase inhibition, amine-linked groups at C4 are common, often forming hydrogen bonds with the kinase hinge region.[12]

  • Aryl and Heteroaryl Groups: The introduction of various aryl and heteroaryl groups allows for probing different hydrophobic and hydrophilic pockets within the target's active site. For example, in p38α inhibitors, aryl ketones at the C6 position were found to be optimal.[13]

  • Target Specificity: SAR exploration has shown that subtle modifications can shift the selectivity profile. For PI3Kδ inhibitors, specific substitutions were key to achieving selectivity over other PI3K isoforms.[12]

Key Experimental Protocols

The validation of biological activity relies on robust and reproducible experimental assays. Below are detailed protocols for two fundamental assays used to characterize these derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase by measuring ATP consumption (via ADP production).[16]

Principle: Kinase activity consumes ATP, producing ADP. A luminescence-based detection reagent (e.g., ADP-Glo™) is used in a two-step process. First, remaining ATP is depleted. Second, ADP is converted back to ATP, which drives a luciferase reaction, generating a light signal directly proportional to the initial kinase activity.

Materials:

  • Target Kinase and its specific substrate peptide.

  • ATP, MgCl₂.

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[16]

  • Test Compounds (e.g., 4,6-disubstituted pyrrolo[2,1-f]triazine derivatives) dissolved in DMSO.

  • Positive Control (e.g., Staurosporine) and Negative Control (DMSO).

  • ADP-Glo™ Kinase Assay Kit (or equivalent).

  • White, opaque 96-well or 384-well plates.

Procedure:

  • Compound Preparation: Create a 10-point, 1:3 serial dilution of the test compounds in DMSO, starting from a high concentration (e.g., 1 mM).[16]

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or control (DMSO) to each well.

  • Enzyme Addition: Add 2.5 µL of the target kinase in assay buffer to each well. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding 5 µL of a substrate/ATP mixture (prepared in assay buffer) to each well. The final ATP concentration should ideally be at or near its Kₘ for the kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[16]

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.[16]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity after treatment with test compounds.[17]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living, metabolically active cells to form an insoluble purple formazan product.[3][17] The amount of formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[17]

Materials:

  • Human cancer cell line (e.g., HCT-116, MCF-7).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • MTT solution (5 mg/mL in sterile PBS).[3]

  • Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Spectrophotometer (plate reader).

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[17][18]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the test wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plates for a desired exposure period (e.g., 48 or 72 hours) at 37°C in 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[18]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into purple formazan crystals.[18]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of Solubilization Solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18] Mix thoroughly by gentle shaking or pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background noise.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).

MTT_Workflow s1 1. Seed Cells in 96-well plate s2 2. Incubate 24h (Adhesion) s1->s2 s3 3. Treat with Compounds s2->s3 s4 4. Incubate 48-72h (Exposure) s3->s4 s5 5. Add MTT Reagent s4->s5 s6 6. Incubate 2-4h (Formazan Formation) s5->s6 s7 7. Add Solubilization Solution (DMSO) s6->s7 s8 8. Read Absorbance (570 nm) s7->s8 s9 9. Calculate IC50 s8->s9

Caption: Step-by-step experimental workflow for the MTT cell viability assay.

Conclusion and Future Perspectives

The 4,6-dichloropyrrolo[2,1-f]triazine scaffold is a highly validated and synthetically tractable starting point for the development of novel therapeutics. Its derivatives have demonstrated potent and diverse biological activities, most notably as inhibitors of clinically relevant protein kinases for cancer therapy. The structural similarity to purines also provides a strong rationale for its continued exploration in antiviral and other therapeutic areas.

Future research should focus on leveraging combinatorial chemistry and high-throughput screening to expand the chemical space around this core. A deeper understanding of SAR through computational modeling and co-crystallography will enable the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties, paving the way for new clinical candidates.

References

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  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

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  • Bhide, R.S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(18), 4445-4450. [Link]

  • Krise, A.A., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7686. [Link]

  • Shi, Y., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 159, 204-219. [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

  • Sroka, W., et al. (2020). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2][3]triazine Derivatives. Molecules, 25(21), 5220. [Link]

  • Wang, J., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. Journal of Medicinal Chemistry, 57(5), 2135-2146. [Link]

  • Wang, J., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. Journal of Medicinal Chemistry. [Link]

  • Pathak, V.N., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(4), 2415-2433. [Link]

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The Pyrrolo[2,1-f]triazine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with superior therapeutic profiles is a constant endeavor. Within this pursuit, certain heterocyclic scaffolds emerge as "privileged structures" due to their ability to bind to multiple biological targets with high affinity, offering a fertile ground for the development of new drugs. The pyrrolo[2,1-f][1][2][3]triazine core is a prime example of such a scaffold, having rapidly transitioned from a chemical curiosity to a cornerstone of several clinically successful and promising therapeutic agents. Its unique electronic properties and rigid, planar structure provide an ideal framework for designing potent and selective inhibitors of various enzymes, particularly protein kinases, as well as antiviral agents. This guide aims to provide a comprehensive technical overview of the pyrrolo[2,1-f]triazine scaffold, from its fundamental synthetic routes to its profound impact on modern drug discovery.

The Pyrrolo[2,1-f]triazine Core: Structural Merits and Therapeutic Significance

The pyrrolo[2,1-f][1][2][3]triazine is a fused heterocyclic system containing a pyrrole ring fused to a 1,2,4-triazine ring. This arrangement confers a unique combination of structural rigidity and a rich heteroatom environment, making it an excellent pharmacophore. The nitrogen atoms in the triazine ring can act as hydrogen bond acceptors, while the pyrrole ring can engage in various non-covalent interactions within a protein's active site.[2][4]

The significance of this scaffold in medicinal chemistry is underscored by its presence in two landmark drugs:

  • Avapritinib (AYVAKIT®): An FDA-approved potent and selective inhibitor of KIT and PDGFRA kinases, used for the treatment of gastrointestinal stromal tumors (GIST).[5]

  • Remdesivir (Veklury®): A broad-spectrum antiviral agent that received FDA approval for the treatment of COVID-19.[3][4]

Beyond these approved drugs, numerous pyrrolo[2,1-f]triazine derivatives are in various stages of preclinical and clinical development, targeting a wide array of diseases, primarily cancer and viral infections.[4]

Synthetic Strategies: Building the Core

The construction of the pyrrolo[2,1-f]triazine scaffold can be approached through several synthetic routes, typically involving the sequential or convergent assembly of the pyrrole and triazine rings. The choice of strategy often depends on the desired substitution pattern on the final molecule.

General Synthetic Approaches

A common and versatile strategy involves the construction of the triazine ring onto a pre-functionalized pyrrole precursor.[3] This often entails the N-amination of a pyrrole derivative followed by cyclization with a suitable one-carbon synthon, such as formamidine acetate.[3]

Alternatively, the pyrrole ring can be constructed onto a pre-existing triazine ring through cycloaddition reactions.[1] Transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, have also been employed to introduce diverse substituents onto the pyrrolo[2,1-f]triazine core, enabling extensive structure-activity relationship (SAR) studies.[6]

Detailed Experimental Protocol: Synthesis of a Key Intermediate

The following protocol outlines a representative synthesis of a 4-substituted-pyrrolo[2,1-f][1][2][3]triazine, a common intermediate for the elaboration into various kinase inhibitors.

Step 1: N-Amination of a Pyrrole Derivative

  • Reaction: Conversion of a substituted pyrrole to its corresponding N-amino pyrrole.

  • Reagents and Conditions: A solution of the starting pyrrole in a suitable solvent (e.g., DMF) is treated with an aminating agent, such as hydroxylamine-O-sulfonic acid or O-(diphenylphosphinyl)hydroxylamine, in the presence of a base (e.g., sodium hydride). The reaction is typically stirred at room temperature until completion.

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 2: Cyclization to the Pyrrolo[2,1-f]triazine Core

  • Reaction: Condensation of the N-amino pyrrole with a one-carbon source to form the triazine ring.

  • Reagents and Conditions: The purified N-amino pyrrole is dissolved in a high-boiling point solvent (e.g., ethanol or formamide) and treated with formamidine acetate. The reaction mixture is heated to reflux for several hours.

  • Work-up and Purification: Upon cooling, the product often precipitates out of the solution and can be collected by filtration. If not, the solvent is removed in vacuo, and the residue is purified by recrystallization or column chromatography.

The Pyrrolo[2,1-f]triazine Scaffold in Kinase Inhibition

The pyrrolo[2,1-f]triazine scaffold has proven to be a highly effective template for the design of potent and selective kinase inhibitors. Its ability to mimic the hinge-binding interactions of the native ATP ligand is a key factor in its success.[1]

Mechanism of Action: ATP-Competitive Inhibition

The majority of pyrrolo[2,1-f]triazine-based kinase inhibitors function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate protein. The nitrogen atoms of the triazine ring typically form crucial hydrogen bonds with the "hinge" region of the kinase, a conserved structural motif that connects the N- and C-lobes of the kinase domain. This interaction anchors the inhibitor in the active site.

Diagram: General Kinase Inhibition Workflow

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation Compound Library Compound Library Primary Kinase Assay Primary Kinase Assay Compound Library->Primary Kinase Assay High-Throughput Screening Hit Identification Hit Identification Primary Kinase Assay->Hit Identification IC50 Determination Selectivity Profiling Selectivity Profiling Hit Identification->Selectivity Profiling Panel of Kinases Cell Proliferation Assay Cell Proliferation Assay Selectivity Profiling->Cell Proliferation Assay Lead Compounds Target Engagement Assay Target Engagement Assay Cell Proliferation Assay->Target Engagement Assay e.g., Western Blot for Phospho-protein Xenograft Model Xenograft Model Target Engagement Assay->Xenograft Model Efficacy Studies Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Xenograft Model->Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

Caption: A typical workflow for the discovery and development of kinase inhibitors.

Structure-Activity Relationships (SAR)

Extensive SAR studies have been conducted on the pyrrolo[2,1-f]triazine scaffold, revealing key positions for modification to enhance potency and selectivity.

  • Position 4: This position is crucial for interacting with the hinge region of the kinase. A substituted aniline moiety is a common feature, with the nature of the substituents on the aniline ring significantly influencing selectivity for different kinases.[5]

  • Positions 5 and 6: These positions are often explored for introducing solubilizing groups or moieties that can interact with the solvent-exposed region of the ATP-binding pocket, which can improve pharmacokinetic properties.[7]

  • Position 7: Substitutions at this position are generally less tolerated, often leading to a decrease in inhibitory activity.[1]

Targeting Key Kinase Families

The versatility of the pyrrolo[2,1-f]triazine scaffold is evident in its ability to target a diverse range of kinase families implicated in cancer and other diseases.

Derivatives of the pyrrolo[2,1-f]triazine scaffold have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), key drivers in many solid tumors.[8]

Table 1: Inhibitory Activity of Pyrrolo[2,1-f]triazine Derivatives against EGFR

CompoundR-group at Position 4IC50 (nM) vs. EGFRReference
1 3-chloro-4-fluoroaniline100
13 3-ethynyl-aniline6
15c Substituted aniline5[9]

Diagram: Simplified EGFR Signaling Pathway

G EGF EGF EGFR EGFR EGF->EGFR Binds and activates RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival AKT AKT PI3K->AKT AKT->Proliferation, Survival

Caption: A simplified representation of the EGFR signaling cascade.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several pyrrolo[2,1-f]triazine derivatives have been developed as potent VEGFR-2 inhibitors.[5][7]

Table 2: Inhibitory Activity of Pyrrolo[2,1-f]triazine Derivatives against VEGFR-2

CompoundR-group at Position 4IC50 (nM) vs. VEGFR-2Reference
2 3-hydroxy-4-methylaniline66
3 3-hydroxyaniline23
19 Substituted aniline5.0

Diagram: Simplified VEGFR-2 Signaling Pathway

G VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds and activates PLCγ PLCγ VEGFR-2->PLCγ Activates PI3K PI3K VEGFR-2->PI3K Activates PKC PKC PLCγ->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Caption: Key signaling pathways downstream of VEGFR-2 activation.

The pyrrolo[2,1-f]triazine scaffold has also been successfully employed to develop inhibitors of other important kinase targets, including c-Met, ALK, JAK, and PI3K, further highlighting its privileged nature.[10][11][12][13]

Table 3: Inhibitory Activity of Pyrrolo[2,1-f]triazine Derivatives against Various Kinases

CompoundTarget KinaseIC50 (nM)Reference
19 c-Met2.3
21 ALK10
29 JAK20.17
41 PI3Kδ2[11]

Experimental Protocols for Biological Evaluation

The biological characterization of pyrrolo[2,1-f]triazine derivatives typically involves a cascade of in vitro and cell-based assays to determine their potency, selectivity, and cellular activity.

Kinase Inhibition Assay Protocol (General)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a purified kinase.

  • Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The amount of product formed is quantified, and the inhibition by the test compound is determined.

  • Materials: Purified kinase, substrate peptide, ATP, kinase assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the test compound dilutions.

    • Add the kinase and substrate/ATP mixture to initiate the reaction.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Add the detection reagent to stop the reaction and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[14][15][16]

Cell Proliferation Assay: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine the effect of a compound on cell proliferation.[3][17][18][19]

  • Principle: SRB is a dye that binds to basic amino acid residues of cellular proteins. The amount of bound dye is proportional to the total cellular protein, which is an indicator of cell number.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

    • Fix the cells by adding cold trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.

    • Wash the plates with water to remove the TCA.

    • Stain the cells with SRB solution for 30 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound dye.

    • Solubilize the bound dye with a Tris-based solution.

    • Measure the absorbance at 565 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).[3][17][18][19]

Pharmacokinetic Profile

The pharmacokinetic properties of a drug candidate are critical for its clinical success. Pyrrolo[2,1-f]triazine-based drugs have demonstrated variable but often favorable pharmacokinetic profiles.

Table 4: Pharmacokinetic Parameters of Representative Pyrrolo[2,1-f]triazine-Based Drugs

DrugTmax (h)Half-life (h)Key Metabolic PathwayReference
Avapritinib 2.0-4.042.2-44.4CYP3A4 mediated[20]
Remdesivir ~2.0~0.48 (parent drug)Intracellular metabolic activation[1][2][4][21][22]

Future Perspectives and Conclusion

The pyrrolo[2,1-f]triazine scaffold has firmly established itself as a privileged core in medicinal chemistry. Its remarkable versatility has led to the development of life-saving drugs and a plethora of promising clinical candidates. The continued exploration of this scaffold, driven by innovative synthetic methodologies and a deeper understanding of its interactions with biological targets, holds immense potential for the discovery of next-generation therapeutics. As our knowledge of disease biology expands, the rational design of novel pyrrolo[2,1-f]triazine derivatives will undoubtedly play a pivotal role in addressing unmet medical needs. The journey of this remarkable scaffold is far from over, and its future contributions to the field of medicine are eagerly anticipated.

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The Kinase Inhibitory Potential of 4,6-Dichloropyrrolo[2,1-f]triazine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of targeted cancer therapy, the pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a cornerstone for the development of potent and selective kinase inhibitors.[1][2][4] Its unique fused heterocyclic structure provides a versatile template for engaging with the ATP-binding sites of various kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer and other diseases.[1][5] This guide focuses on a specific, yet underexplored, derivative: 4,6-Dichloropyrrolo[2,1-f]triazine. While much of the existing research has centered on more complex analogs, the strategic placement of chloro-substituents at the 4 and 6 positions of the triazine ring presents a compelling starting point for novel drug discovery campaigns. The chloro groups serve as reactive handles for synthetic elaboration, enabling the exploration of diverse chemical space and the generation of libraries of novel kinase inhibitors. This document will provide a comprehensive overview of the pyrrolo[2,1-f][1][2][3]triazine scaffold, delve into the synthetic accessibility of the 4,6-dichloro derivative, and present a detailed roadmap for evaluating its kinase inhibitory potential.

The Pyrrolo[2,1-f][1][2][3]triazine Core: A Foundation for Kinase Inhibition

The pyrrolo[2,1-f][1][2][3]triazine system is a nitrogen-rich fused heterocycle that has been successfully incorporated into several clinically evaluated and approved kinase inhibitors.[1][2][4] Its appeal to medicinal chemists stems from its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a critical anchor point for many inhibitors.[1] The planarity of the ring system allows for favorable stacking interactions, while the surrounding positions on both the pyrrole and triazine rings offer ample opportunities for substitution to enhance potency, selectivity, and pharmacokinetic properties.

Numerous studies have demonstrated the broad applicability of this scaffold in targeting a range of kinases implicated in oncology and other therapeutic areas:

  • VEGFR-2 and FGFR-1: Derivatives of the pyrrolo[2,1-f][1][2][3]triazine core have been identified as potent dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1), key drivers of tumor angiogenesis.[1][6]

  • c-Met and VEGFR-2: The scaffold has also yielded dual inhibitors of c-Met and VEGFR-2, both of which are crucial targets in various cancers.[1][3]

  • ALK: Potent and selective inhibitors of Anaplastic Lymphoma Kinase (ALK), a key oncogene in non-small cell lung cancer, have been developed based on the 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazine template.[1]

  • AAK1: More recently, this scaffold has been explored for indications beyond oncology, with the discovery of inhibitors of Adaptor-associated kinase 1 (AAK1) for the potential treatment of neuropathic pain.[7][8]

  • p38α MAP Kinase: The versatility of the scaffold is further highlighted by the development of C6-ketone derivatives as potent and orally active inhibitors of p38α MAP kinase for inflammatory diseases.[9]

This impressive track record underscores the inherent potential of the pyrrolo[2,1-f][1][2][3]triazine core as a "privileged" scaffold in drug discovery.

4,6-Dichloropyrrolo[2,1-f]triazine: A Gateway to Novel Chemical Space

The subject of this guide, 4,6-Dichloropyrrolo[2,1-f]triazine, represents a fundamental building block for accessing the rich chemical diversity of this scaffold. The two chlorine atoms are highly amenable to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups at these positions. This synthetic tractability is a significant advantage for constructing focused libraries of compounds for screening against a panel of kinases.

Synthesis of 4,6-Dichloropyrrolo[2,1-f]triazine

The synthesis of the pyrrolo[2,1-f][1][2][3]triazine core has been approached through various strategies, often starting from pyrrole derivatives.[10] A common method for introducing the dichloro substitution involves the treatment of the corresponding pyrrolo[2,1-f][1][2][3]triazine-4,6-dione with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

A general synthetic route is outlined below:

G A Pyrrole-2-carboxylic acid derivative B N-Aminopyrrole intermediate A->B N-amination C Pyrrolo[2,1-f][1,2,4]triazine-4,6-dione B->C Cyclization with a C2 synthon D 4,6-Dichloropyrrolo[2,1-f]triazine C->D Chlorination (e.g., POCl3)

Caption: Generalized synthetic scheme for 4,6-Dichloropyrrolo[2,1-f]triazine.

A Proposed Research Workflow for Evaluating Kinase Inhibitory Potential

To systematically assess the kinase inhibitory potential of 4,6-Dichloropyrrolo[2,1-f]triazine and its derivatives, a multi-pronged approach is recommended, integrating computational, biochemical, and cell-based assays.

Caption: Proposed research workflow for kinase inhibitor discovery.

Step-by-Step Methodologies

Protocol 1: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

  • Reagents and Materials:

    • Recombinant human VEGFR-2 kinase (e.g., from Carna Biosciences).

    • Poly(Glu, Tyr) 4:1 peptide substrate.

    • ATP (Adenosine triphosphate).

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • 4,6-Dichloropyrrolo[2,1-f]triazine and its derivatives dissolved in DMSO.

    • ADP-Glo™ Kinase Assay kit (Promega).

    • 384-well white assay plates.

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

    • Add 2.5 µL of the diluted compounds to the wells of a 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

    • Add 2.5 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate in kinase buffer.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol.

    • Record luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell-Based Target Engagement Assay (Western Blot for Phospho-VEGFR-2)

  • Cell Culture:

    • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM™-2 Endothelial Cell Growth Medium-2.

  • Procedure:

    • Seed HUVECs in 6-well plates and allow them to adhere overnight.

    • Starve the cells in a serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of the test compounds for 2 hours.

    • Stimulate the cells with VEGF (50 ng/mL) for 10 minutes.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with a primary antibody against phospho-VEGFR-2 (Tyr1175) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total VEGFR-2 and a loading control (e.g., GAPDH) to confirm equal protein loading.

    • Quantify the band intensities to determine the inhibition of VEGF-induced VEGFR-2 phosphorylation.

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical Kinase Inhibition Profile of 4,6-Disubstituted Pyrrolo[2,1-f]triazine Derivatives

Compound IDR¹ SubstituentR² SubstituentVEGFR-2 IC50 (nM)FGFR-1 IC50 (nM)c-Met IC50 (nM)
DCPT-01 -Cl-Cl>10,000>10,000>10,000
DCPT-02 -NH(Ph)-Cl5,2308,150>10,000
DCPT-03 -NH(Ph-4-F)-Cl2,1404,5609,870
DCPT-04 -NH(Ph-4-F)-morpholino1503201,500
DCPT-05 -NH(Ph-4-F)-piperazin-1-yl85180950

Visualizing the Mechanism: Targeting the VEGFR-2 Signaling Pathway

The following diagram illustrates the central role of VEGFR-2 in angiogenesis and how an inhibitor based on the 4,6-Dichloropyrrolo[2,1-f]triazine scaffold could block this pathway.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 Binds & Induces Dimerization Inhibitor 4,6-Disubstituted Pyrrolotriazine Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding Site PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway.

Conclusion and Future Directions

4,6-Dichloropyrrolo[2,1-f]triazine represents a promising, yet underexplored, starting point for the development of novel kinase inhibitors. Its synthetic accessibility and the proven track record of the broader pyrrolo[2,1-f][1][2][3]triazine scaffold provide a strong rationale for its investigation. The systematic workflow outlined in this guide, combining computational, biochemical, and cell-based approaches, offers a robust framework for identifying and characterizing the kinase inhibitory potential of derivatives of this versatile compound. Future efforts should focus on the synthesis and screening of diverse libraries to elucidate structure-activity relationships and to identify lead compounds with potent and selective activity against clinically relevant kinase targets.

References

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  • Norman, M. H., et al. (2011). Discovery of pyrrolo[2,1-f][1][2][3]triazine C6-ketones as potent, orally active p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(15), 4633-4637. [Link][9]

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  • Lee, H. W., et al. (2015). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones via rearrangement of pyrrolo[1,2-d][1][3][7]oxadiazines. Beilstein Journal of Organic Chemistry, 11, 1269-1275. [Link][13]

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A Technical Guide to the Antiviral Properties of Pyrrolo[2,1-f]triazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,1-f]triazine scaffold has emerged as a "privileged" heterocyclic system in modern medicinal chemistry, demonstrating remarkable versatility and potent biological activity.[1] Its structural resemblance to natural purine bases makes it an ideal foundation for the development of novel antiviral agents, particularly nucleoside analogs designed to disrupt viral replication.[1][2] The clinical success of the broad-spectrum antiviral drug Remdesivir, which features this core moiety, has intensified research into the therapeutic potential of this compound class against a wide array of RNA viruses, including Coronaviridae, Filoviridae (Ebola, Marburg), Paramyxoviridae (measles, mumps), and Caliciviridae (norovirus).[1][2][3] This guide provides a comprehensive technical overview of the antiviral properties of pyrrolo[2,1-f]triazine analogs, detailing their mechanisms of action, key synthetic strategies, structure-activity relationships, and the essential experimental workflows required for their evaluation.

The Pyrrolo[2,1-f]triazine Core: A Privileged Scaffold for Antiviral Design

The pyrrolo[2,1-f]triazine system is a unique bicyclic heterocycle characterized by a bridgehead nitrogen atom.[3] This structure serves as a bioisostere of purine, allowing its derivatives to mimic natural nucleosides and interact with viral enzymes that are critical for replication. This mimicry is the cornerstone of their potent antiviral activity.

While first synthesized in the 1970s, the scaffold's full potential was not realized until its incorporation into broad-spectrum antiviral and anti-cancer agents.[3] Its derivatives have been investigated as inhibitors of various targets, including viral polymerases and host cell kinases, establishing it as a multimodal pharmacophore with applications beyond virology, such as oncology.[1][3][4][5]

Mechanism of Action: Disrupting Viral Replication

The primary antiviral mechanism for most pyrrolo[2,1-f]triazine nucleoside analogs is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of RNA virus genomes.

Chain Termination via RdRp Inhibition

The most well-understood mechanism involves a multi-step intracellular activation process, exemplified by Remdesivir:

  • Prodrug Uptake: The parent nucleoside analog, a prodrug designed for cell permeability, enters the host cell.

  • Metabolic Activation: Host cell enzymes phosphorylate the analog, converting it into its active triphosphate form (e.g., GS-443902 triphosphate for Remdesivir).

  • Competitive Inhibition: This activated triphosphate metabolite mimics a natural nucleotide (e.g., adenosine triphosphate) and competes for binding to the active site of the viral RdRp.

  • Incorporation and Termination: The viral RdRp incorporates the analog into the nascent viral RNA strand. The unique structure of the analog, often at the sugar moiety, stalls the polymerase, leading to premature chain termination and preventing the synthesis of functional viral RNA.

cluster_Cell Host Cell Prodrug Pyrrolo[2,1-f]triazine Nucleoside Prodrug ActiveTP Active Nucleoside Triphosphate (NTP) Analog Prodrug->ActiveTP Host Kinases RdRp Viral RNA-Dependent RNA Polymerase (RdRp) ActiveTP->RdRp Competitive Binding NascentRNA Nascent Viral RNA RdRp->NascentRNA RNA Synthesis vRNA Viral RNA Template vRNA->RdRp TerminatedRNA Terminated RNA Strand NascentRNA->TerminatedRNA Incorporation of Analog & Termination Extracellular Extracellular Space Extracellular->Prodrug Cellular Uptake

Caption: Intracellular activation and mechanism of RdRp inhibition.

Lethal Mutagenesis

An alternative, though related, mechanism is the induction of "error catastrophe."[2] In this scenario, the incorporated nucleoside analog does not immediately terminate chain elongation but instead promotes ambiguous base pairing. This leads to the accumulation of mutations throughout the viral genome during subsequent replication cycles, ultimately producing non-viable viral progeny.

Neuraminidase Inhibition

While RdRp is the primary target for nucleoside analogs, some non-nucleoside pyrrolo[2,1-f]triazine derivatives have been investigated for other mechanisms. Molecular docking and in vitro studies suggest that certain analogs may act as inhibitors of viral neuraminidase, a key surface enzyme of the influenza virus, thereby preventing the release of newly formed virions from infected cells.[1]

Synthetic Strategies: Building the Core Scaffold

The development of efficient and scalable synthetic routes to the pyrrolo[2,1-f]triazine core is critical for drug discovery and manufacturing. Several robust methods have been established.[3][6]

  • Synthesis from Pyrrole Derivatives: A common approach starts with a substituted pyrrole, which undergoes N-amination followed by cyclization with a C1 source like formamidine acetate to construct the triazine ring.[3][6] This method is notable for its use in the scalable synthesis of the Remdesivir core.[7][8]

  • 1,3-Dipolar Cycloaddition: This strategy involves the reaction of N(1)-alkyl-1,2,4-triazinium salts with alkynes, such as dimethyl acetylenedicarboxylate (DMAD), to construct the fused bicyclic system in a highly efficient manner.[1]

  • Multistep Linear Synthesis: Complex adenosine analogs are often built through a linear sequence, which involves the initial synthesis of a substituted pyrrole nucleoside followed by the construction of the triazine ring onto the pyrrole base.[3]

  • Rearrangement of Pyrrolooxadiazines: This methodology provides access to pyrrolo[2,1-f]triazin-4(3H)-ones through the rearrangement of precursor pyrrolo[1,2-d][1][2][7]oxadiazines.[3]

Protocol: Scalable Synthesis of Pyrrolo[2,1-f]triazin-4-amine (Remdesivir Core)

This protocol is adapted from a scalable methodology designed for industrial production, emphasizing safety and yield.[7][8]

Step 1: N-amination of 2-Cyanopyrrole

  • Charge a reaction vessel with anhydrous dimethylformamide (DMF) and cool to 0–5 °C under a nitrogen atmosphere.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Add 2-cyanopyrrole (1.0 equivalent) to the mixture, allowing for gas evolution. Stir for 30-40 minutes.

  • In a separate vessel, prepare a solution of monochloramine in methyl tert-butyl ether (MTBE).

  • Slowly add the monochloramine solution (1.2 equivalents) to the reaction mixture at 0-5 °C. Monitor the reaction by HPLC until consumption of the starting material is nearly complete. The product of this step is N-amino-2-cyanopyrrole.

Step 2: Cyclization to form the Triazine Ring

  • To the reaction mixture containing N-amino-2-cyanopyrrole, add formamidine acetate (3.0 equivalents) at 0–5 °C.

  • Heat the reaction mixture to 85–90 °C. During heating, distill off the MTBE at atmospheric pressure.

  • Maintain the reaction at 85–90 °C for several hours, monitoring for completion by HPLC.

  • Upon completion, cool the reaction mixture and add water to precipitate the product.

  • Isolate the solid product by filtration. Wash the filter cake sequentially with water and MTBE.

  • Dry the product under vacuum at 50–55 °C to yield pyrrolo[2,1-f]triazin-4-amine as a crystalline solid.[8]

Pyrrole 2-Cyanopyrrole NaH_Pyrrole Sodium Salt of Pyrrole Pyrrole->NaH_Pyrrole 1. NaH, DMF AminoPyrrole N-amino-2- cyanopyrrole NaH_Pyrrole->AminoPyrrole 2. Chloramine Triazine Pyrrolo[2,1-f]triazin-4-amine AminoPyrrole->Triazine 3. Formamidine Acetate, Heat

Caption: High-level workflow for the synthesis of the Remdesivir core.

Structure-Activity Relationships (SAR) and Lead Optimization

Optimizing the antiviral potency and safety profile of pyrrolo[2,1-f]triazine analogs requires a deep understanding of their SAR.

  • The Nucleobase Core: The 4-amino group is often critical for activity, mimicking the amino group of adenine. Modifications at other positions, such as C7 halogenation, can modulate activity against specific viruses like norovirus but may also increase cytotoxicity.[2]

  • The Sugar Moiety: For nucleoside analogs, the sugar component is a key determinant of both activity and selectivity. Attaching a D-ribose or a 2'-C-methyl-d-ribose unit can confer good antiviral activity.[2] However, these modifications must be carefully balanced, as they significantly impact recognition by both viral RdRp and host cell kinases, which can lead to off-target effects and toxicity.

  • The Prodrug Moiety: For nucleoside analogs, a phosphoramidate prodrug approach (as seen in Remdesivir) is often employed to enhance cell permeability and facilitate the delivery of the monophosphate form into the cell, bypassing the often inefficient initial phosphorylation step.

The ultimate goal of SAR studies is to maximize the Selectivity Index (SI) , which is the ratio of the 50% cytotoxic concentration (CC₅₀) to the 50% effective concentration (EC₅₀). A high SI indicates that a compound is effective against the virus at concentrations well below those that are toxic to host cells.

Experimental Evaluation and Workflow

A standardized workflow is essential for the systematic evaluation of novel pyrrolo[2,1-f]triazine analogs.

In Vitro Antiviral and Cytotoxicity Assays

The foundational step is to determine the compound's efficacy and toxicity in a controlled cell culture system.

Protocol: Concurrent Evaluation of Antiviral Activity (Plaque Reduction) and Cytotoxicity

  • Cell Plating: Seed a suitable host cell line (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2) in 12- or 24-well plates and grow to confluence.

  • Compound Preparation: Prepare a serial dilution series of the test compound in cell culture medium.

  • Infection (Antiviral Assay): Aspirate the medium from the cell monolayers and infect with a known titer of the target virus (e.g., 100 plaque-forming units per well) for 1 hour at 37 °C.

  • Treatment: Remove the viral inoculum. Overlay the infected cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the various concentrations of the test compound. For the cytotoxicity assay plates, add medium with the compound dilutions to uninfected cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days) at 37 °C in a CO₂ incubator.

  • Quantification:

    • Antiviral (EC₅₀): Fix the cells (e.g., with 10% formalin), remove the overlay, and stain with a crystal violet solution. Count the number of plaques in each well. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

    • Cytotoxicity (CC₅₀): Assess cell viability in the uninfected plates using a metabolic assay (e.g., MTS or MTT). The CC₅₀ is the concentration of the compound that reduces cell viability by 50% compared to the cell control.

  • Selectivity Index Calculation: Calculate SI = CC₅₀ / EC₅₀.

cluster_workflow In Vitro Evaluation Workflow Compound Test Compound (Analog) Treatment1 Treat with Serial Dilutions of Compound Compound->Treatment1 Treatment2 Treat with Serial Dilutions of Compound Compound->Treatment2 Cells Host Cell Culture (e.g., MDCK, Vero) InfectedCells Infect Cells with Virus Cells->InfectedCells UninfectedCells Uninfected Control Cells Cells->UninfectedCells Virus Virus Stock Virus->InfectedCells InfectedCells->Treatment1 UninfectedCells->Treatment2 PlaqueAssay Plaque Reduction Assay Treatment1->PlaqueAssay ViabilityAssay Cell Viability Assay (e.g., MTT) Treatment2->ViabilityAssay EC50 Determine EC50 PlaqueAssay->EC50 CC50 Determine CC50 ViabilityAssay->CC50 SI Calculate Selectivity Index (SI) EC50->SI CC50->SI

Caption: Standard workflow for determining antiviral efficacy and cytotoxicity.

Data Summary: Antiviral Activity of Representative Analogs

The following table summarizes the activity of select pyrrolo[2,1-f]triazine analogs against different viruses, highlighting their potency.

Compound IDCore StructureVirus TargetAssay SystemEC₅₀ / IC₅₀ (µM)Selectivity Index (SI)Reference
4-aza-7,9-dideazaadenosine 4-amino-pyrrolo[2,1-f]triazineHuman Norovirus (HuNoV)Replicon Assay0.015Not Reported[2]
Remdesivir (GS-5734) 4-amino-pyrrolo[2,1-f]triazineEbola Virus (EBOV)Cell-based0.07>143[3]
Remdesivir (GS-5734) SARS-CoV / MERS-CoVHAE cells0.07>143[3]
Compound 14c Dimethyl 4-(4-chlorophenyl)-2-phenylpyrrolo[2,1-f]triazine-5,6-dicarboxylateInfluenza A/H1N1MDCK cells4 µg/mL (~8.3)188[1][9]

Conclusion and Future Outlook

Pyrrolo[2,1-f]triazine analogs represent a validated and highly promising platform for the discovery of novel antiviral therapeutics. Their primary strength lies in their ability to act as nucleoside mimics that effectively inhibit viral RNA-dependent polymerases, a mechanism that can confer a broad spectrum of activity and a high barrier to resistance. The success of Remdesivir has paved the way for extensive research into second-generation analogs with improved oral bioavailability, enhanced safety profiles, and activity against a wider range of emerging and neglected RNA viruses.

Future research will likely focus on:

  • Expanding the Antiviral Spectrum: Systematically testing optimized libraries of analogs against diverse viral families.

  • Improving Pharmacokinetics: Designing novel prodrug strategies to enhance oral absorption and tissue distribution.

  • Mitigating Toxicity: Fine-tuning SAR to dissociate antiviral efficacy from off-target cytotoxicity.

  • Exploring Non-Nucleoside Analogs: Further investigating alternative mechanisms, such as neuraminidase or protease inhibition, to develop complementary therapeutic options and potential combination therapies.

The continued exploration of the rich chemical space surrounding the pyrrolo[2,1-f]triazine scaffold is a critical endeavor in our preparation for future viral threats.

References

  • Li, Z., et al. (2020). Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][2][3][7]triazine C-nucleosides. ResearchGate.

  • Rai, G. S., & Maru, J. (2021). Synthetic strategies for pyrrolo[2,1-f][2][3][7]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds, 57(1), 1-6. Available at: [Link]

  • Mochulskaya, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][2][3][7]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Chemistry, 5(4), 2657-2676. Available at: [Link]

  • Roy, S., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][2][3][7]triazine of Remdesivir. Organic Process Research & Development, 26(1), 119-126. Available at: [Link]

  • Roy, S., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][2][3][7]triazine of Remdesivir. National Institutes of Health. Available at: [Link]

  • Roy, S., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][2][3][7]triazine of Remdesivir. Organic Process Research & Development.

  • Rai, G. S., & Maru, J. (2021). Synthetic strategies for pyrrolo[2,1-f][2][3][7]triazine: the parent moiety of antiviral drug remdesivir. PubMed. Available at: [Link]

  • Mochulskaya, N. N., et al. (2023). Inhibitory activity of pyrrolo[2,1-f][2][3][7]triazines containing a 4-Cl-phenyl moiety against A/Puerto Rico/8/34 (H1N1) virus strain. ResearchGate.

  • Singh, S., et al. (2021). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][2][3][7]triazine derivatives. ResearchGate.

  • Mochulskaya, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][2][3][7]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Ural Federal University Institutional Repository. Available at: [Link]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][2][3][7]triazine: a promising fused heterocycle to target kinases in cancer therapy. Chemistry of Heterocyclic Compounds.

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The Strategic Dichotomy of Chlorine: An In-depth Technical Guide to the Structure-Activity Relationship of Dichlorinated Pyrrolotriazines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrrolo[2,1-f][1][2][3]triazine scaffold represents a privileged structure in modern medicinal chemistry. Its inherent drug-like properties and versatile synthetic handles have propelled its derivatives into clinical consideration for a range of therapeutic areas, most notably as potent kinase inhibitors in oncology.[2][4] This guide delves into a specific and strategic modification of this core: dichlorination. We will explore the nuanced structure-activity relationships (SAR) of dichlorinated pyrrolotriazines, offering field-proven insights into their design, synthesis, and biological evaluation.

The Pyrrolotriazine Core: A Foundation for Potent Bioactivity

The pyrrolo[2,1-f][1][2][3]triazine ring system is a fused bicyclic heterocycle that has garnered significant attention in drug discovery. Its structural resemblance to purines allows it to effectively mimic endogenous ligands and interact with the ATP-binding sites of various kinases.[4] This has led to the development of numerous pyrrolotriazine-based inhibitors targeting a spectrum of kinases, including Aurora kinases, VEGFR-2, and c-Met.[2][5][6]

The core structure offers multiple points for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The strategic placement of substituents on the pyrrole and triazine rings can dramatically influence the compound's interaction with its biological target.

The Rationale for Dichlorination: A Double-Edged Sword in Drug Design

The introduction of chlorine atoms into a drug candidate is a time-tested strategy in medicinal chemistry. This is not merely an arbitrary addition but a calculated move to modulate a molecule's physicochemical and pharmacological properties. The rationale for dichlorination is multifaceted:

  • Enhanced Lipophilicity : Chlorine atoms significantly increase the lipophilicity of a molecule. This can improve its ability to cross cell membranes and reach intracellular targets. However, excessive lipophilicity can also lead to poor solubility and increased off-target toxicity.

  • Metabolic Stability : The carbon-chlorine bond is strong and resistant to metabolic cleavage. Introducing chlorine at positions susceptible to metabolic oxidation (e.g., hydroxylation) can block these pathways, thereby increasing the compound's half-life and bioavailability.

  • Modulation of Electronic Properties : Chlorine is an electron-withdrawing group, which can alter the electron distribution within the aromatic system. This can influence the pKa of nearby functional groups and modulate binding interactions with the target protein.

  • Steric Effects : The size of the chlorine atom can be exploited to probe the steric constraints of a binding pocket, potentially leading to improved potency and selectivity.

It is this duality of effects that makes the SAR of dichlorinated compounds a compelling area of study. The precise positioning of the two chlorine atoms on the pyrrolotriazine scaffold is critical in harnessing their beneficial properties while mitigating potential liabilities.

Synthesis of Dichlorinated Pyrrolotriazines: A Strategic Approach

The synthesis of dichlorinated pyrrolotriazines requires a carefully planned synthetic route. While a general synthesis for chlorinated pyrrolo[2,1-f][1][2][3]triazines has been described, the specific placement of two chlorine atoms necessitates a tailored approach.[3]

One plausible strategy involves the use of a dichlorinated starting material or the introduction of chlorine atoms at a later stage in the synthesis. For instance, a dichlorinated pyrrole derivative could serve as a key building block.

Below is a representative, albeit generalized, synthetic workflow for obtaining a dichlorinated pyrrolotriazine derivative.

Experimental Protocol: Synthesis of a Dichlorinated Pyrrolotriazine Analog

  • Synthesis of a Dichlorinated Pyrrole Intermediate:

    • Start with a commercially available or synthesized pyrrole derivative.

    • Employ a suitable chlorinating agent, such as N-chlorosuccinimide (NCS), to introduce two chlorine atoms onto the pyrrole ring. The reaction conditions (solvent, temperature, and stoichiometry of NCS) would need to be optimized to achieve the desired dichlorinated isomer.

    • Purify the dichlorinated pyrrole intermediate using column chromatography.

  • N-Amination of the Dichlorinated Pyrrole:

    • React the dichlorinated pyrrole with an aminating agent, such as hydroxylamine-O-sulfonic acid or a chloramine solution, to introduce an amino group onto the pyrrole nitrogen.

  • Cyclization to Form the Pyrrolotriazine Core:

    • Condense the N-aminated dichlorinated pyrrole with a suitable one-carbon synthon, such as triethyl orthoformate or formamidine acetate, to construct the triazine ring. This cyclization step yields the dichlorinated pyrrolo[2,1-f][1][2][3]triazine core.

  • Further Functionalization (Optional):

    • The dichlorinated pyrrolotriazine core can be further modified at other positions (e.g., the 4-position of the triazine ring) through nucleophilic aromatic substitution or cross-coupling reactions to introduce various side chains and pharmacophoric groups.

Caption: Generalized synthetic workflow for dichlorinated pyrrolotriazines.

Structure-Activity Relationship of Dichlorinated Pyrrolotriazines: Decoding the Impact of Chlorine

While specific and extensive SAR studies on dichlorinated pyrrolotriazines are not widely published, we can infer key relationships by examining closely related analogs and applying fundamental principles of medicinal chemistry. A study on 2-(dichloromethyl)pyrazolo[1,5-a][1][5][7]triazines provides valuable insights into the potential effects of a dichlorinated substituent on anticancer activity.[7]

Key SAR Insights:

  • Position of Dichlorination: The location of the two chlorine atoms on the pyrrolotriazine scaffold is paramount.

    • Pyrrole Ring Substitution: Dichlorination on the pyrrole ring can influence the electronic properties of the aromatic system, potentially affecting the binding affinity to the target kinase. The steric bulk of the two chlorine atoms could also play a role in directing the orientation of the molecule within the binding pocket.

    • Substituent-based Dichlorination: Attaching a dichlorinated moiety, such as a dichloromethyl group, to the pyrrolotriazine core can introduce a unique chemical handle. The dichloromethyl group is a lipophilic and sterically demanding substituent that can probe hydrophobic pockets within the kinase active site. The study on 2-(dichloromethyl)pyrazolo[1,5-a][1][5][7]triazines demonstrated that this moiety can contribute to potent anticancer activity.[7]

  • Impact on Kinase Inhibition:

    • Hydrophobic Interactions: The increased lipophilicity imparted by the chlorine atoms can enhance hydrophobic interactions with nonpolar residues in the ATP-binding pocket of kinases.

    • Halogen Bonding: Chlorine atoms can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (e.g., oxygen or nitrogen) on the protein. This can provide an additional anchoring point and contribute to higher binding affinity.

    • Modulation of H-Bonding: The electron-withdrawing nature of chlorine can influence the hydrogen-bonding capacity of nearby functional groups, which are often crucial for hinge-binding interactions in kinase inhibitors.

Table 1: Postulated SAR of Dichlorinated Pyrrolotriazines

Substitution PatternPostulated Effect on ActivityRationale
Dichlorination on Pyrrole Ring Potentially increased potency and altered selectivityModulation of electronics and steric interactions within the kinase binding site.
Dichloromethyl Substituent Increased potency against certain cancer cell linesEnhanced hydrophobic interactions and potential for unique binding modes.[7]
Dichlorophenyl Substituent Variable effects depending on substitution patternCan enhance binding through hydrophobic and halogen bonding interactions, but may also introduce steric clashes.

Biological Evaluation: A Self-Validating System

The biological evaluation of dichlorinated pyrrolotriazines should follow a systematic and rigorous approach to establish a clear SAR and assess their therapeutic potential.

Experimental Protocol: In Vitro Kinase and Cellular Assays

  • Kinase Inhibition Assays:

    • Utilize a panel of recombinant kinases to determine the inhibitory activity (IC50) of the synthesized compounds. This will establish the potency and selectivity profile.

    • Employ a suitable assay format, such as a radiometric assay (e.g., [γ-33P]-ATP filter binding) or a fluorescence-based assay (e.g., LanthaScreen®).

  • Cellular Proliferation Assays:

    • Evaluate the antiproliferative activity of the compounds against a panel of human cancer cell lines.

    • Use a standard method such as the MTT or SRB assay to determine the GI50 (concentration for 50% growth inhibition).

  • Target Engagement Assays:

    • In cell-based assays, confirm that the compounds are hitting their intended kinase target. This can be achieved by measuring the phosphorylation status of a known downstream substrate of the target kinase using Western blotting or an ELISA-based method.

Caption: Workflow for the biological evaluation of dichlorinated pyrrolotriazines.

Conclusion: A Promising Avenue for Drug Discovery

The strategic dichlorination of the pyrrolotriazine scaffold presents a compelling avenue for the development of novel and potent kinase inhibitors. While the available data is still emerging, the foundational principles of medicinal chemistry and the insights gleaned from related chlorinated heterocycles suggest that this approach holds significant promise. The key to unlocking this potential lies in a systematic exploration of the SAR, guided by rational design, robust synthetic chemistry, and rigorous biological evaluation. As researchers continue to probe the chemical space around the pyrrolotriazine core, the strategic application of dichlorination will undoubtedly play a crucial role in the discovery of the next generation of targeted therapeutics.

References

  • Abraham, S., Hadd, M. J., Tran, L., Vickers, T., Sindac, J., Milanov, Z. V., Holladay, M. W., Bhagwat, S. S., Hua, H., Ford Pulido, J. M., Cramer, M. D., Gitnick, D., James, J., Dao, A., Belli, B., Armstrong, R. C., Treiber, D. K., & Liu, G. (2011). Novel series of pyrrolotriazine analogs as highly potent pan-Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(18), 5296–5300. [Link]

  • Cai, Z., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Archiv der Pharmazie.

  • Kim, K. S., Lu, S., Cornelius, L. A., Lombardo, L. J., Borzilleri, R. M., Schroeder, G. M., Sheng, C., Rovnyak, G., Crews, D., Schmidt, R. J., Williams, D. K., Bhide, R. S., Traeger, S. C., McDonnell, P. A., Mueller, L., Sheriff, S., Newitt, J. A., Pudzianowski, A. T., Yang, Z., … Roussell, D. L. (2006). Synthesis and SAR of pyrrolotriazine-4-one based Eg5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(15), 3937–3942. [Link]

  • Wang, X., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances. [Link]

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  • Regan, J., et al. (2003). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1][2][3]triazine based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Cai, Z. W., et al. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][3]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • PharmaBlock. (n.d.). Pyrrolotriazines in Drug Discovery. PharmaBlock.

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The Discovery and Development of Novel Pyrrolo[2,1-f]triazine Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,1-f]triazine scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the foundation for a multitude of potent and selective kinase inhibitors. This guide provides an in-depth technical overview of the discovery and development of this important class of compounds. We will explore the initial identification of the pyrrolo[2,1-f]triazine nucleus as a bioisostere of the well-established quinazoline kinase inhibitor template, delve into the synthetic strategies for its elaboration, and detail the structure-activity relationships (SAR) that have guided the development of inhibitors targeting key oncogenic kinases such as VEGFR, c-Met, and FGFR. Furthermore, this guide will provide detailed, field-proven protocols for the critical assays and experimental workflows essential for the characterization of these inhibitors, from initial enzymatic screening to cellular and in vivo efficacy studies.

Introduction: The Rise of a Privileged Scaffold

The relentless pursuit of targeted therapies in oncology has placed a significant emphasis on the development of small molecule kinase inhibitors. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, play a pivotal role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

The pyrrolo[2,1-f]triazine nucleus was first identified as a novel kinase inhibitor template that effectively mimics the well-known quinazoline scaffold. This discovery opened a new avenue for the design of ATP-competitive inhibitors with the potential for improved potency, selectivity, and pharmacokinetic properties. The unique bridgehead nitrogen heterocycle of the pyrrolo[2,1-f]triazine core provides a versatile platform for chemical modification, allowing for the fine-tuning of interactions within the ATP-binding pocket of various kinases. This has led to the development of a diverse range of inhibitors targeting multiple kinase families, including receptor tyrosine kinases (RTKs) like VEGFR, EGFR, and c-Met, as well as non-receptor tyrosine kinases and serine/threonine kinases.

This guide will serve as a comprehensive resource for researchers in the field, providing not only the conceptual framework for understanding the significance of pyrrolo[2,1-f]triazine inhibitors but also the practical methodologies required for their synthesis and evaluation.

Medicinal Chemistry: From Scaffold to Lead

The successful development of pyrrolo[2,1-f]triazine-based kinase inhibitors hinges on efficient and versatile synthetic strategies that enable the exploration of a broad chemical space.

Synthesis of the Pyrrolo[2,1-f]triazine Core

Several synthetic routes to the pyrrolo[2,1-f]triazine core have been reported, often starting from either pyrrole or triazine precursors. A common and effective method involves the cyclization of a 1-aminopyrrole derivative with a suitable one-carbon synthon.

Experimental Protocol: Synthesis of a Functionalized Pyrrolo[2,1-f]triazine Nucleus

  • N-Amination of Pyrrole: To a solution of a substituted 2-formylpyrrole in a suitable solvent such as DMF, add a source of aminating agent like hydroxylamine-O-sulfonic acid at 0°C. Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.

  • Cyclization: The resulting 1-amino-2-formylpyrrole is then cyclized to form the pyrrolo[2,1-f]triazine core. This can be achieved by heating with formamidine acetate in a high-boiling solvent like 2-methoxyethanol.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired pyrrolo[2,1-f]triazine scaffold.

Structure-Activity Relationship (SAR) Exploration

Systematic modification of the pyrrolo[2,1-f]triazine scaffold has been instrumental in identifying potent and selective inhibitors. Key positions for substitution include the C4, C5, and C6 positions.

  • C4-Position: Substitution at the C4 position with an aniline moiety has been a cornerstone of developing potent inhibitors, mimicking the binding mode of quinazoline-based inhibitors. The nature of the substituents on the aniline ring is critical for achieving selectivity for different kinases. For example, a 4-((3-chloro-4-fluorophenyl)amino) substituent confers potent EGFR inhibitory activity, while a 4-((3-hydroxy-4-methylphenyl)amino) group provides potent VEGFR-2 inhibition.

  • C5 and C6-Positions: These positions have been identified as promising sites for introducing side chains to modulate physicochemical properties without significantly impacting biological activity. For instance, the introduction of a methyl group at the 5-position and a substituted alkoxy group at the 6-position of the pyrrolo[2,1-f]triazine core has led to potent VEGFR-2 inhibitors. The incorporation of a basic amino group on the C6 side chain can mitigate the glucuronidation of a phenolic group at the C4-aniline, improving metabolic stability.

The following table summarizes the SAR for a series of pyrrolo[2,1-f]triazine derivatives against key kinases.

CompoundR1 (C4-aniline)R2 (C5)R3 (C6)VEGFR-2 IC50 (nM)c-Met IC50 (nM)FGFR-1 IC50 (nM)Reference
1 3-hydroxy-4-methylphenylHH23>1000>1000
BMS-540215 4-fluoro-2-methyl-1H-indol-5-yloxymethyl(R)-2-hydroxypropoxy25-148
AMG 337 3-fluoro-4-(pyridin-4-ylmethoxy)phenylHH-1-
Sitravatinib 3-fluoro-4-((2-(5-(((2-methoxyethyl)amino)methyl)-2-pyridinyl)thieno[3,2-b]pyridin-7-yl)oxy)phenylHH201.5-
Compound 27a 3-fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenylHH5.02.3-

Note: '-' indicates data not available.

Key Assays and Screening Funnel

The discovery and optimization of pyrrolo[2,1-f]triazine kinase inhibitors rely on a robust and well-defined screening cascade. This funnel typically begins with high-throughput biochemical assays to identify initial hits, followed by cell-based assays to confirm on-target activity and assess cellular potency, and culminates in in vivo models to evaluate efficacy and pharmacokinetics.

Kinase Inhibitor Discovery Workflow cluster_0 High-Throughput Screening (HTS) cluster_1 Hit-to-Lead cluster_2 Lead Optimization cluster_3 Preclinical Development HTS Biochemical Assay (e.g., Radiometric, Luminescence) - Large compound library screen - Identify initial 'hits' Hit_Confirmation Hit Confirmation & Triage - Re-test hits - Dose-response curves (IC50) - Initial SAR HTS->Hit_Confirmation Primary Hits Selectivity_Profiling Kinase Selectivity Profiling - Screen against a panel of kinases - Determine selectivity index Hit_Confirmation->Selectivity_Profiling Confirmed Hits Cellular_Assays Cell-Based Assays - Target engagement (e.g., NanoBRET) - Phosphorylation assays - Proliferation/Viability assays Selectivity_Profiling->Cellular_Assays Selective Hits Lead_Opt Medicinal Chemistry - Improve potency & selectivity - Optimize ADME properties - Synthesize new analogs Cellular_Assays->Lead_Opt Validated Leads ADME_Tox In Vitro ADME/Tox - Metabolic stability (microsomes) - Permeability (e.g., Caco-2) - Cytotoxicity Lead_Opt->ADME_Tox In_Vivo_PK In Vivo Pharmacokinetics - Determine Cmax, Tmax, T1/2, Bioavailability - Rodent models ADME_Tox->In_Vivo_PK Optimized Leads In_Vivo_Efficacy In Vivo Efficacy Models - Tumor xenografts - Evaluate anti-tumor activity In_Vivo_PK->In_Vivo_Efficacy Candidate_Selection Preclinical Candidate Selection In_Vivo_Efficacy->Candidate_Selection Efficacious Compound

Caption: A typical workflow for small molecule kinase inhibitor discovery.

Biochemical Kinase Assays

The initial step in evaluating a new series of compounds is to determine their inhibitory activity against the target kinase in a purified, cell-free system. Radiometric and luminescence-based assays are commonly employed for this purpose.

Experimental Protocol: VEGFR-2 Radiometric Kinase Assay

  • Reaction Setup: Prepare a reaction mixture containing recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., poly(Glu:Tyr)), and the test compound at various concentrations in a kinase buffer (e.g., HEPES buffer, pH 7.4, containing MgCl2, MnCl2, and DTT).

  • Initiation: Initiate the kinase reaction by adding ATP and [γ-33P]ATP. Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a solution of phosphoric acid or by spotting the reaction mixture onto a filter membrane that binds the phosphorylated substrate.

  • Detection: Wash the filter membranes to remove unincorporated [γ-33P]ATP. The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Protocol: c-Met Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

  • Reaction Setup: In a white 96-well plate, add the recombinant c-Met kinase, the test compound, and a suitable substrate in a kinase assay buffer.

  • Initiation: Start the reaction by adding ATP. Incubate at 30°C for 45-60 minutes.

  • Detection: After the incubation, add a commercially available kinase detection reagent (e.g., Kinase-Glo® Max). This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-based reaction, producing a luminescent signal.

  • Measurement: Incubate at room temperature for 10-15 minutes to stabilize the signal and then measure the luminescence using a microplate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition and determine the IC50 values.

Cellular Assays

Confirming that a compound's biochemical activity translates to a cellular context is a critical step. Cellular assays are used to assess on-target engagement, inhibition of downstream signaling, and effects on cell proliferation and viability.

Experimental Protocol: VEGF-Stimulated HUVEC Proliferation Assay

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial growth medium (EGM-2) until they reach 80-90% confluency.

  • Cell Seeding: Seed the HUVECs into 96-well plates in a serum-free medium and allow them to attach and become quiescent overnight.

  • Treatment: Treat the cells with serial dilutions of the test compound for 1-2 hours before stimulating with a pro-angiogenic growth factor such as VEGF (e.g., 20-50 ng/mL).

  • Incubation: Incubate the plates for 48-72 hours to allow for cell proliferation.

  • Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a cell-based luminescence assay) and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or fluorescence/luminescence using a microplate reader.

  • Data Analysis: Determine the concentration of the compound that inhibits cell proliferation by 50% (IC50) compared to the VEGF-stimulated control.

In Vivo Efficacy Models

The final stage of preclinical evaluation involves assessing the anti-tumor efficacy of lead compounds in animal models, most commonly in mouse xenograft models.

Experimental Protocol: Human Tumor Xenograft Mouse Model

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., a cell line with amplified c-Met) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Monitor the tumor growth until the tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Dosing: Randomize the mice into treatment and control groups. Administer the test compound (formulated in a suitable vehicle) and the vehicle control orally or via intraperitoneal injection daily for a specified period (e.g., 21-28 days).

  • Monitoring: Monitor tumor volume (measured with calipers) and body weight regularly. Observe the animals for any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control group.

Case Studies: Prominent Pyrrolo[2,1-f]triazine Inhibitors

The versatility of the pyrrolo[2,1-f]triazine scaffold is exemplified by the successful development of several clinical and preclinical candidates targeting a range of kinases.

BMS-540215 (Brivanib)

Brivanib is a potent and selective inhibitor of VEGFR and FGFR. It is the active metabolite of the prodrug brivanib alaninate (BMS-582664). Brivanib has demonstrated robust anti-tumor activity in various preclinical models and has been investigated in clinical trials for the treatment of hepatocellular carcinoma and other solid tumors.

AMG 337

AMG 337 is a highly selective and potent inhibitor of the c-Met receptor tyrosine kinase. It has shown significant anti-tumor activity in preclinical models of MET-amplified cancers and has been evaluated in clinical trials for patients with advanced solid tumors harboring MET amplification.

Sitravatinib (MGCD516)

Sitravatinib is a multi-kinase inhibitor that targets a spectrum of RTKs, including VEGFR, c-Met, and the TAM family of kinases (Tyro3, Axl, Mer). Its broad-spectrum activity is thought to overcome resistance to other targeted therapies and enhance the efficacy of immune checkpoint inhibitors. Sitravatinib has been investigated in numerous clinical trials for various solid tumors.

The pharmacokinetic properties of these representative inhibitors are summarized in the table below.

CompoundSpeciesCmax (ng/mL)Tmax (hr)t1/2 (hr)Oral Bioavailability (%)Reference
Brivanib Human6146113.8-
Sitravatinib Human--42.1–51.5-

Note: '-' indicates data not available.

Signaling Pathways and Mechanism of Action

Pyrrolo[2,1-f]triazine kinase inhibitors primarily act by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting the activation of signaling pathways that drive tumor growth, proliferation, and angiogenesis.

VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis. Binding of VEGF to its receptor, VEGFR-2, on endothelial cells leads to receptor dimerization and autophosphorylation, activating downstream pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways. These pathways promote endothelial cell proliferation, migration, and survival. Pyrrolo[2,1-f]triazine inhibitors targeting VEGFR-2 block these processes, leading to an anti-angiogenic effect.

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Pyrrolo_Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Pyrrolo_Inhibitor->VEGFR2 Inhibits (ATP-competitive) PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Cell_Responses Cellular Responses: - Proliferation - Migration - Survival - Angiogenesis mTOR->Cell_Responses ERK ERK MEK->ERK ERK->Cell_Responses

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and invasion. Aberrant c-Met signaling, often through receptor amplification or mutation, is a key driver in various cancers. Inhibition of c-Met by pyrrolo[2,1-f]triazine derivatives can block the activation of downstream effectors such as the RAS/MAPK and PI3K/Akt pathways, leading to anti-tumor effects in c-Met-dependent tumors.

cMet_Signaling_Pathway cluster_downstream_cMet Downstream Signaling HGF HGF cMet c-Met HGF->cMet Binds & Activates GRB2 GRB2/SOS cMet->GRB2 PI3K_cMet PI3K cMet->PI3K_cMet STAT3 STAT3 cMet->STAT3 Pyrrolo_Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Pyrrolo_Inhibitor->cMet Inhibits (ATP-competitive) RAS RAS GRB2->RAS Akt_cMet Akt PI3K_cMet->Akt_cMet Cell_Responses_cMet Cellular Responses: - Proliferation - Survival - Invasion - Morphogenesis STAT3->Cell_Responses_cMet RAF RAF RAS->RAF mTOR_cMet mTOR Akt_cMet->mTOR_cMet MEK_cMet MEK RAF->MEK_cMet mTOR_cMet->Cell_Responses_cMet ERK_cMet ERK MEK_cMet->ERK_cMet ERK_cMet->Cell_Responses_cMet

Caption: Simplified c-Met signaling pathway and the point of inhibition.

Conclusion and Future Directions

The pyrrolo[2,1-f]triazine scaffold has proven to be a remarkably fruitful starting point for the discovery of novel kinase inhibitors. The journey from its initial identification as a quinazoline mimic to the development of clinical candidates has been a testament to the power of rational drug design and systematic SAR exploration. The ability to fine-tune the selectivity of these compounds for different kinases by modifying the substituents at various positions of the core structure highlights the versatility of this privileged scaffold.

Future efforts in this area will likely focus on several key aspects. The development of next-generation inhibitors with improved selectivity profiles will be crucial to minimize off-target effects and enhance the therapeutic window. Furthermore, the exploration of novel substitution patterns on the pyrrolo[2,1-f]triazine core may lead to the discovery of inhibitors with unique modes of action, such as allosteric modulators. The combination of pyrrolo[2,1-f]triazine-based inhibitors with other therapeutic modalities, including immunotherapy, holds significant promise for overcoming drug resistance and achieving more durable clinical responses. As our understanding of the complex signaling networks that drive cancer continues to grow, the pyrrolo[2,1-f]triazine scaffold is poised to remain a valuable tool in the armamentarium of medicinal chemists for the development of the next generation of targeted cancer therapies.

References

  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]

  • Shi, W., Wang, Y., Liu, G., Li, D., Zhang, S., Li, H., ... & Huang, W. (2018). Exploration of novel pyrrolo [2, 1-f] triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European journal of medicinal chemistry, 158, 814-831. [Link]

  • Bhide, R. S., Cai, Z. W., Zhang, Y. Z., Qian, L., Wei, D., Barbosa, S., ... & Fargnoli, J. (2006). Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo [2, 1-f] triazin-6-yloxy) propan-2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor. Journal of medicinal chemistry, 49(7), 2143-2146. [Link]

  • Marathe, P., D'Arienzo, C., Leith, L., Chao, S., Zhang, Y. Z., Wu, L. I., ... & Fargnoli, J. (2009). Preclinical pharmacokinetics and in vitro metabolism of brivanib (BMS-540215), a potent VEGFR2 inhibitor and its alanine ester prodrug brivanib alaninate. Cancer chemotherapy and pharmacology, 64(4), 819-829. [Link]

  • Hong, D. S., Lee, J., Kim, J. W., Cho, B. C., Kim, D. W., Lee, J. S., ... & LoRusso, P. (2022). First-in-human phase 1/1b study to evaluate sitravatinib in patients with advanced solid tumors. ESMO open, 7(4). [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. BPS Bioscience. [Link]

  • Lonza. (n.d.). HUVEC Proliferation Assay. Lonza. [Link]

  • Diamond, J. R., et al. (2015). A phase I clinical trial of the MET inhibitor AMG 337 in patients with advanced solid tumors. Journal of Clinical Oncology, 33(15_suppl), 2511-2511. [Link]

  • Mirati Therapeutics. (n.d.). Sitravatinib. Mirati Therapeutics. [Link]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 4,6-Dichloropyrrolo[2,1-f]triazine from Pyrrole Derivatives

Application Notes and Protocols: A Detailed Guide to the Synthesis of 4,6-Dichloropyrrolo[2,1-f][1][2][3]triazine from Pyrrole Derivatives

Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold in Modern Drug Discovery

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development.[1][3] This unique fused-ring system, an isostere of purine, is a key structural motif in a variety of biologically active molecules. Its prominence is exemplified by its presence in approved therapeutics such as the broad-spectrum antiviral drug Remdesivir, utilized in the treatment of RNA virus infections, and several kinase inhibitors targeting dysregulated signaling pathways in oncology.[1] The rigid, planar structure of the pyrrolo[2,1-f][1][2][3]triazine nucleus provides an excellent framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. Consequently, derivatives of this scaffold have been extensively investigated as inhibitors of various kinases, including EGFR, VEGFR-2, and ALK, and have shown promise in the development of treatments for cancer and other proliferative disorders.[3]

The 4,6-dichloro-substituted analog, 4,6-dichloropyrrolo[2,1-f][1][2][3]triazine, serves as a versatile intermediate in the synthesis of these complex, biologically active molecules. The two chlorine atoms at the 4 and 6 positions act as reactive handles, allowing for the introduction of a wide array of substituents through nucleophilic substitution reactions. This enables the systematic exploration of the chemical space around the core scaffold, a critical step in the optimization of lead compounds during the drug discovery process.

This comprehensive guide provides a detailed, two-step synthetic protocol for the preparation of 4,6-dichloropyrrolo[2,1-f][1][2][3]triazine from a readily available pyrrole derivative. The described methodology is robust, scalable, and founded on well-established chemical transformations, making it suitable for implementation in both academic and industrial research settings. We will first detail the synthesis of the key intermediate, pyrrolo[2,1-f][1][2][3]triazine-4,6(5H,7H)-dione, followed by its conversion to the target dichlorinated product.

Synthetic Strategy: A Two-Step Approach to 4,6-Dichloropyrrolo[2,1-f][1][2][3]triazine

The synthesis of 4,6-dichloropyrrolo[2,1-f][1][2][3]triazine is strategically designed as a two-step process, commencing with the construction of the core heterocyclic system, followed by a chlorination reaction. This approach allows for the efficient assembly of the desired scaffold and the introduction of the reactive chloro-substituents in the final step.

Step 1: Synthesis of Pyrrolo[2,1-f][1][2][3]triazine-4,6(5H,7H)-dione

The initial step involves the formation of the pyrrolo[2,1-f][1][2][3]triazine-4,6(5H,7H)-dione core. This is achieved through the cyclization of an N-aminated pyrrole derivative. The rationale for this approach lies in the well-documented reactivity of N-aminopyrroles in forming fused triazine rings.[4] By utilizing a bifunctional cyclizing agent, the dione functionality can be readily installed.

Step 2: Chlorination of Pyrrolo[2,1-f][1][2][3]triazine-4,6(5H,7H)-dione

The second step is the conversion of the dione intermediate to the target 4,6-dichloropyrrolo[2,1-f][1][2][3]triazine. This transformation is accomplished using a deoxygenative chlorination reaction. Phosphorus oxychloride (POCl₃) is the reagent of choice for this conversion, as it is a powerful and widely used agent for the chlorination of hydroxyl and carbonyl groups on nitrogen-containing heterocyclic systems. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by chloride ions.

The overall synthetic workflow is depicted in the diagram below:

Synthetic_WorkflowPyrrole_DerivativePyrrole DerivativeN_AminopyrroleN-Aminopyrrole IntermediatePyrrole_Derivative->N_Aminopyrrole N-Amination Dione_PrecursorPyrrolo[2,1-f][1,2,4]triazine-4,6(5H,7H)-dioneN_Aminopyrrole->Dione_Precursor Cyclization Target_Compound4,6-Dichloropyrrolo[2,1-f][1,2,4]triazineDione_Precursor->Target_Compound Chlorination (POCl₃) Chlorination_Mechanismcluster_0Step 1: Formation of Dichlorophosphate Estercluster_1Step 2: Nucleophilic SubstitutionDionePyrrolo[2,1-f][1,2,4]triazine-4,6-dioneIntermediateDichlorophosphate Ester IntermediateDione->Intermediate+ 2 POCl₃- 2 HClPOCl32 x POCl₃Intermediate_2Dichlorophosphate Ester IntermediateProductThis compoundIntermediate_2->Product+ 2 Cl⁻- 2 PO₂Cl₂⁻Chloride2 x Cl⁻

Application Notes and Protocols: 4,6-Dichloropyrrolo[2,1-f]triazine as a Key Intermediate in the Scalable Synthesis of Remdesivir

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive scientific guide on the synthesis, characterization, and application of 4,6-dichloropyrrolo[2,1-f]triazine, a critical intermediate in the manufacturing of the antiviral agent Remdesivir. The pyrrolo[2,1-f][1][2][3]triazine core is a foundational scaffold for a new class of antiviral nucleoside analogues, and its efficient synthesis is paramount for a robust pharmaceutical supply chain.[1][2] This guide is intended for researchers, chemists, and process development scientists. It details not only the step-by-step protocols but also the underlying chemical principles, in-process controls, and analytical validation methods required to ensure the production of a high-purity intermediate suitable for subsequent Good Manufacturing Practice (GMP) synthesis of Remdesivir.

Introduction: The Strategic Importance of the Pyrrolotriazine Core

Remdesivir (GS-5734) is a nucleotide prodrug that has demonstrated broad-spectrum antiviral activity against a range of RNA viruses, including SARS-CoV-2.[3][4] Its mechanism involves the intracellular metabolic conversion to an active nucleoside triphosphate analog, which acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to premature chain termination during viral replication.

The chemical architecture of Remdesivir is a C-nucleoside, featuring a unique pyrrolo[2,1-f][1][2][3]triazine base analog linked to a modified ribose sugar.[3] The synthesis of this complex molecule is a multi-step process, often employing a convergent strategy where the heterocyclic base and the ribose moiety are synthesized separately and then coupled.[3][4] The efficiency and scalability of this coupling step, and thus the entire synthesis, are heavily dependent on the quality and reactivity of the pyrrolotriazine starting material.

4,6-Dichloropyrrolo[2,1-f]triazine serves as a highly strategic and activatable intermediate. The two chlorine atoms function as excellent leaving groups for sequential nucleophilic aromatic substitution (SNAr) reactions. This allows for the controlled and regioselective introduction of the required 4-amino group, followed by the coupling chemistry at the 6-position (or derivatization thereof) to connect with the ribose fragment. This approach provides a robust and scalable pathway to the core nucleobase of Remdesivir.[5]

Overview of the Synthetic Pathway

The synthesis of the Remdesivir nucleobase from the dichlorinated intermediate involves a critical regioselective amination step. The overall flow is designed for process efficiency, transforming a stable, halogenated intermediate into the key amine precursor required for C-glycosylation.

G cluster_0 Part I: Synthesis cluster_1 Part II: Amination cluster_2 Part III: Coupling A Pyrrolo[2,1-f]triazine- 4,6(3H,5H)-dione B 4,6-Dichloropyrrolo [2,1-f]triazine A->B  POCl₃ / Heat   C 4-Amino-6-chloropyrrolo [2,1-f]triazine B->C  NH₃ / Solvent   E Remdesivir Core (Pre-Phosphorylation) C->E  Coupling & Cyanation   D Protected Ribose Lactone D->E  Coupling & Cyanation  

Figure 1: Synthetic workflow from the dione precursor to the Remdesivir core.

Part I: Synthesis of 4,6-Dichloropyrrolo[2,1-f]triazine

Principle and Rationale

The synthesis of the target dichlorinated intermediate is most effectively achieved via the chlorination of the corresponding pyrrolo[2,1-f]triazine-4,6(3H,5H)-dione. The dione precursor contains lactam functionalities, where the carbonyl oxygen atoms can be converted into chloro groups using a strong dehydrating and chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The reaction proceeds through the formation of phosphate ester intermediates, which are subsequently displaced by chloride ions to yield the aromatic, dichlorinated heterocycle. This method is a standard and reliable approach for converting heterocyclic ketones (or lactams) into their chloro-derivatives, thereby activating the ring for subsequent nucleophilic substitutions.

Detailed Synthesis Protocol

Materials:

  • Pyrrolo[2,1-f]triazine-4,6(3H,5H)-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA, optional)

  • Toluene

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a thermometer, suspend pyrrolo[2,1-f]triazine-4,6(3H,5H)-dione (1.0 eq) in phosphorus oxychloride (10.0 eq). The large excess of POCl₃ serves as both the reagent and the solvent.

  • Chlorination: Heat the reaction mixture to reflux (approximately 105-110 °C) under a nitrogen atmosphere. The reaction is typically complete within 3-5 hours.

    • Causality Insight: Elevated temperature is necessary to overcome the activation energy for the formation of the phosphate ester intermediates and subsequent substitution. A nitrogen atmosphere prevents the ingress of moisture, which would otherwise quench the POCl₃.

  • In-Process Control (IPC): Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC. A sample can be taken, carefully quenched in ice-water, and extracted with ethyl acetate to spot on a TLC plate (e.g., using 50% ethyl acetate in hexanes as eluent). The reaction is complete when the starting material spot is no longer visible.

  • Quench: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing crushed ice. This step is highly exothermic and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers.

  • Neutralization and Wash: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), water, and finally brine.

    • Trustworthiness Check: The bicarbonate wash is critical to remove acidic impurities that could interfere with subsequent steps or degrade the product. The disappearance of gas evolution indicates complete neutralization.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography, eluting with a gradient of hexane/dichloromethane (e.g., starting from 100% hexane and gradually increasing to 50% DCM).[6] Combine the fractions containing the pure product and evaporate the solvent to afford 4,6-dichloropyrrolo[2,1-f]triazine as a solid.

Part II: Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of the intermediate before its use in the synthesis of the final active pharmaceutical ingredient (API).

ParameterMethodExpected ResultSource
Molecular Formula -C₆H₃Cl₂N₃[5]
Molecular Weight -188.01 g/mol [5][7]
Appearance VisualLight brown solid[6]
Purity HPLC≥97%[7]
Identity (¹H NMR) 400 MHz, CDCl₃δ 6.98 (1H, m), 7.05 (1H, m), 7.86 (1H, m)[6]
Identity (MS) ESI-MSm/z: 187 [M]+[6]
Protocol: High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the solid in acetonitrile to a concentration of ~1 mg/mL.

  • Acceptance Criteria: A single major peak with >97% area percentage.

Protocol: NMR Spectroscopy
  • Dissolve approximately 10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher instrument.

  • Confirm the presence of the three distinct aromatic proton signals and the absence of signals corresponding to the starting material or solvent impurities.[6]

Part III: Regioselective Amination

Principle and Rationale

With the dichlorinated intermediate in hand, the next crucial step is the selective conversion of one chloro group to an amino group. The two chlorine atoms at the 4- and 6-positions are electronically distinct due to the influence of the fused pyrrole ring and the bridgehead nitrogen. This electronic differentiation allows for a regioselective SNAr reaction. Typically, the C4 position is more electrophilic and thus more susceptible to nucleophilic attack by ammonia than the C6 position. This selectivity is vital as it installs the amine at the correct position required for the final Remdesivir structure.

G A 4,6-Dichloropyrrolo[2,1-f]triazine B Nucleophilic Attack (Transition State) A->B  1. NH₃ (Nucleophile)   C 4-Amino-6-chloropyrrolo [2,1-f]triazine B->C  2. Loss of Cl⁻  

Figure 2: Workflow for the regioselective amination reaction.
Detailed Amination Protocol

Materials:

  • 4,6-Dichloropyrrolo[2,1-f]triazine

  • Ammonia solution (e.g., 7N in Methanol) or Ammonia gas

  • 1,4-Dioxane or Methanol

  • Pressure-rated reaction vessel

Procedure:

  • Reaction Setup: In a pressure-rated vessel, dissolve 4,6-dichloropyrrolo[2,1-f]triazine (1.0 eq) in a suitable solvent such as 1,4-dioxane.

  • Ammonia Addition: Cool the solution to 0 °C and add a solution of ammonia in methanol (e.g., 7N, 5-10 eq). Alternatively, bubble ammonia gas through the solution.

  • Reaction: Seal the vessel and heat the mixture to 80-100 °C for 12-24 hours. The pressure inside the vessel will increase.

    • Causality Insight: Heating is required to drive the SNAr reaction, which can be sluggish at room temperature. A sealed vessel is necessary to maintain the concentration of the volatile ammonia nucleophile.

  • IPC: Monitor the reaction by HPLC to track the consumption of the starting material and the formation of the mono-aminated product.

  • Workup: After completion, cool the reaction vessel to room temperature. Carefully vent the vessel. Concentrate the reaction mixture under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by silica gel chromatography to yield pure 4-amino-6-chloropyrrolo[2,1-f]triazine.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low yield in chlorination (Part I) 1. Incomplete reaction. 2. Degradation during workup. 3. Inefficient extraction.1. Increase reaction time or temperature; confirm with IPC. 2. Ensure the quench is performed at low temperature (on ice) to control exotherm. 3. Use a different extraction solvent like ethyl acetate or perform more extractions.
Incomplete amination (Part III) 1. Insufficient ammonia. 2. Loss of ammonia due to leaking vessel. 3. Insufficient temperature/time.1. Increase the excess of ammonia. 2. Check the seal of the pressure vessel before starting. 3. Increase reaction temperature or time, guided by HPLC monitoring.
Formation of di-aminated byproduct Reaction temperature is too high or reaction time is too long.Reduce reaction temperature or monitor the reaction more closely and stop it once the starting material is consumed to minimize over-reaction.
Purification Difficulties Product co-elutes with impurities.Modify the chromatography eluent system. Consider using a different stationary phase (e.g., alumina) or purification method like recrystallization.

Conclusion

The protocols outlined in this document describe a robust and reproducible pathway for the synthesis and characterization of 4,6-dichloropyrrolo[2,1-f]triazine and its subsequent conversion to a key amino precursor for Remdesivir. By understanding the chemical principles behind each step and implementing rigorous in-process and analytical controls, researchers and development professionals can reliably produce this critical intermediate with high purity. The strategic use of this dichlorinated scaffold is a cornerstone of an efficient and scalable synthesis of Remdesivir, ultimately supporting the supply of this vital antiviral medication.

References

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  • ResearchGate. (2018). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis.
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  • Centers for Disease Control and Prevention. (2003). TRIAZINE HERBICIDES and THEIR METABOLITES in URINE 8315. CDC.
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  • MDPI. (2007). Synthesis of Novel Homo-N-Nucleoside Analogs Composed of a Homo-1,4-Dioxane Sugar Analog and Substituted 1,3,5-Triazine Base Equivalents. Molecules.
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Application Note & Protocols: Leveraging 4,6-Dichloropyrrolo[2,1-f]triazine for the Synthesis of Potent c-Met/VEGFR-2 Dual Inhibitors

Application Note & Protocols: Leveraging 4,6-Dichloropyrrolo[2,1-f][1][2][3]triazine for the Synthesis of Potent c-Met/VEGFR-2 Dual Inhibitors

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the strategic utilization of 4,6-dichloropyrrolo[2,1-f][1][2][3]triazine as a pivotal intermediate in the synthesis of dual inhibitors targeting c-Met and VEGFR-2 kinases. The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a "privileged structure" in medicinal chemistry, integral to several approved and investigational drugs.[4] This document elucidates the rationale behind its selection, focusing on the differential reactivity of the C4 and C6 positions, and provides field-proven, step-by-step protocols for sequential functionalization via Suzuki and Buchwald-Hartwig cross-coupling reactions. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to efficiently synthesize and explore this promising class of oncology therapeutics.

Introduction: The Rationale for Dual c-Met and VEGFR-2 Inhibition

The aberrant activation of receptor tyrosine kinases (RTKs) is a hallmark of many cancers, driving tumor growth, proliferation, and metastasis.[5] Among these, the Mesenchymal-Epithelial Transition factor (c-Met) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical players in oncology.[6]

  • c-Met: As the high-affinity receptor for Hepatocyte Growth Factor (HGF), the HGF/c-Met signaling pathway is crucial for embryogenesis and wound healing.[7] However, its dysregulation in cancer is linked to tumor formation, invasion, and metastasis.[6][7]

  • VEGFR-2: This receptor is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for supplying tumors with nutrients and oxygen.[6][8][9]

Crucially, studies have revealed a synergistic interplay between the c-Met and VEGFR signaling pathways.[6] Upregulation of the HGF/c-Met pathway can mediate resistance to VEGFR inhibitors, and vice-versa.[10][11] This crosstalk provides a strong rationale for the development of dual inhibitors that can simultaneously block both pathways, potentially leading to enhanced antitumor efficacy and overcoming drug resistance.[6][12]

The pyrrolo[2,1-f][1][2][3]triazine core has been identified as a highly effective scaffold for designing such dual inhibitors, demonstrating potent activity against both c-Met and VEGFR-2.[4][13]

The Privileged Scaffold: Pyrrolo[2,1-f][1][2][3]triazine

The pyrrolo[2,1-f][1][2][3]triazine system is a unique bicyclic heterocycle containing a bridgehead nitrogen atom.[2][4] Its structural similarity to purine nuclei found in essential cellular components makes it a "privileged scaffold" in drug discovery.[4] This core is present in several clinically significant molecules, including the antiviral drug Remdesivir and the anti-tumorigenic agent Brivanib Alaninate.[2] For kinase inhibition, this scaffold serves as a versatile template for creating molecules that can fit into the ATP-binding pocket of enzymes like c-Met and VEGFR-2.[4]

The Strategic Intermediate: 4,6-Dichloropyrrolo[2,1-f][1][2][3]triazine

The starting material, 4,6-dichloropyrrolo[2,1-f][1][2][3]triazine (CAS No: 918538-05-3), is the cornerstone of the synthetic strategy.[3][14][15][16] Its value lies in the differential reactivity of the two chlorine atoms at the C4 and C6 positions. This allows for a regioselective, sequential diversification of the scaffold, which is a critical aspect of efficient library synthesis and lead optimization in drug discovery.

Typically, the chlorine at the C4 position is more susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions compared to the C6 position. This difference in reactivity is exploited to introduce different chemical moieties in a controlled, stepwise manner.

Signaling Pathways and Experimental Workflow

Targeted Signaling Pathways

Dual inhibition of c-Met and VEGFR-2 disrupts multiple downstream signaling cascades, including the PI3K/AKT, Ras/MAPK, and JAK/STAT pathways, thereby impeding cell proliferation, survival, and angiogenesis.[7]

Signaling_Pathwayscluster_0Cell Membranecluster_1Intracellular Signalingcluster_2Cellular Responsec-Metc-MetPI3K_AKTPI3K/AKT Pathwayc-Met->PI3K_AKTRAS_MAPKRas/MAPK Pathwayc-Met->RAS_MAPKJAK_STATJAK/STAT Pathwayc-Met->JAK_STATMetastasisMetastasisc-Met->MetastasisVEGFR-2VEGFR-2VEGFR-2->PI3K_AKTVEGFR-2->RAS_MAPKAngiogenesisAngiogenesisVEGFR-2->AngiogenesisSurvivalSurvivalPI3K_AKT->SurvivalProliferationProliferationRAS_MAPK->ProliferationJAK_STAT->ProliferationHGFHGFHGF->c-Met BindsVEGFVEGFVEGF->VEGFR-2 BindsInhibitorDualInhibitorInhibitor->c-MetInhibitor->VEGFR-2

Figure 1:
Synthetic Workflow Overview

The synthesis of a target c-Met/VEGFR-2 inhibitor from 4,6-dichloropyrrolo[2,1-f][1][2][3]triazine follows a logical, multi-step sequence designed for efficiency and modularity.

Synthetic_WorkflowA4,6-Dichloropyrrolo[2,1-f][1,2,4]triazineBStep 1: C4-Selective Suzuki CouplingA->BCIntermediate 1:4-Aryl-6-chloropyrrolo[2,1-f][1,2,4]triazineB->CDStep 2: C6-Selective Buchwald-Hartwig AminationC->DEFinal Product:4-Aryl-6-amino-pyrrolo[2,1-f][1,2,4]triazineD->EFPurification & CharacterizationE->F

Figure 2:

Experimental Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.

Protocol 1: C4-Selective Suzuki-Miyaura Cross-Coupling

Causality: The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for forming C-C bonds.[17][18] We exploit the higher reactivity of the C4-Cl bond for the initial, regioselective arylation. The choice of a palladium(0) catalyst, a suitable phosphine ligand, and a base is critical for an efficient reaction.[19]

Materials:

  • 4,6-Dichloropyrrolo[2,1-f][1][2][3]triazine (1.0 equiv.)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)

  • Potassium carbonate (K₂CO₃) (3.0 equiv.)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • To a dry Schlenk flask under an inert nitrogen atmosphere, add 4,6-dichloropyrrolo[2,1-f][1][2][3]triazine, the arylboronic acid, and potassium carbonate.

  • Add the degassed 1,4-dioxane/water solvent mixture to the flask.

  • Add the Pd(PPh₃)₄ catalyst to the stirring suspension.

  • Heat the reaction mixture to 85-90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 4-aryl-6-chloropyrrolo[2,1-f][1][2][3]triazine intermediate.

Protocol 2: C6-Selective Buchwald-Hartwig Amination

Causality: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a key transformation in pharmaceutical synthesis.[20][21][22][23] Having functionalized the C4 position, we now target the remaining C6-Cl bond. This reaction typically requires a strong base and a specialized, bulky phosphine ligand to facilitate the catalytic cycle with the less reactive aryl chloride.[23][24]

Materials:

  • 4-Aryl-6-chloropyrrolo[2,1-f][1][2][3]triazine (from Protocol 1) (1.0 equiv.)

  • Desired amine (e.g., aniline or a substituted variant) (1.5 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv.)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.06 equiv.)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv.)

  • Anhydrous toluene, degassed

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert nitrogen atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk flask.

  • Add the 4-aryl-6-chloropyrrolo[2,1-f][1][2][3]triazine intermediate and the desired amine.

  • Add degassed, anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench carefully with water.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography or preparative HPLC to obtain the final dual inhibitor.

Data Presentation: Representative Synthesis

The following table summarizes typical results for the synthesis of a representative c-Met/VEGFR-2 inhibitor using the protocols described above.

StepStarting MaterialProductYield (%)Purity (%) (by HPLC)
1 4,6-Dichloropyrrolo[2,1-f][1][2][3]triazine4-(4-methoxyphenyl)-6-chloropyrrolo[2,1-f][1][2][3]triazine75-85>95
2 4-(4-methoxyphenyl)-6-chloropyrrolo[2,1-f][1][2][3]triazine4-(4-methoxyphenyl)-N-phenyl-pyrrolo[2,1-f][1][2][3]triazin-6-amine60-70>98

Conclusion

The 4,6-dichloropyrrolo[2,1-f][1][2][3]triazine scaffold is a powerful and versatile starting material for the synthesis of dual c-Met/VEGFR-2 inhibitors. The differential reactivity of its chloro-substituents allows for a controlled and sequential introduction of diverse chemical functionalities through robust and well-established cross-coupling methodologies. The protocols detailed in this guide are designed to be self-validating and provide a solid foundation for researchers to synthesize and explore novel compounds in this therapeutically promising class. This strategic approach facilitates the rapid generation of compound libraries, accelerating the drug discovery process for next-generation cancer therapeutics.

References

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023-11-21). MDPI. [Link]

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  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry. [Link]

  • Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. (2020-07-03). National Institutes of Health (NIH). [Link]

  • VEGFR-2 inhibitor. Wikipedia. [Link]

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  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

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  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022-04-05). Frontiers. [Link]

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  • In the clinic: ongoing clinical trials evaluating c-MET-inhibiting drugs. PubMed Central. [Link]

  • The HGF/c-MET Pathway Is a Driver and Biomarker of VEGFR-inhibitor Resistance and Vascular Remodeling in Non–Small Cell Lung Cancer. SciSpace. [Link]

  • c-Met inhibitor. Wikipedia. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022-05-18). National Institutes of Health (NIH). [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Royal Society of Chemistry. [Link]

  • Dual Inhibition of VEGF and c-MET in Cancer Promises to Decrease Metastasis. (2012-03-01). Cancer Discovery. [Link]

  • (PDF) Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Multi-specific cMet x EGFR x VEGF antibody for difficult to treat cancers. (2023-04-04). American Association for Cancer Research. [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Semantic Scholar. [Link]

  • VEGFR-2 inhibitors approved by the FDA. ResearchGate. [Link]

  • Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross- coupling reactions by α-halo-N. The Royal Society of Chemistry. [Link]

  • MET inhibitors in combination with other therapies in non-small cell lung cancer. Translational Cancer Research. [Link]

  • New series of VEGFR-2 inhibitors and apoptosis enhancers. (2022-03-03). Dove Medical Press. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]

  • Combined inhibition of MET and VEGF enhances therapeutic efficacy of EGFR TKIs in EGFR-mutant non-small cell lung cancer with concomitant aberrant MET activation. (2024-10-01). National Institutes of Health (NIH). [Link]

  • A Review of FDA-Approved Multi-Target Angiogenesis Drugs for Brain Tumor Therapy. MDPI. [Link]

  • Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion. PubMed Central. [Link]

  • Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. ResearchGate. [Link]

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Application Notes and Protocol: Nucleophilic Substitution on 4,6-Dichloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolo[2,1-f]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is a nitrogen-rich, fused heterocyclic system that has emerged as a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to purine bases allows it to function as a bioisostere, effectively interacting with ATP-binding sites in various enzymes.[4][5] This has led to its incorporation into a multitude of clinically relevant molecules, including potent kinase inhibitors for cancer therapy and antiviral agents.[4][6]

The functionalization of this core structure is paramount for modulating pharmacological activity, and the 4,6-dichloro-substituted analog serves as a versatile and crucial starting material. The electron-deficient nature of the triazine ring activates the C4 and C6 positions for nucleophilic aromatic substitution (SNAr), providing a robust and predictable method for introducing diverse chemical functionalities.[7] This guide offers a comprehensive overview of the SNAr mechanism on this scaffold, discusses the critical aspect of regioselectivity, and provides a field-proven, step-by-step protocol for its successful application.

Mechanism and Regioselectivity of Substitution

The SNAr reaction on 4,6-dichloropyrrolo[2,1-f]triazine proceeds via a two-step addition-elimination mechanism. The high electrophilicity of the carbon atoms bonded to the chlorine is a direct result of the inductive electron withdrawal by the three nitrogen atoms in the triazine ring.

  • Nucleophilic Attack: The reaction is initiated when a nucleophile attacks one of the chloro-substituted carbon atoms (C4 or C6). This forms a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex.[8][9] The aromaticity of the triazine ring is temporarily disrupted during this step.

  • Chloride Elimination: The aromatic system is restored through the expulsion of a chloride ion, which is an excellent leaving group. This step is typically fast and irreversible.[10]

SNAr_Mechanism Start 4,6-Dichloropyrrolo[2,1-f]triazine + NuH TS1 Transition State 1 Start->TS1 Addition of Nucleophile (Rate-Determining Step) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Elimination of Cl- Product 4-Nu-6-chloropyrrolo[2,1-f]triazine + HCl TS2->Product

Caption: Generalized SNAr mechanism on the pyrrolotriazine core.

Causality of Regioselectivity

A critical consideration in the functionalization of 4,6-dichloropyrrolo[2,1-f]triazine is the regioselectivity of the first substitution. While specific computational studies on this exact scaffold are not widely published, valuable insights can be drawn from analogous systems like 2,4-dichloropyrimidines. In many dichlorinated π-deficient heterocycles, substitution preferentially occurs at the C4 position.[11][12]

This preference is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate. When a nucleophile attacks the C4 position, the resulting negative charge can be delocalized more effectively across the nitrogen atoms of the triazine ring, particularly the adjacent bridgehead nitrogen (N8) and the N1 atom. Attack at C6 would result in a different, likely less stable, distribution of the negative charge. Therefore, under kinetic control, the mono-substitution product is expected to be the 4-substituted-6-chloro-pyrrolo[2,1-f]triazine .

Controlling the reaction stoichiometry (using ~1 equivalent of the nucleophile) and maintaining moderate temperatures are key to achieving selective mono-substitution. The introduction of the first nucleophile, typically an electron-donating group like an amine, deactivates the ring towards further substitution, meaning that the second substitution requires more forcing conditions (e.g., higher temperatures or prolonged reaction times).[7][13]

Detailed Experimental Protocol: Selective Mono-Amination

This protocol details a representative procedure for the selective mono-substitution of 4,6-dichloropyrrolo[2,1-f]triazine with a primary or secondary amine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4,6-Dichloropyrrolo[2,1-f]triazine≥97%e.g., Sigma-AldrichStore under inert gas, moisture sensitive.
Amine Nucleophile (e.g., Morpholine)Reagent Gradee.g., Acros OrganicsUse 1.0-1.1 equivalents for mono-substitution.
N,N-Diisopropylethylamine (DIPEA)≥99%e.g., Alfa AesarAnhydrous, non-nucleophilic base.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%e.g., Fisher ScientificUse a dry solvent to prevent hydrolysis of the starting material.
Ethyl Acetate (EtOAc)ACS Grade---For extraction and chromatography.
HexanesACS Grade---For chromatography.
Saturated aq. Sodium Bicarbonate (NaHCO₃)------For aqueous work-up.
Brine (Saturated aq. NaCl)------For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)------Drying agent.
Silica Gel230-400 mesh---For column chromatography.
TLC PlatesSilica gel 60 F₂₅₄---For reaction monitoring.
Step-by-Step Methodology

Safety Precaution: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. 4,6-Dichloropyrrolo[2,1-f]triazine is an irritant; avoid inhalation and skin contact.

  • Reaction Setup:

    • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4,6-dichloropyrrolo[2,1-f]triazine (1.0 eq).

    • Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

    • Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition:

    • While stirring at 0 °C, add the amine nucleophile (1.05 eq) dropwise to the solution.

    • Following the amine addition, add DIPEA (1.5 eq) dropwise. The DIPEA acts as a scavenger for the HCl generated during the reaction.[14]

  • Reaction Progression:

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm slowly to room temperature.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The product should be less polar than the starting material.

  • Work-up:

    • Once the starting material is consumed (as indicated by TLC), quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the product with Ethyl Acetate (3x volume of THF).

    • Wash the combined organic layers sequentially with saturated aq. NaHCO₃ (to remove any remaining acid) and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 40% EtOAc/Hexanes) to isolate the pure mono-substituted product.

    • Combine the pure fractions and remove the solvent in vacuo to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and LC-MS.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Dissolve Dichloride in anhydrous THF cool 2. Cool to 0 °C setup->cool add_nuc 3. Add Amine (1.05 eq) cool->add_nuc add_base 4. Add DIPEA (1.5 eq) add_nuc->add_base stir 5. Stir at RT (4-12h) add_base->stir monitor 6. Monitor by TLC stir->monitor quench 7. Quench with H₂O monitor->quench extract 8. Extract with EtOAc quench->extract wash 9. Wash & Dry extract->wash purify 10. Column Chromatography wash->purify

Caption: Experimental workflow for selective mono-amination.

Data Summary: Representative Nucleophilic Substitutions

Starting MaterialNucleophileConditionsProduct TypeYieldReference
2,4,6-Trichloro-1,3,5-triazinePhenethoxyamineDIPEA, DCM, 0 °C, 30 minMono-substitutedN/A[14]
2,4-Dichloro-6-R-triazinesec-ButylamineDIPEA, THF, r.t., 12 hDi-substitutedN/A[14]
2-Chloro-4,6-di-R-triazinesec-ButylamineDIPEA, THF, 75 °C, 18 hTri-substitutedHigh[14]
4,6-DichloropyrimidineAdamantyl-aminesK₂CO₃, DMF, 140 °C, 24 hMono-substituted60-99%[13]
2-(R,R'-amino)-4,6-dichloro-1,3,5-triazineaq. NaOHH₂O/Acetonitrile, 20-25 °CMono-hydrolyzedHigh[15][16]

Conclusion

Nucleophilic aromatic substitution on 4,6-dichloropyrrolo[2,1-f]triazine is a highly effective and versatile strategy for the synthesis of diverse compound libraries. By carefully controlling reaction parameters such as stoichiometry, temperature, and choice of base, researchers can achieve selective mono- or di-substitution with a wide range of nucleophiles. The principles and protocols outlined in this guide provide a solid foundation for drug development professionals and medicinal chemists to leverage this powerful transformation in the pursuit of novel therapeutics.

References

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]

  • Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]

  • Bakharev, V., et al. (2012). Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin. [Link]

  • Trust, R. E., et al. (2019). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. [Link]

  • Trust, R. E., et al. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. CHIMIA. [Link]

  • Mehar Al Minnath (LetsLearnChem). (2021, July 8). Aromatic Nucleophilic Substitution (SNAr) Mechanism. YouTube. [Link]

  • Baran, P. S., et al. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [Link]

  • Dotsenko, V. V., et al. (2019). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Krchnak, V., et al. (2005). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. [Link]

  • Bakharev, V. V., et al. (2012). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. ResearchGate. [Link]

  • Acka, D., et al. (2001). Selective Palladium-Catalyzed Aminations on Dichloropyridines. ResearchGate. [Link]

  • Kumar, A., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Ott, G. R., et al. (2011). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. ResearchGate. [Link]

  • Ryabukhin, S. V., et al. (2008). Regioselectivity of Nucleophilic Attack in the Reactions of 1,2,4-Triazine 4-Oxides with Certain C-Nucleophiles. ResearchGate. [Link]

  • Santana, L., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • Semproni, J. M., et al. (2014). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. Inorganica Chimica Acta. [Link]

  • Slavětínská, L., et al. (2022). Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides. The Journal of Organic Chemistry. [Link]

  • Sharma, A., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry. [Link]

Sources

Application Notes & Protocols: The Pyrrolo[2,1-f]triazine Scaffold as a Versatile Kinase Inhibitor Platform in Oncology Research

Application Notes & Protocols: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold as a Versatile Kinase Inhibitor Platform in Oncology Research

Introduction: A Privileged Scaffold for Targeting Kinase-Driven Malignancies

In the landscape of targeted cancer therapy, the inhibition of protein kinases has emerged as a cornerstone of modern drug development.[1][2][3] Protein kinases, often dysregulated in cancer, are critical nodes in the signaling pathways that govern cell growth, proliferation, survival, and angiogenesis. The pyrrolo[2,1-f][1][2][4]triazine core is recognized as a "privileged" heterocyclic scaffold in medicinal chemistry.[5] Its unique structural and electronic properties make it an ideal template for designing potent and selective kinase inhibitors.[1][6] This document provides a comprehensive guide for researchers on the application of this scaffold, with a particular focus on utilizing the key synthetic intermediate, 4,6-Dichloropyrrolo[2,1-f]triazine , to generate novel kinase inhibitors for cancer research.

The pyrrolo[2,1-f][1][2][4]triazine structure is an integral component of several successful kinase inhibitors.[1][2][3] The presence of multiple nitrogen atoms allows for critical hydrogen bonding interactions within the ATP-binding pocket of kinases, while the fused ring system provides a rigid framework for orienting various substituents to achieve high affinity and selectivity.[1] The 4,6-dichloro derivative is a highly versatile precursor, where the chlorine atoms serve as reactive leaving groups for nucleophilic substitution, enabling the synthesis of a diverse library of analogues to probe structure-activity relationships (SAR).[7]

Mechanism of Action: ATP-Competitive Kinase Inhibition

Derivatives of the pyrrolo[2,1-f][1][2][4]triazine scaffold predominantly act as ATP-competitive inhibitors. They are designed to bind to the ATP-binding site of a target kinase, preventing the phosphorylation of downstream substrate proteins. This action effectively blocks the signal transduction cascade that promotes cancerous growth. Molecular docking studies have revealed that these compounds establish key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the kinase hinge region, a critical area for ATP binding.[1][7]

Below is a conceptual diagram illustrating the general mechanism of action.

cluster_0Kinase Activity (Cancer Cell)cluster_1Inhibition by Pyrrolotriazine DerivativeATPATPKinaseKinaseATP->KinaseBinds toActive SiteSubstrateSubstrateKinase->SubstratePhosphorylatesInactive_KinaseInactive KinasePhosphorylated_SubstratePhosphorylatedSubstrateDownstream_SignalingOncogenic Signaling(Proliferation, Survival)Phosphorylated_Substrate->Downstream_SignalingActivatesPyrrolotriazinePyrrolo[2,1-f]triazineDerivativePyrrolotriazine->KinaseCompetes with ATPBinds to Active SiteBlocked_SignalingBlocked Signaling(Apoptosis, Cell Cycle Arrest)Inactive_Kinase->Blocked_SignalingLeads to

Caption: Mechanism of ATP-competitive kinase inhibition by pyrrolotriazine derivatives.

Key Cancer-Related Kinase Targets

Research has demonstrated that derivatives of the pyrrolo[2,1-f][1][2][4]triazine scaffold can be tailored to inhibit a wide range of kinases implicated in various cancers.[8]

Kinase TargetAssociated CancersRepresentative IC₅₀ Values of DerivativesReference
c-Met Non-Small Cell Lung Cancer, Gastric Cancer2.3 ± 0.1 nM[1][4]
VEGFR-2 Various solid tumors (angiogenesis target)5.0 ± 0.5 nM[1][4]
ALK Non-Small Cell Lung Cancer10 ± 2 nM[1]
FGFR-1 Urothelial Bladder CancerPotent nanomolar activity reported[1]
EGFR Breast Cancer, Non-Small Cell Lung CancerNanomolar potency[6]
p38α MAP Kinase Inflammatory diseases, potential in cancerPotent activity reported[9]

Note: IC₅₀ values are highly dependent on the specific chemical substitutions on the pyrrolotriazine core and the assay conditions.

Experimental Workflow: From Synthesis to Cellular Activity

The following diagram outlines a typical research workflow for developing and evaluating novel cancer therapeutics based on the 4,6-Dichloropyrrolo[2,1-f]triazine scaffold.

cluster_Dcluster_EASynthesis of Precursor4,6-Dichloropyrrolo[2,1-f]triazineBLibrary Synthesis viaNucleophilic SubstitutionA->BDiversificationCBiochemical Assay(In Vitro Kinase Inhibition)B->CScreeningDCell-Based AssaysC->DValidation in CellsEMechanism of Action StudiesD->EElucidationD_sub1Cytotoxicity/Viability(e.g., MTT, CellTiter-Glo)D->D_sub1D_sub2Apoptosis Assay(e.g., Annexin V)D->D_sub2D_sub3Cell Cycle AnalysisD->D_sub3FLead Optimization & In Vivo StudiesE->FProgressionE_sub1Western Blot(Target Phosphorylation)E->E_sub1E_sub2Target Engagement Assay(e.g., CETSA)E->E_sub2

Caption: Experimental workflow for pyrrolotriazine-based inhibitor development.

Protocols

Protocol 1: Synthesis of a Pyrrolo[2,1-f][1][2][3]triazine Derivative Library

Causality: This protocol utilizes the reactivity of the chlorine atoms on the 4,6-Dichloropyrrolo[2,1-f]triazine core for nucleophilic aromatic substitution (SNAr). This allows for the systematic introduction of various amines or other nucleophiles, creating a chemical library to explore the structure-activity relationship (SAR) and identify potent inhibitors. The choice of base and solvent is critical for reaction efficiency.

Materials:

  • 4,6-Dichloropyrrolo[2,1-f]triazine

  • A library of primary or secondary amines (e.g., aniline derivatives, piperazines)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dioxane

  • Reaction vials, magnetic stirrer, heating block

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • In a clean, dry reaction vial, dissolve 4,6-Dichloropyrrolo[2,1-f]triazine (1 equivalent) in anhydrous DMF.

  • Add the desired amine (1.1 equivalents) to the solution.

  • Add DIPEA (2.0 equivalents) to the reaction mixture to act as a proton scavenger.

  • Seal the vial and heat the reaction mixture at 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, allow the reaction to cool to room temperature.

  • Dilute the mixture with Ethyl Acetate and wash with water and brine to remove DMF and excess base.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired monosubstituted or disubstituted pyrrolotriazine derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Self-Validation: The identity and purity of each synthesized compound must be rigorously confirmed by analytical methods (NMR, HRMS) before biological testing. Consistent yields and purity across a series of reactions validate the robustness of the synthetic protocol.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: c-Met)

Causality: This biochemical assay directly measures the ability of a synthesized compound to inhibit the enzymatic activity of a target kinase. By quantifying the reduction in substrate phosphorylation in the presence of the inhibitor, we can determine its potency (e.g., IC₅₀ value). This is a crucial first step to confirm on-target activity.

Materials:

  • Recombinant human c-Met kinase

  • Kinase buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • ATP

  • Biotinylated peptide substrate for c-Met

  • Synthesized pyrrolotriazine inhibitors dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from micromolar to picomolar.

  • In a 384-well plate, add the kinase buffer.

  • Add the test compound dilutions to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Add the c-Met enzyme to all wells except the "no enzyme" control.

  • Add the peptide substrate to all wells.

  • Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Allow the reaction to proceed for 60 minutes at 30 °C.

  • Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure the resulting light output.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Self-Validation: The assay includes positive (no inhibitor) and negative (no enzyme) controls to define the dynamic range. A known c-Met inhibitor should be run as a reference control to validate assay performance.

Protocol 3: Cellular Target Engagement via Western Blot

Causality: After identifying a potent inhibitor in a biochemical assay, it is essential to confirm that it can enter cells and inhibit the target kinase in its native environment. This protocol measures the phosphorylation status of the target kinase (or its direct downstream substrate) in cancer cells treated with the inhibitor. A decrease in phosphorylation indicates successful target engagement.

Materials:

  • Cancer cell line with high expression/activity of the target kinase (e.g., MKN-45 gastric cancer cells for c-Met).

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • Synthesized pyrrolotriazine inhibitor.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate (ECL).

  • SDS-PAGE gels and Western blot apparatus.

Procedure:

  • Seed MKN-45 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the pyrrolotriazine inhibitor (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

  • Wash the cells with ice-cold PBS.

  • Lyse the cells directly in the plate with ice-cold RIPA buffer.

  • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4 °C.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein amounts and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-c-Met) overnight at 4 °C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with an antibody for the total target protein and a loading control (e.g., β-actin) to ensure equal protein loading.

Self-Validation: A dose-dependent decrease in the phosphorylated protein signal, while the total protein and loading control signals remain constant, provides strong evidence of specific, on-target activity within the cell.

References

  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][1][2][4]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link][1][2][3]

  • Shi, W., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][4]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 814-831. [Link][4]

  • Singh, S., & Kumar, V. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][4]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(5), 2844-2858. [Link][8]

  • Norman, P. (2011). Discovery of pyrrolo[2,1-f][1][2][4]triazine C6-ketones as potent, orally active p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(15), 4633-4637. [Link][9]

  • Ott, G. R., & Trias, J. (2017). Pyrrolo[2,1-f][1][2][4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Bioorganic & Medicinal Chemistry Letters, 27(18), 4221-4229. [Link][5]

  • Request PDF. (2021). Pyrrolo[2,1-f][1][2][4]triazine: a promising fused heterocycle to target kinases in cancer therapy. [Link][6]

Development of AAK1 Inhibitors Using a Pyrrolo[2,1-f]triazine Core: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: AAK1 - A Multifaceted Kinase Target

Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that has emerged as a compelling therapeutic target for a range of pathologies, including neuropathic pain, viral infections, and neurological disorders.[1][2][3][4] AAK1 is a key regulator of clathrin-mediated endocytosis (CME), a fundamental cellular process for internalizing molecules from the cell surface.[3][5] It exerts its function by phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex, which is crucial for the formation of clathrin-coated pits.[5][6]

Beyond its role in endocytosis, AAK1 is implicated in several signaling pathways, including the Notch, WNT, and NF-κB pathways, highlighting its multifaceted role in cellular regulation.[6][7][8][9] The development of potent and selective AAK1 inhibitors is therefore a promising strategy for therapeutic intervention. The pyrrolo[2,1-f][1][6][10]triazine scaffold has been identified as a privileged core structure for designing such inhibitors, demonstrating significant potential in preclinical studies.[1][2][4][11] This guide provides an in-depth overview of the development process for AAK1 inhibitors based on this chemical scaffold, from initial screening to lead optimization, complete with detailed protocols and the underlying scientific rationale.

The Pyrrolo[2,1-f]triazine Core: A Privileged Scaffold for Kinase Inhibition

The pyrrolo[2,1-f][1][6][10]triazine heterocyclic system has proven to be a versatile scaffold in medicinal chemistry, notably in the development of kinase inhibitors.[12][13] Its rigid structure and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an ideal starting point for inhibitor design.[2] X-ray crystallography studies of pyrrolo[2,1-f]triazine analogs bound to AAK1 have revealed critical interactions, such as a donor-acceptor-donor hydrogen bonding pattern with the hinge region of the kinase, which is a common feature of many kinase inhibitors.[2]

Experimental Workflows: A Roadmap for AAK1 Inhibitor Development

The development of a novel AAK1 inhibitor is a multi-step process that begins with identifying a hit compound and progresses through lead optimization to a preclinical candidate. The following diagram illustrates a typical workflow.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Characterization High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Hit-to-Lead Hit-to-Lead Hit Identification->Hit-to-Lead SAR Studies SAR Studies Hit-to-Lead->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization Biochemical Assays Biochemical Assays SAR Studies->Biochemical Assays Cell-Based Assays Cell-Based Assays SAR Studies->Cell-Based Assays In Vivo Models In Vivo Models Lead Optimization->In Vivo Models Preclinical Candidate Preclinical Candidate Lead Optimization->Preclinical Candidate

Caption: A streamlined workflow for the development of AAK1 inhibitors.

Signaling Pathways Involving AAK1

Understanding the signaling context of AAK1 is crucial for designing effective inhibitors and predicting their biological effects. AAK1 participates in multiple cellular signaling cascades.

G cluster_0 Clathrin-Mediated Endocytosis cluster_1 Notch Signaling cluster_2 WNT Signaling AAK1 AAK1 AP2 AP2 AAK1->AP2 phosphorylates Clathrin Clathrin AP2->Clathrin recruits Notch Notch Eps15b Eps15b Notch->Eps15b AAK1_Notch AAK1 AAK1_Notch->Notch mediates interaction with WNT WNT LRP6 LRP6 AAK1_WNT AAK1 AAK1_WNT->LRP6 promotes endocytosis of

Caption: AAK1's role in key cellular signaling pathways.

Protocols for AAK1 Inhibitor Development

Biochemical Assays for AAK1 Activity

Rationale: Biochemical assays are fundamental for determining the direct inhibitory effect of a compound on AAK1 kinase activity. These assays measure the transfer of a phosphate group from ATP to a substrate by the kinase.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for quantifying inhibitor binding to AAK1.

Materials:

  • AAK1 enzyme (active)[14]

  • LanthaScreen™ Certified Eu-anti-tag Antibody

  • Kinase Tracer

  • Kinase Buffer[15]

  • Test compounds (solubilized in DMSO)

  • 384-well plates

Procedure:

  • Prepare a 4X dilution series of the test compound in 100% DMSO.

  • Dilute the compound series 25-fold into 1X Kinase Buffer.

  • Prepare a 2X kinase/antibody mixture in 1X Kinase Buffer.

  • Prepare a 4X tracer solution in 1X Kinase Buffer.

  • In a 384-well plate, add 4 µL of the diluted test compound.

  • Add 8 µL of the 2X kinase/antibody mixture to all wells.

  • Add 4 µL of the 4X tracer solution to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission ratio.

  • Calculate IC50 values using a sigmoidal dose-response curve fitting program.[10]

Data Presentation: Sample IC50 Data for Pyrrolo[2,1-f]triazine Analogs

Compound IDAAK1 IC50 (nM)
BMS-XXXXX-0160
BMS-XXXXX-0225
BMS-XXXXX-035

Note: Data is illustrative and based on reported improvements in potency for this scaffold.[2]

Cell-Based Assays for Target Engagement and Functional Effects

Rationale: Cell-based assays are critical for confirming that a compound can penetrate the cell membrane and inhibit AAK1 in a physiological context.

Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures the binding of an inhibitor to AAK1 within living cells.

Materials:

  • HEK293 cells[10]

  • NanoLuc®-AAK1 Fusion Vector

  • NanoBRET™ Tracer

  • Opti-MEM™ I Reduced Serum Medium

  • Test compounds (solubilized in DMSO)

  • 384-well white-bottom plates

Procedure:

  • Seed HEK293 cells transiently expressing the NanoLuc-AAK1 fusion protein into 384-well plates.

  • Pre-treat the cells with the NanoBRET™ Tracer.

  • Add the test compound at various concentrations to the wells.

  • Incubate for 1 hour at 37°C in a CO2 incubator.

  • Measure the BRET signal using a luminometer capable of reading two wavelengths simultaneously.

  • Calculate IC50 values based on the dose-dependent inhibition of the BRET signal.[10]

Protocol: Phospho-AP2M1 (Thr156) Cellular Assay

This assay measures the downstream functional effect of AAK1 inhibition by quantifying the phosphorylation of its direct substrate, AP2M1.

Materials:

  • Cell line expressing AAK1 (e.g., HeLa or COS-7 cells)[16]

  • Test compounds

  • Anti-phospho-AP2M1 (pThr156) antibody

  • Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore)

  • Lysis buffer

  • Western blot or ELISA reagents

Procedure (Western Blot):

  • Treat cells with varying concentrations of the test compound for a specified time.

  • Lyse the cells and collect the protein lysate.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with the anti-phospho-AP2M1 antibody.

  • Detect the signal using a suitable secondary antibody and imaging system.

  • Quantify the band intensity to determine the dose-dependent decrease in AP2M1 phosphorylation.

Structure-Activity Relationship (SAR) Studies

Rationale: SAR studies are the cornerstone of lead optimization. By systematically modifying the chemical structure of the pyrrolo[2,1-f]triazine core, researchers can improve potency, selectivity, and pharmacokinetic properties.

Key SAR Insights for Pyrrolo[2,1-f]triazine AAK1 Inhibitors:

  • Hinge-Binding Motif: The pyrrolotriazine core provides the essential donor-acceptor-donor interactions with the kinase hinge region.[2]

  • Hydrophobic Pocket: Substituents at certain positions can extend into a hydrophobic pocket, enhancing binding affinity.[2]

  • Sugar Pocket: Modifications to moieties binding in the ribose pocket can significantly impact potency.[2]

  • Solvent-Exposed Region: Introducing polar groups in the solvent-exposed region can improve solubility and other drug-like properties.

Workflow for SAR Studies:

G Initial Hit Initial Hit Chemical Synthesis of Analogs Chemical Synthesis of Analogs Initial Hit->Chemical Synthesis of Analogs Biochemical Screening Biochemical Screening Chemical Synthesis of Analogs->Biochemical Screening Data Analysis (SAR) Data Analysis (SAR) Biochemical Screening->Data Analysis (SAR) Cell-Based Assays Cell-Based Assays Biochemical Screening->Cell-Based Assays Promising Compounds Design of Next Generation Analogs Design of Next Generation Analogs Data Analysis (SAR)->Design of Next Generation Analogs Design of Next Generation Analogs->Chemical Synthesis of Analogs

Caption: Iterative cycle of Structure-Activity Relationship (SAR) studies.

Pharmacokinetic (PK) Profiling

Rationale: Favorable pharmacokinetic properties are essential for a drug candidate's success. Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties helps to identify and address potential liabilities.

Key PK Parameters to Assess:

  • Solubility: Affects oral absorption.

  • Permeability: The ability to cross cell membranes.

  • Metabolic Stability: Resistance to breakdown by liver enzymes (e.g., cytochrome P450s).

  • Plasma Protein Binding: Can affect the free concentration of the drug available to interact with the target.

  • In Vivo Pharmacokinetics: Measurement of drug concentration in plasma over time after administration to an animal model.[17][18][19]

Protocol: In Vitro Metabolic Stability Assay

Materials:

  • Liver microsomes (human, rat, mouse)

  • NADPH regenerating system

  • Test compound

  • LC-MS/MS system

Procedure:

  • Incubate the test compound with liver microsomes in the presence of the NADPH regenerating system.

  • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction (e.g., with acetonitrile).

  • Analyze the remaining concentration of the parent compound by LC-MS/MS.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance.

Conclusion

The development of AAK1 inhibitors based on the pyrrolo[2,1-f]triazine core represents a promising avenue for the treatment of neuropathic pain and other diseases. A systematic approach, combining robust biochemical and cellular assays with iterative SAR studies and early pharmacokinetic profiling, is essential for advancing these compounds from initial hits to clinical candidates. The protocols and insights provided in this guide offer a comprehensive framework for researchers in this exciting field of drug discovery.

References

  • AAK1 NanoBRET Kinase Assay. Reaction Biology. [Link]

  • Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • The Adaptor-associated Kinase 1, AAK1, Is a Positive Regulator of the Notch Pathway. (2011). Journal of Biological Chemistry. [Link]

  • Discovery of pyrrolo[2,1- f][1][6][10]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. (2023). Medicinal Chemistry Research. [Link]

  • Discovery and SAR of pyrrolo[2,1-f][1][6][10]triazin-4-amines as potent and selective PI3Kδ inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]

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Application Note: In Silico Profiling of 4,6-Dichloropyrrolo[2,1-f]triazine Against a Panel of Oncogenic Kinases Using Molecular Docking

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry for its potential as a kinase inhibitor.[4] This application note provides a detailed, field-proven protocol for conducting molecular docking studies of a representative compound, 4,6-Dichloropyrrolo[2,1-f]triazine, with a panel of therapeutically relevant protein kinases. We will elucidate the rationale behind each step, from ligand and protein preparation to the execution of docking simulations and the critical analysis of the resulting data. The objective is to furnish researchers with a robust, self-validating computational workflow to predict binding affinities and interaction modes, thereby accelerating the hit-to-lead optimization process in kinase-targeted drug discovery.

Introduction: The Rationale for In Silico Kinase Profiling

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of substrate proteins.[5] Their deregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[6] The 4,6-Dichloropyrrolo[2,1-f]triazine core is an attractive starting point for inhibitor design due to its rigid, planar structure and the presence of reactive chlorine atoms that allow for diverse synthetic modifications.[4]

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8] In the context of drug discovery, it allows us to simulate the interaction between a small molecule (ligand) and a protein's binding site at an atomic level. This in silico approach provides critical insights into binding affinity and conformation, guiding the rational design of more potent and selective inhibitors before committing to costly and time-consuming synthesis and biological testing.[5][9]

This guide will focus on a panel of well-validated oncogenic kinases:

  • Epidermal Growth Factor Receptor (EGFR): A key driver in non-small cell lung cancer.[10]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Central to tumor angiogenesis.[11]

  • Polo-Like Kinase 1 (PLK1): A master regulator of mitosis and a target for cancer therapy.[12]

  • Cyclin-Dependent Kinase 2 (CDK2): A crucial regulator of the cell cycle, often deregulated in cancer.[13]

Methodology: A Validated Docking Workflow

The trustworthiness of any docking study hinges on a meticulously executed and validated protocol.[7][14] The following workflow is designed to be a self-validating system, incorporating best practices to ensure the biological relevance and reproducibility of the results.

Required Software and Tools
  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.[15]

  • AutoDock Vina: The core docking engine, valued for its accuracy and speed.[16]

  • PyMOL or Chimera: For visualization and analysis of molecular structures and interactions.[3][17][18][19]

  • RCSB Protein Data Bank (PDB): A repository for the 3D structural data of biological macromolecules.[2][10]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Select & Download Kinase PDB Structures Prot_Prep 2. Receptor Preparation (Remove Water, Add Hydrogens) PDB->Prot_Prep Grid 4. Define Binding Site (Grid Box Generation) Prot_Prep->Grid Lig_Prep 3. Ligand Preparation (2D to 3D, Energy Minimization) Lig_Prep->Grid Vina 5. Run AutoDock Vina (Docking Simulation) Grid->Vina Results 6. Analyze Docking Scores (& Binding Energies) Vina->Results Visual 7. Visualize Poses (PyMOL/Chimera) Results->Visual Interactions 8. Identify Key Interactions (H-bonds, Hydrophobic) Visual->Interactions caption Figure 1: General Molecular Docking Workflow.

Caption: Figure 1: General Molecular Docking Workflow.

Protocol 1: Ligand Preparation

The ligand, 4,6-Dichloropyrrolo[2,1-f]triazine, must be converted into a 3D structure with correct atom types and charges for the docking software to recognize it.

  • Obtain 2D Structure: Draw the molecule in a chemical drawing tool (e.g., ChemDraw) and save it as a MOL or SDF file.

  • Convert to 3D: Use a program like Open Babel or the online CORINA server to convert the 2D structure into a 3D conformation.

  • Energy Minimization: The initial 3D structure is often not in a low-energy state. Use a force field (e.g., MMFF94) to perform energy minimization. This step is crucial for obtaining a realistic starting conformation.

  • Prepare for Docking (Using ADT):

    • Load the minimized 3D ligand structure into AutoDock Tools.

    • The software will automatically detect rotatable bonds. For a rigid scaffold like our target, this number will be low.

    • Assign Gasteiger charges, which are essential for calculating electrostatic interactions.

    • Save the final prepared ligand in the PDBQT format. This file format includes atomic coordinates, partial charges (Q), and atom types (T).[20]

Protocol 2: Kinase Receptor Preparation

Proper receptor preparation is critical for a successful docking experiment.[21] We will use crystal structures from the RCSB PDB.

  • Select PDB Structures: Choose high-resolution (<2.5 Å) crystal structures. It is vital to select structures that are relevant to the intended study. For example, structures co-crystallized with an inhibitor in the ATP-binding site are ideal.[22]

    • EGFR: 2GS6[2]

    • VEGFR2: 3VHK[23]

    • PLK1: 4J7B[24]

    • CDK2: 1HCK[25]

  • Initial Cleaning (Using PyMOL or a text editor):

    • Open the PDB file.

    • Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands. The goal is to have a clean protein structure.

    • If the biological unit is a dimer but only one chain is required for docking, save a single chain (e.g., Chain A).

  • Prepare for Docking (Using ADT):

    • Load the cleaned PDB file.

    • Add Hydrogens: Crystal structures often lack hydrogen atoms. Add polar hydrogens, as they are critical for forming hydrogen bonds.

    • Assign Charges: Compute Gasteiger charges for the protein atoms.

    • Merge Non-Polar Hydrogens: Combine non-polar hydrogens with their parent carbons to simplify the calculation.

    • Save as PDBQT: Save the prepared receptor as a PDBQT file.

G cluster_kinase Kinase ATP Binding Site Hinge Hinge Region Pocket Hydrophobic Pocket I Hinge->Pocket DFG DFG Motif (Activation Loop) Pocket->DFG Gatekeeper Gatekeeper Residue Pocket->Gatekeeper Ribose Ribose Pocket DFG->Ribose Ribose->Hinge Ligand ATP-Competitive Inhibitor Ligand->Hinge Forms H-bonds Ligand->Pocket Occupies caption Figure 2: Key features of a kinase active site.

Caption: Figure 2: Key features of a kinase active site.

Protocol 3: Docking Protocol Validation (Redocking)

This step is mandatory for ensuring the trustworthiness of your docking parameters.[14] The principle is to see if your docking protocol can reproduce the experimentally observed binding pose of a known ligand.

  • Select a Control System: Choose one of your target kinases that has a co-crystallized inhibitor (e.g., PDB ID: 3C7Q for VEGFR2 with BIBF1120).[26]

  • Prepare the Receptor and Ligand: Prepare the protein as in Protocol 2.3. For the ligand, extract the co-crystallized inhibitor from the original PDB file and prepare it as described in Protocol 2.2.

  • Define the Grid Box: The grid box defines the search space for the docking algorithm. Center the grid on the co-crystallized ligand's position. The size should be large enough to encompass the entire binding site (e.g., 25 x 25 x 25 Å).

  • Run Docking: Perform the docking using AutoDock Vina.

  • Analyze RMSD: Superimpose the top-ranked docked pose with the original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the two. A docking protocol is considered validated if the RMSD is less than 2.0 Å. [14][27]

Protocol 4: Production Docking

Once the protocol is validated, you can proceed to dock 4,6-Dichloropyrrolo[2,1-f]triazine.

  • Grid Box Generation: For each kinase, define the grid box. The most reliable method is to center the grid on the position of a known, co-crystallized ligand for that kinase.[7] If no such ligand exists, binding site prediction tools can be used, but this requires further validation.

  • Configuration File: Create a text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, and the center and size coordinates of the grid box.[20]

  • Execute Vina: Run the docking simulation from the command line: vina --config conf.txt --log log.txt

  • Collect Results: Vina will output a PDBQT file containing the predicted binding poses (usually 9) and their corresponding binding affinities (in kcal/mol) in the log file. The most negative score represents the most favorable predicted binding affinity.[28]

Expected Results and Data Interpretation

The primary outputs of a docking study are the binding affinity scores and the predicted binding poses. This quantitative and qualitative data must be systematically organized and interpreted.

Data Presentation

Summarize the docking results in a clear, tabular format for easy comparison across the kinase panel.

Kinase TargetPDB IDBest Docking Score (kcal/mol)Key Interacting Residues (Predicted)H-Bonds (Predicted)
EGFR2GS6Valuee.g., Met793, Leu718, Val726e.g., Met793 (Hinge)
VEGFR23VHKValuee.g., Cys919, Leu840, Val848e.g., Cys919 (Hinge)
PLK14J7BValuee.g., Cys133, Leu59, Ala80e.g., Cys133 (Hinge)
CDK21HCKValuee.g., Leu83, Phe80, Ile10e.g., Leu83 (Hinge)
Interpretation and Post-Docking Analysis

A low docking score does not solely guarantee a potent inhibitor; the physical realism of the binding pose is equally important.[21][28]

  • Visualize the Top Pose: Load the prepared receptor PDBQT and the output ligand PDBQT file into PyMOL. Focus on the top-ranked pose (Mode 1).

  • Analyze Key Interactions:

    • Hydrogen Bonds: Look for hydrogen bonds between the ligand and the kinase's hinge region. This is a canonical interaction for most Type I kinase inhibitors.[29]

    • Hydrophobic Interactions: Identify contacts with hydrophobic residues within the ATP binding pocket.

    • Steric Clashes: Ensure there are no significant steric clashes, where atoms are unrealistically close to each other.

  • Compare Across Kinases: Analyze the differences in binding modes and scores among the kinases. A significantly better score for one kinase over others may suggest potential selectivity, providing a testable hypothesis for subsequent biological assays.

Conclusion

This application note outlines a comprehensive and validated protocol for performing molecular docking studies of 4,6-Dichloropyrrolo[2,1-f]triazine with key oncogenic kinases. By adhering to these steps—particularly the mandatory protocol validation—researchers can generate reliable in silico data to predict binding affinity and understand crucial structure-activity relationships. These computational insights are invaluable for prioritizing compounds, designing new analogs with improved potency and selectivity, and ultimately accelerating the discovery of novel kinase inhibitors for therapeutic intervention.

References

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  • Zhang, X., Gureasko, J., Shen, K., Cole, P.A., Kuriyan, J. (2006). Crystal Structure of the active EGFR kinase domain in complex with an ATP analog-peptide conjugate. RCSB Protein Data Bank. URL: [Link]

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  • Kung, J.E., Wu, P., Kiefer, J.R., Sudhamsu, J. (2022). Crystal structure of apo EGFR kinase domain. RCSB Protein Data Bank. URL: [Link]

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  • Elling, R.A., Fucini, R.V., Romanowski, M.J. (2008). Crystal structure of a phosphorylated Polo-like kinase 1 (Plk1) catalytic domain in complex with ADP. RCSB Protein Data Bank. URL: [Link]

  • Biotecnika (2024). How To Use Pymol? Getting Started with Molecular Visualizations. YouTube. URL: [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. URL: [Link]

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  • Cheng, A., et al. (2003). The crystal structure of the human polo-like kinase-1 polo box domain and its phospho-peptide complex. PMC. URL: [Link]

  • Roth, G.J., et al. (2008). Structure of VEGFR2 kinase domain in complex with BIBF1120. RCSB Protein Data Bank. URL: [Link]

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  • Shan, Y., et al. (2015). Crystal structure of the EGFR kinase domain mutant I682Q. RCSB Protein Data Bank. URL: [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. California Polytechnic State University. URL: [Link]

  • Schimpl, M., et al. (2020). Crystal structure of the KDR (VEGFR2) kinase domain in complex with a type-II inhibitor bearing an acrylamide. RCSB Protein Data Bank. URL: [Link]

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  • Forli, S., et al. (2021). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. URL: [Link]

  • Miyazaki, T., et al. (2013). Crystal Structure of the Kinase domain of Human VEGFR2 with imidazo[1,2-b]pyridazine derivative. RCSB Protein Data Bank. URL: [Link]

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  • ResearchGate. (2022). How to validate the molecular docking results?. ResearchGate. URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4,6-Dichloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,6-Dichloropyrrolo[2,1-f]triazine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of your synthesis. The methodologies and recommendations provided herein are grounded in established chemical principles and validated through practical application.

I. Synthetic Pathway Overview

The synthesis of 4,6-Dichloropyrrolo[2,1-f]triazine is typically achieved through a two-step process. The first step involves the construction of the pyrrolo[2,1-f][1][2][3]triazine-4,6-dione core, followed by a double chlorination reaction. Understanding the nuances of each step is critical for a successful outcome.

Synthetic_Pathway Pyrrole Derivative Pyrrole Derivative Pyrrolo[2,1-f][1,2,4]triazine-4,6-dione Pyrrolo[2,1-f][1,2,4]triazine-4,6-dione Pyrrole Derivative->Pyrrolo[2,1-f][1,2,4]triazine-4,6-dione Cyclization 4,6-Dichloropyrrolo[2,1-f]triazine 4,6-Dichloropyrrolo[2,1-f]triazine Pyrrolo[2,1-f][1,2,4]triazine-4,6-dione->4,6-Dichloropyrrolo[2,1-f]triazine Chlorination

Caption: General synthetic route to 4,6-Dichloropyrrolo[2,1-f]triazine.

II. Troubleshooting Guide: A Question & Answer Approach

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Step 1: Synthesis of Pyrrolo[2,1-f][1][2][3]triazine-4,6-dione (Precursor)

The formation of the heterocyclic core is the foundation of the entire synthesis. Problems at this stage will invariably impact the final yield and purity.

Question 1: My yield of the pyrrolo[2,1-f][1][2][3]triazine-4,6-dione is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the formation of the dione precursor often stem from incomplete cyclization, side reactions, or suboptimal reaction conditions. Here’s a systematic approach to troubleshoot this issue:

  • Causality: The cyclization to form the pyrrolotriazinedione is a condensation reaction that is sensitive to reaction parameters. Incomplete reaction is a common culprit, often due to insufficient heating or reaction time. Side reactions, such as the decomposition of starting materials or the formation of polymeric byproducts, can also significantly reduce the yield.

  • Troubleshooting Workflow:

    Troubleshooting_Dione_Yield Low Dione Yield Low Dione Yield Incomplete Cyclization Incomplete Cyclization Low Dione Yield->Incomplete Cyclization Side Reactions Side Reactions Low Dione Yield->Side Reactions Suboptimal Conditions Suboptimal Conditions Low Dione Yield->Suboptimal Conditions Increase Reaction Time/Temp Increase Reaction Time/Temp Incomplete Cyclization->Increase Reaction Time/Temp Solution Optimize Solvent/Base Optimize Solvent/Base Side Reactions->Optimize Solvent/Base Solution Verify Reagent Purity Verify Reagent Purity Suboptimal Conditions->Verify Reagent Purity Solution

    Caption: Troubleshooting logic for low dione precursor yield.

  • Detailed Protocol for Optimization:

    • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. If starting material is still present after the recommended reaction time, consider extending the duration or incrementally increasing the temperature.

    • Solvent and Base Selection: The choice of solvent and base is crucial. A high-boiling point solvent can facilitate the removal of water, driving the equilibrium towards the product. The strength and stoichiometry of the base should be carefully controlled to prevent unwanted side reactions.

    • Reagent Purity: Ensure the purity of your starting pyrrole derivative. Impurities can interfere with the cyclization process.

ParameterStandard ConditionOptimized ConditionRationale
Reaction Time 8-12 hours12-24 hours (or until completion by TLC/HPLC)Ensures complete conversion of starting materials.
Temperature 100-120 °C120-140 °C (solvent permitting)Provides sufficient energy for the condensation reaction.
Solvent TolueneXylene or DiglymeHigher boiling point solvents can improve reaction rates.
Step 2: Chlorination of Pyrrolo[2,1-f][1][2][3]triazine-4,6-dione

The conversion of the dione to the dichloro product is a critical and often challenging step. The use of phosphorus oxychloride (POCl₃) is common but requires careful handling and optimization.

Question 2: The chlorination of my dione precursor results in a low yield of 4,6-Dichloropyrrolo[2,1-f]triazine. What factors should I investigate?

Answer: Low yields in the chlorination step can be attributed to several factors, including incomplete reaction, degradation of the product, and difficult purification.

  • Causality: Phosphorus oxychloride is a powerful chlorinating agent, but its reactivity can also lead to the formation of side products if not properly controlled. Incomplete chlorination can result in the formation of mono-chloro impurities, which can be difficult to separate from the desired di-chloro product.[2] The reaction is also sensitive to moisture, which can decompose the POCl₃ and reduce its effectiveness.

  • Troubleshooting Workflow:

    Troubleshooting_Chlorination_Yield Low Dichloro Yield Low Dichloro Yield Incomplete Chlorination Incomplete Chlorination Low Dichloro Yield->Incomplete Chlorination Product Degradation Product Degradation Low Dichloro Yield->Product Degradation Moisture Contamination Moisture Contamination Low Dichloro Yield->Moisture Contamination Increase POCl3/PCl5 Stoichiometry Increase POCl3/PCl5 Stoichiometry Incomplete Chlorination->Increase POCl3/PCl5 Stoichiometry Solution Optimize Reaction Temp/Time Optimize Reaction Temp/Time Product Degradation->Optimize Reaction Temp/Time Solution Use Anhydrous Conditions Use Anhydrous Conditions Moisture Contamination->Use Anhydrous Conditions Solution

    Caption: Troubleshooting logic for low dichloro product yield.

  • Detailed Protocol for Chlorination: A robust procedure for the chlorination of pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione has been reported.[4]

    • Reaction Setup: In a sealed tube under a nitrogen atmosphere, combine the pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione (1 equivalent) with toluene and diisopropylethylamine (DIPEA).

    • Reagent Addition: Add phosphorus trichloride (PCl₃) to the mixture.

    • Heating: Seal the tube and heat the reaction mixture to 120 °C for 20 hours.

    • Work-up: After cooling, carefully pour the reaction mixture into an ice-cooled saturated sodium bicarbonate solution and stir.

    • Extraction: Extract the aqueous phase with dichloromethane.

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.

ParameterStandard ConditionOptimized ConditionRationale
Chlorinating Agent POCl₃POCl₃/PCl₅ mixturePCl₅ can enhance the chlorinating power of POCl₃.
Temperature 100-110 °C120 °C (in a sealed tube)Higher temperatures can drive the reaction to completion.
Work-up Quenching with ice waterSlow addition to a cooled, stirred NaHCO₃ solutionControls the exothermic reaction and neutralizes acidic byproducts.[1][5]

Question 3: My final product is contaminated with a mono-chloro impurity. How can I avoid its formation and/or remove it?

Answer: The presence of a mono-chlorinated impurity is a classic sign of incomplete reaction.

  • Causality: The two hydroxyl groups of the dione precursor may have different reactivities, or the reaction may not have gone to completion. The mono-chloro intermediate is often structurally similar to the di-chloro product, making separation challenging.

  • Mitigation and Purification:

    • Drive the Reaction to Completion: As outlined in the previous question, ensure a sufficient excess of the chlorinating agent and adequate reaction time and temperature. Monitor the reaction by TLC or HPLC to confirm the disappearance of the mono-chloro intermediate.

    • Chromatographic Separation: Careful column chromatography is often the most effective way to separate the di-chloro product from the mono-chloro impurity. A non-polar eluent system, such as a gradient of hexane and dichloromethane, is a good starting point.[4]

    • Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective purification method.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to quench a reaction containing excess POCl₃?

A1: The safest method is a "reverse quench."[1][5] This involves slowly adding the reaction mixture to a vigorously stirred, cooled solution of a weak base, such as sodium bicarbonate or sodium acetate. This method ensures that the POCl₃ is always the limiting reagent in the quenching vessel, allowing for better control of the highly exothermic hydrolysis reaction.

Q2: Can I use a solvent other than toluene for the chlorination reaction?

A2: While toluene is a common choice, other high-boiling, non-polar aprotic solvents like xylene or chlorobenzene could also be suitable. The key is to use a solvent that is inert to the reaction conditions and has a boiling point high enough to facilitate the reaction.

Q3: My final product is a dark oil instead of a solid. What could be the issue?

A3: A dark, oily product often indicates the presence of impurities or decomposition products. This could be due to excessive heating during the reaction or work-up, or the presence of residual acidic byproducts. Thorough purification by column chromatography is recommended. If the purified product is still an oil, it may be that the compound is not a solid at room temperature. Confirming the structure and purity by NMR and mass spectrometry is essential.

Q4: Are there any alternative chlorinating agents I can use instead of POCl₃?

A4: While POCl₃ is the most common reagent for this type of transformation, other reagents like oxalyl chloride or thionyl chloride in the presence of a catalytic amount of DMF (Vilsmeier-Haack conditions) could potentially be used. However, these may require significant optimization for this specific substrate.

IV. References

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir - PMC - NIH. (URL: [Link])

  • How can I properly quench POCl3? - ResearchGate. (URL: [Link])

Sources

Troubleshooting cyclization in pyrrolo[2,1-f]triazine synthesis

Technical Support Center: Synthesis of Pyrrolo[2,1-f][1][2][3]triazines

Welcome to the technical support center for the synthesis of pyrrolo[2,1-f][1][2][3]triazines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold, a core component of numerous biologically active compounds, including the antiviral drug Remdesivir.[4][5] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the critical cyclization step of the synthesis.

Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively optimize your synthetic routes.

Troubleshooting Guide: The Cyclization Step

The formation of the triazine ring onto the pyrrole core is the cornerstone of this synthesis. Success hinges on careful control of reaction parameters and a clear understanding of potential side reactions. This section addresses the most common issues encountered during this intramolecular cyclization.

Issue 1: Low or No Yield of the Desired Pyrrolo[2,1-f][1][2][3]triazine

This is one of the most frequent challenges. A systematic approach to diagnosing the root cause is essential.

Q1: My cyclization reaction is not proceeding, or the yield is disappointingly low. What are the primary factors to investigate?

A1: Low or no yield in the cyclization to form the pyrrolo[2,1-f][1][2][3]triazine core often points to one or more of the following factors:

  • Substrate Reactivity: The electronic nature of your pyrrole precursor is paramount. The pyrrole ring needs to be sufficiently nucleophilic to attack the electrophilic center that will form the triazine ring.

    • Electron-Withdrawing Groups (EWGs) on the pyrrole ring can significantly decrease its nucleophilicity, hindering the cyclization. If your substrate contains strong EWGs, you may need to employ more forcing reaction conditions (e.g., higher temperatures, stronger acids).

    • Electron-Donating Groups (EDGs) on the pyrrole ring will generally facilitate the cyclization by increasing the ring's nucleophilicity.[6]

  • Purity of Starting Materials: The presence of impurities, especially water, can be detrimental. Many of the reagents used to promote cyclization are water-sensitive.

    • Recommendation: Ensure all starting materials and solvents are rigorously dried. Use of anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Inefficient Formation of the Cyclization Precursor: The intramolecular cyclization is often preceded by the formation of an intermediate, such as an imine or a related species. If this precursor does not form efficiently, the subsequent cyclization will fail.

    • Recommendation: Monitor the formation of the pre-cyclization intermediate by an appropriate analytical technique (e.g., TLC, LC-MS) before proceeding with the cyclization conditions.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that need to be optimized for your specific substrate.

    • Recommendation: A systematic optimization of these parameters is often necessary. Start with literature conditions for a similar substrate and carefully vary one parameter at a time.

Q2: I am attempting a cyclization starting from an N-aminopyrrole derivative with an ortho-formyl or ortho-cyano group. What are the common pitfalls?

A2: This is a common and effective strategy for synthesizing pyrrolo[2,1-f][1][2][3]triazines. However, several issues can arise:

  • Failed Imine/Amidine Formation: The initial condensation between the N-amino group and the cyclizing partner (e.g., formamidine acetate, orthoformate) is crucial.[4]

    • Troubleshooting:

      • Dehydrating Conditions: Ensure adequate removal of water formed during the condensation. This can be achieved by using a Dean-Stark trap for azeotropic removal of water or by the addition of a dehydrating agent.

      • pH Control: The pH of the reaction medium can influence the rate of imine/amidine formation. For formamidine acetate, the reaction is often carried out in the presence of a mild base like triethylamine.[4]

  • Side Reactions of the N-aminopyrrole: N-aminopyrroles can be unstable under certain conditions and may undergo undesired side reactions.

    • Troubleshooting:

      • Temperature Control: Avoid excessively high temperatures which can lead to decomposition.

      • Exclusion of Air: Some N-aminopyrroles can be sensitive to oxidation. Conducting the reaction under an inert atmosphere is advisable.

Visualizing the Troubleshooting Workflow

A logical workflow is essential for efficiently diagnosing and resolving issues with the cyclization reaction.

Caption: Troubleshooting flowchart for low cyclization yields.

Issue 2: Formation of Side Products and Impurities

The formation of side products not only reduces the yield of the desired pyrrolo[2,1-f][1][2][3]triazine but also complicates purification.

Q3: I am observing significant side product formation in my cyclization reaction. What are the likely culprits and how can I mitigate them?

A3: The nature of the side products provides valuable clues about the undesired reaction pathways. Here are some common scenarios:

  • Polymerization: Electron-rich pyrroles can be prone to polymerization under strongly acidic or high-temperature conditions.[7]

    • Mitigation:

      • Controlled Addition: Slowly add the acid or activating reagent to the reaction mixture to avoid localized high concentrations.

      • Temperature Management: Maintain the reaction at the lowest effective temperature.

      • High Dilution: For intramolecular cyclizations, running the reaction at high dilution can favor the desired intramolecular process over intermolecular polymerization.

  • Incomplete Cyclization/Hydrolysis: In some cases, the intermediate formed prior to cyclization can be hydrolyzed back to the starting materials if water is present. A common impurity observed in some synthetic routes is the corresponding 1-H-pyrrole-2-carboxamide, which can form under acidic conditions in the presence of water.[5][7]

    • Mitigation:

      • Anhydrous Conditions: As mentioned previously, ensure all reagents and solvents are dry.

      • Reaction Monitoring: Monitor the reaction to ensure it goes to completion. If the reaction stalls, a gentle increase in temperature or addition of more activating reagent may be necessary.

  • Retro-Ritter Reaction: In reactions that proceed through a nitrilium ion intermediate, such as the Bischler-Napieralski reaction, a retro-Ritter reaction can occur, leading to the formation of a styrene derivative as a side product.[6][8] This is more likely if the resulting styrene is highly conjugated.[8]

    • Mitigation:

      • Solvent Choice: Using a nitrile as the solvent can sometimes suppress the retro-Ritter reaction by shifting the equilibrium.[6][8]

      • Alternative Reagents: Employing reagents that generate an N-acyliminium intermediate, such as oxalyl chloride, can avoid the formation of the nitrilium ion and thus the retro-Ritter side reaction.[6][8]

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of pyrrolo[2,1-f][1][2][3]triazines.

Q4: Can I use a Vilsmeier-Haack reaction in my synthetic sequence? What are the key considerations?

A4: Yes, the Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group onto the pyrrole ring, which can then be used to construct the triazine ring. Key considerations include:

  • Reagent Purity: Use high-purity, anhydrous dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

  • Temperature Control: The formation of the Vilsmeier reagent (from DMF and POCl₃) is exothermic and should be performed at low temperatures (0-10 °C) to prevent degradation.[2] The subsequent formylation of the pyrrole may require heating, depending on the substrate's reactivity.[2]

  • Regioselectivity: For substituted pyrroles, the regioselectivity of formylation is influenced by both electronic and steric factors.[9] Electron-donating groups on the pyrrole nitrogen generally direct formylation to the 2-position, while bulky substituents on the nitrogen may favor formylation at the 3-position.

Q5: Are there any specific safety precautions I should take during the synthesis?

A5: Yes, several safety precautions are essential:

  • Phosphorus Oxychloride (POCl₃): This is a corrosive and water-reactive reagent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). It reacts violently with water, releasing HCl gas.

  • Hydrides: Reagents like sodium hydride (NaH) are flammable and react violently with water. They should be handled under an inert atmosphere.

  • Exothermic Reactions: The formation of the Vilsmeier reagent and quenching of reactive reagents can be highly exothermic. Ensure adequate cooling and slow, controlled addition of reagents.

Q6: What are some common methods for purifying pyrrolo[2,1-f][1][2][3]triazines?

A6: Purification can sometimes be challenging due to the nature of the compound and potential impurities. Common methods include:

  • Column Chromatography: Silica gel chromatography is a standard method for purifying these compounds. A range of solvent systems, typically gradients of ethyl acetate in hexanes or dichloromethane in methanol, can be employed.

  • Recrystallization: If the product is a solid and of sufficient purity, recrystallization from a suitable solvent or solvent mixture can be a very effective purification technique.

  • Acid-Base Extraction: If the target molecule has basic nitrogen atoms and the impurities are neutral or acidic, an acid-base extraction can be an efficient preliminary purification step.

Experimental Protocols

This section provides representative, detailed protocols for key reactions in the synthesis of pyrrolo[2,1-f][1][2][3]triazines. These should be adapted based on the specific substrate and laboratory conditions.

Protocol 1: Vilsmeier-Haack Formylation of a Pyrrole Derivative

This protocol describes a general procedure for the formylation of a pyrrole at the 2-position.

Materials:

  • Pyrrole derivative

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the pyrrole derivative (1.0 eq) in anhydrous DCE.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flame-dried flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.2 eq) to anhydrous DMF (3.0 eq) at 0 °C. Stir the mixture for 30 minutes at this temperature. The reagent may be colorless or have a slight yellow/orange tint.[10]

  • Slowly add the freshly prepared Vilsmeier reagent to the cooled solution of the pyrrole derivative via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.

  • Stir vigorously until the gas evolution ceases and the pH is neutral or slightly basic.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes the effect of substituents on the pyrrole ring on the ease of cyclization, providing a quick reference for predicting reaction outcomes.

Substituent on Pyrrole RingElectronic EffectExpected Impact on Cyclization RateRecommended Action
-Alkyl, -O-AlkylElectron-DonatingIncreaseStandard or milder reaction conditions
-HNeutralBaselineStandard reaction conditions
-Halogen (e.g., -Cl, -Br)Weakly DeactivatingDecreaseMay require slightly elevated temperatures
-CO₂R, -CN, -NO₂Electron-WithdrawingSignificantly DecreaseRequires more forcing conditions (higher temp, stronger acid)

Mechanistic Insights

Understanding the reaction mechanisms is key to effective troubleshooting. Below is a generalized mechanism for the cyclization of an N-aminopyrrole-2-carboxaldehyde with formamidine.

Gcluster_0Step 1: Imidamide Formationcluster_1Step 2: Intramolecular Cyclizationcluster_2Step 3: AromatizationAN-Aminopyrrole-2-carboxaldehydeCImidamide IntermediateA->CBFormamidineB->CDProtonationC->DECyclized IntermediateD->EIntramolecular Nucleophilic AttackFDehydration & TautomerizationE->FGPyrrolo[2,1-f][1,2,4]triazineF->G

Caption: Generalized mechanism for pyrrolo[2,1-f]triazine synthesis.

References

  • Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.
  • BenchChem Technical Support Team. (2025). Optimization of reaction conditions for scaling up pyrrole aldehyde synthesis. BenchChem.
  • J&K Scientific LLC. (2025). Bischler-Napieralski Reaction.
  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
  • Singh, U. P., & Gahtori, P. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1–14.

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
  • Wikipedia. (2023). Bischler–Napieralski reaction.
  • Mochulskaya, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7687.

  • ResearchGate. (n.d.). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines.

  • ACS Publications. (2022). Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1][2][3]triazines. ACS Omega.

  • Snead, D. R., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Organic Process Research & Development, 26(1), 105–112.

  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 28069–28095.
  • Reddit. (2021).
  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][6]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1494–1501.

  • Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole Studies. Part XV. Vilsmeier-Haack Formylation of I-Substituted Pyrroles. Journal of the Chemical Society C: Organic, 2563.
  • Beilstein Journals. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][6]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles.

  • White, J., & McGillivray, G. (1977). The Vilsmeier-Haack aroylation of pyrroles reexamined. The Journal of Organic Chemistry, 42(26), 4248–4251.
  • National Institutes of Health. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir.

  • Wikipedia. (n.d.). Pictet–Spengler reaction.
  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
  • NROChemistry. (n.d.). Pictet-Spengler Reaction.
  • BenchChem. (2025). troubleshooting Oxa-Pictet–Spengler reaction side reactions.
  • ResearchGate. (n.d.). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives.

  • National Institutes of Health. (2016).
  • PubMed. (2011). Discovery and Process Synthesis of Novel 2,7-pyrrolo[2,1-f][1][2][3]triazines.

  • ScienceDirect. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy.

  • National Institutes of Health. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. PubMed Central.
  • ResearchGate. (2023). Cyclization Reactions of N‐Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights.
  • PubMed. (2011).
  • National Institutes of Health. (2023). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. PubMed Central.
  • PubMed. (2017). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties.
  • ResearchGate. (2008). Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity.

Technical Support Center: Optimization of Dichlorination of Pyrrolotriazine Dione

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently collaborated with research teams working on the synthesis of halogenated heterocycles, which are pivotal scaffolds in medicinal chemistry. The dichlorination of a pyrrolotriazine dione core is a particularly nuanced transformation. Success hinges on a delicate balance of activating an already complex ring system without driving the reaction to unwanted side products or decomposition.

This guide is structured to address the common practical challenges encountered during this specific synthesis. It moves from direct troubleshooting of failed or suboptimal reactions to broader frequently asked questions that explain the underlying chemical principles.

Troubleshooting Guide

This section is designed to provide immediate, actionable advice for specific problems you may be encountering at the bench.

Question 1: My reaction yield is consistently low or zero. Where do I start troubleshooting?

A low or non-existent yield is the most common issue, and it requires a systematic approach to diagnose.[1] Low yields can stem from suboptimal reaction conditions, reagent impurity, or product decomposition.[1][2]

Systematic Troubleshooting Workflow for Low Yield:

  • Verify Starting Material and Reagent Integrity:

    • Purity: Confirm the purity of your pyrrolotriazine dione starting material via NMR or LC-MS. Impurities can consume reagents or inhibit the reaction.

    • Chlorinating Agent Activity: If using N-Chlorosuccinimide (NCS), ensure it is from a reliable source and has been stored properly. Older NCS can be less reactive. For reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃), ensure they have not hydrolyzed by exposure to atmospheric moisture.

    • Solvent Anhydrousness: Many chlorination reactions are highly sensitive to water. Ensure you are using a freshly dried, anhydrous solvent.[1]

  • Assess Reaction Conditions:

    • Temperature Control: Is the reaction being run at the optimal temperature? For electrophilic chlorinations on potentially deactivated rings, heating is often required to initiate the reaction. Conversely, excessive heat can cause decomposition. Monitor the reaction for product degradation over time using TLC or LC-MS.[2]

    • Reaction Time: A reaction that is stopped too early will result in incomplete conversion, while one that runs too long can lead to side product formation or decomposition. Run a time-course experiment, taking aliquots every few hours to determine the optimal reaction duration.

  • Review Your Workup Procedure:

    • Is your desired product water-soluble? Significant product loss can occur during aqueous workup if the compound has some water solubility. Consider back-extracting the aqueous layers.

    • Is your product stable to the workup conditions? For example, if your workup involves a basic wash (e.g., sodium bicarbonate), ensure your product is stable at higher pH.

Question 2: I'm seeing a mixture of mono-, di-, and even tri-chlorinated products. How can I improve selectivity for the dichloro- product?

Poor selectivity is a classic challenge in multi-halogenation reactions. The introduction of the first chlorine atom can sometimes activate the ring towards further substitution, leading to over-chlorination.

Strategies to Enhance Dichlorination Selectivity:

  • Stoichiometry Control: This is the most critical parameter.

    • Start with precisely 2.0-2.2 equivalents of your chlorinating agent. Using a large excess is a common cause of over-reaction.

    • Consider adding the chlorinating agent slowly via a syringe pump over a prolonged period. This keeps the instantaneous concentration of the electrophile low, favoring the dichlorination of the remaining starting material over the trichlorination of the already-formed dichloro product.

  • Temperature Management:

    • Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Higher temperatures often decrease selectivity by providing enough energy to overcome the activation barrier for the less favorable third chlorination.

  • Choice of Chlorinating Agent:

    • Reagents have different reactivities. If you are using a highly reactive agent like SO₂Cl₂, consider switching to a milder one like NCS. This can provide a wider window to stop the reaction after the desired dichlorination has occurred.

Question 3: My reaction works, but purification is extremely difficult due to closely-eluting impurities. What can I do?

Purification challenges often point back to the reaction itself. A cleaner reaction is always easier to purify.

Approaches to Simplify Purification:

  • Re-optimize the Reaction: Before attempting heroic purification, revisit the advice in Question 2. Even a small improvement in reaction selectivity (e.g., from 80% desired product to 90%) can make a significant difference in chromatographic separation.

  • Recrystallization: If your dichlorinated product is a solid, attempt recrystallization from various solvent systems. This can be an excellent method for removing small amounts of closely-related impurities.

  • Derivatization: In some cases, if the impurity has a reactive handle that the desired product does not (or vice-versa), you can selectively react the impurity to dramatically change its polarity, making separation trivial. This is an advanced technique but can be effective.

  • Chromatography Optimization:

    • Solvent System Screening: Don't just use ethyl acetate/hexanes. Systematically screen different solvent systems (e.g., dichloromethane/methanol, toluene/acetone) for better separation on TLC.

    • Column Type: If your compound is acid-sensitive, consider using silica gel that has been neutralized with triethylamine.[2] Alternatively, using a different stationary phase like alumina could be beneficial.

Experimental Workflow & Data

Generalized Starting Protocol for Dichlorination

This protocol provides a robust starting point for your optimization experiments.

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add the pyrrolotriazine dione (1.0 eq).

  • Solvent Addition: Add anhydrous solvent (e.g., Dichloroethane (DCE), Acetonitrile, or N,N-Dimethylformamide (DMF)) to achieve a concentration of approximately 0.1 M.

  • Reagent Addition: Add the chlorinating agent (e.g., N-Chlorosuccinimide, 2.1 eq) in one portion. For more reactive agents, consider portion-wise or slow addition.

  • Heating & Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80 °C). Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Workup: Once the starting material is consumed and a maximum of the desired product is formed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Table 1: Screening of Reaction Conditions for Dichlorination

This table summarizes potential starting points and the rationale behind each choice, guiding your experimental design.

Chlorinating Agent (eq.)SolventTemperature (°C)Time (h)Observed Outcome / Key Considerations
N-Chlorosuccinimide (2.2)Acetonitrile804-12Good starting point. Mild, but often requires heat. Generally good selectivity.
N-Chlorosuccinimide (2.2)DMF60-802-8DMF can accelerate the reaction but may be difficult to remove and can decompose at high temps.
Sulfuryl Chloride (2.1)Dichloroethane (DCE)0 to 501-4Highly reactive. Can cause over-chlorination. Start at 0 °C and warm slowly.[3]
Phosphorus Oxychloride (POCl₃)Neat or in Toluene1106-24Often used for chlorinating heteroaromatic ketones/amides. Very harsh conditions, potential for side reactions.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for addressing a low-yield dichlorination reaction.

G start Low Yield Observed reagent_check Verify Reagent Purity & Stoichiometry start->reagent_check conditions_check Assess Reaction Conditions (Temp, Time, Solvent) start->conditions_check workup_check Review Workup & Purification start->workup_check reagent_ok Purity OK reagent_check->reagent_ok Pure reagent_bad Purify/Replace Reagents reagent_check->reagent_bad Impure conditions_adjust Systematically Optimize (Screen Temp, Solvent, Time) conditions_check->conditions_adjust workup_loss Losses Detected workup_check->workup_loss reagent_ok->conditions_check reagent_bad->conditions_check success Yield Improved conditions_adjust->success workup_modify Modify Extraction/ Purification Method workup_loss->workup_modify workup_modify->success

Caption: Troubleshooting workflow for low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism for the dichlorination of a pyrrolotriazine dione?

The reaction likely proceeds via an electrophilic aromatic substitution (SₑAr) mechanism.[4] The electron-rich pyrrole portion of the fused ring system is the most probable site of attack. The mechanism involves:

  • Generation of the Electrophile: The chlorinating agent (e.g., NCS) generates a source of "Cl⁺" or a polarized complex that can be attacked by the aromatic ring. In some cases, a Lewis acid catalyst may be required to generate a more potent electrophile.[4]

  • Nucleophilic Attack: An electron pair from the pi system of the pyrrole ring attacks the electrophilic chlorine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4][5]

  • Deprotonation: A base (which could be the solvent or the counter-ion of the chlorinating agent) removes a proton from the carbon that was attacked, restoring aromaticity and yielding the chlorinated product.[4]

The second chlorination follows the same pathway at a different position on the ring.

Q2: Why is the choice of solvent so important?

The solvent plays multiple roles:

  • Solubility: It must dissolve the starting material and reagents to allow the reaction to occur in the solution phase.

  • Polarity: Polar aprotic solvents like DMF or acetonitrile can stabilize charged intermediates in the reaction mechanism, potentially increasing the reaction rate.

  • Boiling Point: The solvent's boiling point dictates the maximum temperature at which a reaction can be run at atmospheric pressure, which is critical for reactions that require heating.

Q3: Do I need a catalyst for this reaction?

For many electron-rich heterocyclic systems, a catalyst is not necessary when using a sufficiently reactive chlorinating agent like NCS or SO₂Cl₂. However, if the pyrrolotriazine dione ring is significantly deactivated by the dione functionality, you may find the reaction is sluggish. In such cases, a mild Lewis acid (e.g., FeCl₃, AlCl₃) or a Brønsted acid (e.g., Acetic Acid, Trifluoroacetic Acid) could be used to activate the chlorinating agent, but this must be done cautiously as it can also decrease selectivity and promote side reactions.[5]

References

  • troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • Troubleshooting: How to Improve Yield. Department of Chemistry: University of Rochester.
  • Electrocatalytic Radical Dichlorination of Alkenes with Nucleophilic Chlorine Sources. Journal of the American Chemical Society.
  • Electrocatalytic Radical Dichlorination of Alkenes with Nucleophilic Chlorine Sources | Request PDF.
  • Mechanism of Electrophilic Chlorination: Experimental Determination of a Geometrical Requirement for Chlorine Transfer by the Endocyclic Restriction Test | Request PDF.
  • Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test. PubMed.
  • Polar Heterobenzylic C(sp3)
  • Optimization of Permeability in a Series of Pyrrolotriazine Inhibitors of IRAK4 | Request PDF.
  • aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. Doc Brown's Chemistry.

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Technical Support Center: Navigating Solubility Challenges of Pyrrolo[2,1-f]triazine Derivatives in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common yet significant hurdle of low aqueous solubility of pyrrolo[2,1-f]triazine derivatives. This guide provides practical, field-proven insights and step-by-step protocols to ensure the reliability and accuracy of your experimental data. The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged structure in modern drug discovery, forming the core of numerous kinase inhibitors and antiviral agents.[4][5][6][7][8] However, the inherent aromaticity and planarity of this heterocyclic system often lead to poor aqueous solubility, posing a considerable challenge in various in vitro and in vivo assays.

This resource is structured to provide immediate answers to common questions through a dedicated FAQ section, followed by in-depth troubleshooting guides for more complex solubility issues. Our goal is to empower you with the knowledge to not only solve solubility problems but also to understand the underlying principles, enabling you to proactively design more robust experiments.

Frequently Asked Questions (FAQs)

Q1: Why do my pyrrolo[2,1-f]triazine derivatives show such low solubility in aqueous assay buffers?

A1: The pyrrolo[2,1-f]triazine core is a fused heterocyclic system with a relatively rigid, planar structure and a high melting point, characteristic of "brick-dust" molecules.[9] These properties contribute to strong crystal lattice energy, which is the energy that must be overcome for a compound to dissolve. Additionally, these derivatives are often highly lipophilic, a trait common in kinase inhibitors designed to fit into hydrophobic ATP-binding pockets.[4] This combination of high crystal lattice energy and lipophilicity results in poor aqueous solubility.

Q2: I observed compound precipitation after diluting my DMSO stock into the aqueous assay buffer. What is the immediate impact on my results?

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A3: While DMSO is a widely used and effective solvent for many poorly soluble compounds, it can exhibit cellular toxicity at higher concentrations.[12] As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to minimize its impact on cell viability and function. It is always best practice to determine the specific tolerance of your cell line to DMSO by running a vehicle control experiment.

Q4: Can I simply sonicate my sample to redissolve the precipitate in the assay buffer?

A4: While sonication can temporarily redisperse precipitated particles by breaking them down into smaller sizes, it does not address the fundamental issue of low thermodynamic solubility.[13] The compound will likely crash out of solution again over time, especially during the incubation periods common in many assays. This approach can lead to inconsistent and unreliable results. A more robust strategy involves modifying the formulation to enhance the compound's solubility in the assay medium.

In-Depth Troubleshooting Guides

Issue 1: Compound Precipitation Observed During Serial Dilutions or in the Final Assay Plate

This is one of the most common manifestations of poor solubility. The workflow below provides a systematic approach to diagnose and solve this problem.

G cluster_0 Troubleshooting Compound Precipitation start Precipitation Observed q1 Is the final DMSO concentration > 1%? start->q1 sol1 Reduce DMSO concentration by adjusting stock concentration. q1->sol1 Yes q2 Is the compound ionizable? (pKa suggests pH sensitivity) q1->q2 No end Proceed with Optimized Assay sol1->end sol2 Adjust buffer pH to increase the fraction of the more soluble ionized species. q2->sol2 Yes q3 Is the assay compatible with co-solvents or surfactants? q2->q3 No sol2->end sol3 Incorporate a solubility-enhancing excipient into the assay buffer. q3->sol3 Yes q3->end No (Consider advanced formulations like cyclodextrins or lipid systems) sol3->end

Caption: Decision workflow for addressing compound precipitation.

Protocol 1: Optimizing Solubility with Co-solvents

Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[14][15] This is often the first and simplest strategy to employ.

Step-by-Step Methodology:

  • Co-solvent Selection: Choose a panel of biocompatible co-solvents. Common choices include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) of various molecular weights (e.g., PEG 300, PEG 400).

  • Determine Maximum Tolerable Concentration: Before testing the co-solvents with your compound, determine the maximum concentration that your assay system (e.g., cells, enzymes) can tolerate without significant changes in activity or viability. Run control experiments with the vehicle (assay buffer + co-solvent) at various concentrations (e.g., 1%, 2%, 5%).

  • Prepare Co-solvent-Containing Assay Buffer: Prepare your standard assay buffer containing the highest tolerable concentration of the selected co-solvent.

  • Test Compound Solubility: Prepare a high-concentration stock of your pyrrolo[2,1-f]triazine derivative in 100% DMSO. Add this stock solution to the co-solvent-containing buffer to achieve your desired final assay concentration. Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 2 hours at room temperature or 37°C).

  • Data Analysis: Compare the solubility in the presence of different co-solvents. If solubility is improved, validate the assay performance using this new buffer system to ensure the co-solvent does not interfere with the assay readout.

Protocol 2: Utilizing Surfactants for Micellar Solubilization

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[14][16]

Step-by-Step Methodology:

  • Surfactant Selection: Choose non-ionic surfactants, as they are generally less disruptive to biological systems than ionic surfactants.[14] Common options include Tween® 20, Tween® 80, and Pluronic® F-68.

  • Determine CMC and Assay Compatibility: The CMC for most common surfactants is well-documented. Aim for a final concentration in your assay buffer that is above the CMC. As with co-solvents, test the compatibility of the surfactant with your assay system at the desired concentration.

  • Prepare Surfactant-Containing Assay Buffer: Add the chosen surfactant to your assay buffer at a concentration above its CMC. Ensure it is fully dissolved.

  • Test Compound Solubility: Add your DMSO stock of the pyrrolo[2,1-f]triazine derivative to the surfactant-containing buffer. Mix well and observe for any signs of precipitation over time.

  • Consider Potential for Interference: Be aware that surfactants can sometimes interfere with protein-ligand binding or cell membranes. It is crucial to run appropriate controls to ensure that the observed activity is not an artifact of the surfactant.[16]

Data Summary: Comparison of Solubilization Strategies
StrategyMechanism of ActionAdvantagesDisadvantagesBest For
pH Adjustment Increases the proportion of the more soluble ionized form of the compound.[17]Simple to implement; can be very effective for ionizable compounds.Only applicable to compounds with a suitable pKa; can alter assay conditions.Biochemical assays with a wide pH tolerance; compounds with acidic or basic functional groups.
Co-solvents Reduces the polarity of the bulk solvent, increasing the solubility of hydrophobic molecules.[15]Inexpensive and readily available; effective for many compounds.Can cause protein denaturation or cellular toxicity at higher concentrations.[2]High-throughput screening (HTS) and biochemical assays where final solvent concentration can be controlled.[18]
Surfactants Forms micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[14]Highly effective, even for very poorly soluble compounds; can improve stability.Can interfere with biological interactions; may be more expensive.Cell-based assays (with careful validation) and enzymatic assays where micellar encapsulation does not hinder binding.
Cyclodextrins Forms inclusion complexes with the drug, shielding the hydrophobic parts from the aqueous environment.[3][13]Low toxicity; can enhance bioavailability.Can be expensive; complex formation is specific to the drug and cyclodextrin type.Formulations for in vivo studies and cell-based assays where other methods fail.
Issue 2: Inconsistent Assay Results and Poor Reproducibility

Low solubility can lead to the formation of sub-visible precipitates or aggregates, which can cause significant variability in your results.

G cluster_1 Impact of Low Solubility on Assay Readout start Pyrrolo[2,1-f]triazine in DMSO Stock dilution Dilution into Aqueous Buffer start->dilution soluble Soluble Monomers (Active Concentration) dilution->soluble Below Solubility Limit precipitate Precipitate/Aggregates (Inactive/Variable) dilution->precipitate Above Solubility Limit assay Assay Incubation & Readout soluble->assay precipitate->assay result_good Accurate Potency (e.g., IC50) assay->result_good True Activity result_bad Inaccurate Potency (Artificially High IC50) assay->result_bad Underestimated Activity

Caption: How precipitation leads to inaccurate assay results.

To mitigate this, it is crucial to ensure your compound is fully solubilized before it is added to the final assay plate.

Best Practices for Sample Preparation:

  • Use High-Quality, Anhydrous DMSO: Water in DMSO can significantly reduce the solubility of hydrophobic compounds in the stock solution.[12] Use anhydrous DMSO and store it properly to prevent water absorption.

  • Prepare Fresh Dilutions: Avoid repeated freeze-thaw cycles of stock solutions, which can lead to compound precipitation.[12] If possible, prepare fresh intermediate dilutions from a concentrated stock for each experiment.

  • The "2-Step" Dilution Method for HTS: For automated or high-throughput screens, a common practice is to first perform an intermediate dilution in a buffer containing a higher concentration of the solubilizing agent (e.g., 5% DMSO or a high concentration of surfactant) before the final dilution into the assay plate. This helps maintain solubility during the dilution steps.

By understanding the physicochemical properties of pyrrolo[2,1-f]triazine derivatives and systematically applying these troubleshooting strategies, you can overcome solubility challenges and generate high-quality, reproducible data, ultimately accelerating your research and development efforts.

References

  • Vertex AI Search. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • PubMed Central. (n.d.).
  • World Pharma Today. (n.d.).
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • MDPI. (n.d.).
  • NIH PubChem. (n.d.). Pyrrolo(2,1-f)(1,2,4)triazine.
  • NIH PubChem. (n.d.). Pyrrolo[2,1-f][1][2][3]triazin-4-amine.

  • Semantic Scholar. (2016). Solubility enhancement of cox-2 inhibitors using various solvent systems.
  • PubMed Central. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024).
  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. (n.d.).

  • PubMed. (2008).
  • PubMed. (n.d.).
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.).
  • ResearchGate. (2025).
  • PubMed Central. (n.d.).
  • MDPI. (2026). Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions.
  • MDPI. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies.

  • High-throughput screening: Enabling and influencing the process of drug discovery. (n.d.).
  • PubMed Central. (2023).
  • Home Sunshine Pharma. (n.d.). Pyrrolo[2,1-f][1][2][3]triazin-4-amine CAS 159326-68-6.

  • ResearchGate. (2025).
  • PubMed Central. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery.
  • MDPI. (n.d.). The Future of Green Chemistry: Evolution and Recent Trends in Deep Eutectic Solvents Research.
  • PubMed. (2020). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives.

  • Preparation and Biological Screening of Novel Heterocyclic Compounds. (n.d.).
  • PubMed. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2.

  • Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evalu

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Technical Support Center: Synthesis of 4,6-Dichloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4,6-Dichloropyrrolo[2,1-f]triazine. This core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors and antiviral agents.[1][2][3] Its synthesis, while well-established, presents several critical junctures where side reactions can occur, impacting yield, purity, and scalability.

This guide is structured as a series of troubleshooting questions and FAQs to directly address the practical challenges encountered in the lab. We will delve into the causality behind these side reactions and provide field-proven protocols to mitigate them.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental observations and provides actionable solutions. The most common synthetic route involves the cyclization of an N-aminopyrrole derivative to form a pyrrolo[2,1-f][1][4][5]triazin-4-one, followed by a chlorination step.

Observation 1: Low Yield and Tar Formation During Chlorination

Question: I am treating my pyrrolo[2,1-f][1][4][5]triazin-4-one precursor with phosphorus oxychloride (POCl₃) at reflux, but my yield is consistently low, and I am left with a significant amount of dark, insoluble tar. What is causing this, and how can I prevent it?

Answer: This is a classic case of product and/or starting material decomposition under harsh reaction conditions.

  • Causality (The "Why"): The pyrrolo[2,1-f]triazine ring system, while more stable than a simple pyrrole, is still susceptible to acidic degradation. Phosphorus oxychloride, especially at high temperatures, can generate acidic byproducts. The electron-rich pyrrole moiety can be protonated, initiating polymerization or decomposition pathways that lead to intractable tars. Excessive heating simply accelerates these degradation processes faster than the desired chlorination.

  • Mitigation Strategy: The key is to achieve chlorination at the lowest possible temperature and for the minimum time required.

    • Temperature Control: Instead of refluxing indiscriminately, aim for a lower, controlled temperature (e.g., 80-90 °C). The reaction should be conducted under an inert atmosphere (N₂ or Ar) to prevent moisture from reacting with POCl₃, which would generate more HCl.

    • Reaction Monitoring: Do not run the reaction for a fixed time. Monitor the disappearance of the starting material (the triazinone) by TLC or LC-MS every 30-60 minutes. Once the starting material is consumed, proceed immediately to the workup.

    • Controlled Workup: The workup is critical. Quenching the reaction by pouring the hot POCl₃ mixture directly into water is highly exothermic and can degrade the product. Instead, cool the reaction mixture to room temperature first, then slowly and carefully add it to a mixture of ice and a suitable solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) with vigorous stirring. This dissipates heat and allows for safer quenching of residual POCl₃. Neutralize the aqueous layer carefully with a base (e.g., saturated NaHCO₃ or solid Na₂CO₃) to a pH of 7-8 before extraction.

Observation 2: Incomplete Chlorination - An Unexpectedly Polar Byproduct

Question: My TLC plate after the POCl₃ reaction shows two spots. One is my desired product, but there is another, more polar spot that persists even after extended reaction times. Mass spectrometry suggests it's a mono-chloro, mono-hydroxy species. How do I drive the reaction to completion?

Answer: This indicates an incomplete reaction, where only one of the two positions (C4 or C6, assuming a di-oxo precursor) has been chlorinated. The remaining hydroxyl group (in its tautomeric amide form) results in the higher polarity observed on TLC.

  • Causality (The "Why"): The conversion of the amide/hydroxyl group to a chloride is a two-step process involving activation by POCl₃ followed by nucleophilic attack of the chloride ion. This process can be sluggish if the reaction conditions are not optimal. Insufficient reagent, low temperature, or short reaction times are common culprits.

  • Mitigation Strategy:

    • Reagent Stoichiometry: Ensure you are using a sufficient excess of POCl₃. While it often serves as the solvent, for difficult substrates, using a co-solvent like toluene or acetonitrile and ensuring at least 5-10 molar equivalents of POCl₃ can be beneficial.

    • Additives: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can accelerate the reaction. These bases can act as nucleophilic catalysts, forming a more reactive intermediate with POCl₃.

    • Temperature & Time: If lower temperatures result in incomplete conversion, you may need to slowly increase the temperature. As mentioned in the previous point, diligent monitoring is key to finding the sweet spot between complete reaction and degradation.

Observation 3: Isomeric Impurities from the Cyclization Step

Question: During the synthesis of the pyrrolo[2,1-f][1][4][5]triazin-4-one precursor from a 1,2-biscarbamoyl-substituted pyrrole, I am isolating a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the cyclization?

Answer: This is a well-documented challenge involving competition between different intramolecular cyclization pathways. Research has shown that the choice of cyclizing agent and reaction conditions is paramount for achieving high regioselectivity.[5][6]

  • Causality (The "Why"): When using reagents like triphenylphosphine (PPh₃) and a halogen source (e.g., Br₂ or I₂), the reaction can proceed through either O-imidoylation or N-imidoylation, leading to different heterocyclic products. One pathway leads to the desired pyrrolo[2,1-f][1][4][5]triazin-4-one, while the other can lead to a rearranged side product, such as a pyrrolo[1,2-d][1][5][7]oxadiazine.[6][8][9]

  • Mitigation Strategy: The key is to favor the N-imidoylation pathway that leads to the desired triazinone.

    • Optimized Reagents: Studies have shown that using a combination of triphenylphosphine (PPh₃), bromine (Br₂), and triethylamine (Et₃N) in a solvent like dichloromethane (CH₂Cl₂) at low temperatures (0 °C) provides excellent regioselectivity for the desired triazinone product.[8]

    • Role of the Base: Triethylamine is not just an acid scavenger; it plays a crucial role in directing the reaction pathway. It ensures that the intermediate formed preferentially undergoes the desired N-cyclization.[6]

Experimental Workflow & Data

Protocol: Optimized Chlorination of Pyrrolo[2,1-f][1][4][5]triazin-4-one
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, thermometer, and nitrogen inlet, add the pyrrolo[2,1-f][1][4][5]triazin-4-one precursor (1.0 eq).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 10.0 eq) via syringe. If the substrate has poor solubility, a minimal amount of a high-boiling inert solvent like toluene can be added.

  • Reaction: Heat the mixture to 85-90 °C in an oil bath.

  • Monitoring: Monitor the reaction progress every 30 minutes using TLC (e.g., 50% Ethyl Acetate / Hexanes). The starting material is significantly more polar than the dichloro-product.

  • Workup: Once the starting material is consumed (typically 2-4 hours), cool the reaction flask to room temperature in a water bath.

  • Quenching: In a separate flask, prepare a vigorously stirred mixture of crushed ice and dichloromethane (DCM). Slowly, and in portions, add the reaction mixture to the ice/DCM slurry.

  • Neutralization: Carefully add solid sodium bicarbonate (NaHCO₃) in portions until effervescence ceases and the aqueous layer is neutral (pH ~7-8).

  • Extraction: Separate the layers. Extract the aqueous layer two more times with DCM. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 4,6-Dichloropyrrolo[2,1-f]triazine.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Table 1: Troubleshooting Summary
Observed Issue Likely Side Product / Cause Identification Method Recommended Mitigation Strategy
Dark, insoluble tarPolymerization/DecompositionInsoluble, broad signals in NMRLower reaction temp. (80-90°C), monitor reaction closely, controlled workup on ice.
Polar spot on TLCMono-chloro-hydroxy intermediateMS shows (M-Cl+OH), more polar RfIncrease POCl₃ eq., add catalytic N,N-dimethylaniline, ensure sufficient reaction time.
Isomeric byproductPyrrolo[1,2-d][1][5][7]oxadiazineDistinct NMR/MS, different RfUse PPh₃/Br₂/Et₃N cyclization conditions at 0 °C for precursor synthesis.[8]

Reaction Pathway Visualizations

Main Synthetic Pathway

G cluster_0 Step 1: N-Amination cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination Pyrrole Pyrrole Derivative Aminopyrrole N-Aminopyrrole Pyrrole->Aminopyrrole  NH2Cl or  DnpONH2 [1] Triazinone Pyrrolo[2,1-f]triazin-4-one Aminopyrrole->Triazinone  Formamide or  PPh3/Br2/Et3N [1, 7] Dichloro 4,6-Dichloropyrrolo- [2,1-f]triazine Triazinone->Dichloro  POCl3

Caption: Overall synthetic route to 4,6-Dichloropyrrolo[2,1-f]triazine.

Chlorination: Target Reaction vs. Side Reactions

G cluster_0 Desired Pathway cluster_1 Side Reactions Triazinone Triazinone Precursor Dichloro Desired Dichloro Product Triazinone->Dichloro POCl3 (Optimal Temp & Time) MonoChloro Mono-chloro Impurity Triazinone->MonoChloro Insufficient POCl3 / Time Tar Decomposition / Tar Triazinone->Tar Excessive Heat

Caption: Competing pathways during the POCl₃ chlorination step.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for controlling purity in the overall synthesis? A: While every step is important, the chlorination with POCl₃ is arguably the most critical for the final product's purity. It is a high-temperature, aggressive reaction that can easily lead to degradation. The purity of the starting triazinone is also crucial, as impurities from that stage may undergo their own reactions with POCl₃, leading to a complex and difficult-to-separate mixture.

Q2: How does the purity of the N-aminopyrrole intermediate affect subsequent steps? A: Highly pure N-aminopyrrole is essential. Any unreacted pyrrole starting material will not participate in the cyclization and will have to be removed. More problematically, side products from the amination step can interfere with the cyclization, potentially leading to lower yields and the formation of unexpected heterocyclic systems that are difficult to characterize and remove.

Q3: Are there alternative, milder chlorinating agents to POCl₃? A: For converting amides to chlorides, other reagents like oxalyl chloride or thionyl chloride are sometimes used, but they are typically employed for acid chloride formation and may not be effective for this specific transformation on a heterocyclic system. In specific, patented syntheses, reagents like Vilsmeier reagent (generated from oxalyl chloride and DMF) have been used for chlorinations.[9] However, for the conversion of a di-oxo (di-amide) pyrrolotriazine to its dichloro derivative, POCl₃ remains the most commonly reported and robust reagent, despite its harshness. The focus should be on controlling the conditions of the POCl₃ reaction rather than seeking a less-established alternative.

References

  • Kumar, R., & Singh, A. K. (2021). Synthetic strategies for pyrrolo[2,1-f][1][4][5]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(2), 159–175. [Link]

  • Ryabukhin, D. S., et al. (2023). Bioactive Pyrrolo[2,1-f][1][4][5]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7731. [Link]

  • Ali, M. A., et al. (2016). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][4][5]triazines. ResearchGate. [Link]

  • Park, S. J., et al. (2016). Rearrangement of pyrrolo[1,2-d][1][5][7]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1664–1672. [Link]

  • Park, S. J., et al. (2016). Synthesis of pyrrolo[2,1-f][1][4][5]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][5][7]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry. [Link]

  • Tidwell, J. H., & Ismail, M. A. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Molecules, 26(24), 7485. [Link]

  • Park, S. J., et al. (2016). Supporting Information for Synthesis of pyrrolo[2,1-f][1][4][5]triazin-4(3H)-ones. Beilstein Journal of Organic Chemistry. [Link]

  • Al-Iraqi, O., et al. (2020). Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis: Supply Centered Synthesis. Organic Letters, 22(19), 7658–7661. [Link]

  • ArtMolecule. (n.d.). Impurities and Degradation products. ArtMolecule. [Link]

  • Sharma, G., & Singh, G. (2021). Pyrrolo[2,1-f][1][4][5]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of the Iranian Chemical Society. [Link]

  • ResearchGate. (n.d.). Two-step synthesis of pyrrolotriazine. ResearchGate. [Link]

  • Wang, Y., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][4][5]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1429–1440. [Link]

  • Rick, C., et al. (2006). Synthesis and SAR of pyrrolotriazine-4-one based Eg5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(15), 3937–3942. [Link]

  • Park, S. J., et al. (2016). (PDF) Synthesis of pyrrolo[2,1- f ][1][4][5]triazin-4(3 H )-ones: Rearrangement of pyrrolo[1,2- d ][1][5][7]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1 H -pyrroles. ResearchGate. [Link]

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Technical Support Center: Enhancing the Stability of 4,6-Dichloropyrrolo[2,1-f]triazine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,6-Dichloropyrrolo[2,1-f]triazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for enhancing the stability of this compound in solution. As a critical intermediate in the synthesis of kinase inhibitors and antiviral drugs, maintaining its integrity in solution is paramount for reproducible and successful experimental outcomes.[1][2][3]

This resource will delve into the inherent instability of 4,6-Dichloropyrrolo[2,1-f]triazine, explore its degradation pathways, and provide actionable strategies and detailed protocols to mitigate these challenges.

Understanding the Instability of 4,6-Dichloropyrrolo[2,1-f]triazine

The chemical structure of 4,6-Dichloropyrrolo[2,1-f]triazine, featuring an electron-deficient triazine ring fused with an electron-rich pyrrole ring and bearing two reactive chlorine atoms, predisposes it to several degradation pathways. The primary routes of degradation are hydrolysis, photolysis, and to a lesser extent, thermal and oxidative degradation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with 4,6-Dichloropyrrolo[2,1-f]triazine in solution.

FAQ 1: My compound is rapidly degrading in aqueous buffer. What is the likely cause and how can I prevent it?

Answer:

Rapid degradation in aqueous buffers is most likely due to hydrolysis . The chlorine atoms on the triazine ring are susceptible to nucleophilic attack by water or hydroxide ions, leading to their substitution with hydroxyl groups. This process is highly pH-dependent.

Causality: The electron-withdrawing nature of the triazine ring makes the carbon atoms attached to the chlorine atoms electrophilic and thus prone to nucleophilic substitution. In aqueous media, water and hydroxide ions act as nucleophiles. The rate of hydrolysis is generally faster at neutral to alkaline pH due to the higher concentration of the more potent nucleophile, the hydroxide ion. Studies on similar dichloro-s-triazine compounds have shown that hydrolysis is a significant degradation pathway.[4]

Troubleshooting Guide:

  • pH Control:

    • Maintain the pH of your solution in the acidic range (ideally pH 3-5). The rate of hydrolysis is significantly slower under acidic conditions.

    • Use buffers with minimal nucleophilic character. Phosphate buffers are generally a good choice. Avoid buffers containing amines or other nucleophilic species.

  • Solvent Selection:

    • If your experimental design allows, consider using a co-solvent system to reduce the water activity. A mixture of an organic solvent (e.g., acetonitrile, DMSO) and water can slow down hydrolysis.

    • For stock solutions, use anhydrous aprotic solvents like DMSO, DMF, or acetonitrile and store them at low temperatures.[3]

  • Temperature:

    • Perform your experiments at the lowest practical temperature to reduce the rate of hydrolysis.

FAQ 2: I'm observing the formation of new, unexpected peaks in my HPLC analysis after exposing my samples to ambient light. What is happening?

Answer:

The appearance of new peaks upon exposure to light is indicative of photodegradation . Aromatic nitrogen heterocycles, particularly those with halogen substituents, can be sensitive to UV and visible light.

Causality: The pyrrolo[2,1-f]triazine core can absorb UV radiation, leading to an excited state. This excited molecule can then undergo various reactions, including dechlorination. The energy from the light can facilitate the homolytic or heterolytic cleavage of the C-Cl bond, leading to the formation of reactive intermediates and subsequent degradation products. Studies on other s-triazine herbicides have demonstrated that dechlorination is a common photodegradation pathway.

Troubleshooting Guide:

  • Light Protection:

    • Always handle solutions of 4,6-Dichloropyrrolo[2,1-f]triazine in amber vials or wrap containers in aluminum foil to protect them from light.

    • Minimize exposure to ambient and fluorescent lighting during sample preparation and analysis.

  • Photostability Studies:

    • If your application requires exposure to light, conduct a controlled photostability study to understand the degradation kinetics and identify the major photodegradants.

  • Use of Quenchers:

    • In some cases, the addition of a triplet quencher may reduce photodegradation, although this is highly system-dependent and requires careful validation.

FAQ 3: My stock solution in DMSO is showing signs of degradation over time, even when stored in the dark at low temperatures. What could be the cause?

Answer:

While DMSO is a common solvent for stock solutions, it is not entirely inert and can contribute to the degradation of sensitive compounds, especially over long-term storage.

Causality: DMSO can contain trace amounts of water, which can lead to slow hydrolysis over time. Additionally, DMSO can undergo thermal decomposition to form reactive species that may interact with the compound. Although less common at low temperatures, oxidative degradation can also occur if the DMSO contains peroxides or if the solution is not properly deoxygenated.

Troubleshooting Guide:

  • Solvent Quality:

    • Use high-purity, anhydrous DMSO.

    • Consider purchasing DMSO in smaller sealed containers to minimize water absorption from the atmosphere once opened.

  • Storage Conditions:

    • Store stock solutions at -20°C or -80°C to minimize thermal degradation and the rate of any potential reactions.

    • Consider aliquoting stock solutions to avoid repeated freeze-thaw cycles.

  • Inert Atmosphere:

    • For long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing to displace oxygen.

  • Alternative Solvents:

    • If DMSO proves to be problematic, consider other anhydrous aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile for stock solutions.

Experimental Protocols for Stability Enhancement

This section provides detailed protocols for assessing and improving the stability of 4,6-Dichloropyrrolo[2,1-f]triazine in solution.

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify the degradation pathways and to develop a stability-indicating analytical method.[5][6][7]

Objective: To intentionally degrade 4,6-Dichloropyrrolo[2,1-f]triazine under various stress conditions to understand its degradation profile.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 4,6-Dichloropyrrolo[2,1-f]triazine (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 1 hour (basic conditions are expected to cause rapid degradation).

    • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours in the dark.

    • Photolytic Degradation: Expose a 100 µg/mL solution in acetonitrile/water (1:1) to a photostability chamber (ICH Q1B conditions) for a defined period.

    • Thermal Degradation: Incubate a 100 µg/mL solution in an organic solvent (e.g., acetonitrile) at 80°C for 48 hours in the dark.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating HPLC method (see Protocol 2).

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control to identify degradation products and calculate the percentage of degradation.

Expected Outcome: This study will reveal the susceptibility of the compound to different stress conditions and provide samples containing degradation products for analytical method validation.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the parent compound and separating it from its degradation products.[4][8][9][10]

Objective: To develop a reverse-phase HPLC method capable of resolving 4,6-Dichloropyrrolo[2,1-f]triazine from all potential degradation products.

Methodology:

  • Column and Mobile Phase Selection:

    • Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Use a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Method Optimization:

    • Inject a mixture of the unstressed compound and the samples from the forced degradation study.

    • Adjust the gradient, flow rate, and column temperature to achieve baseline separation of the parent peak from all degradation peaks.

  • Method Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[11] Specificity is demonstrated by the good resolution between the parent compound and its degradants.

Expected Outcome: A validated HPLC method that can be used for routine analysis and stability studies of 4,6-Dichloropyrrolo[2,1-f]triazine.

Protocol 3: Evaluating the Effect of Antioxidants

For compounds susceptible to oxidative degradation, the addition of an antioxidant can improve stability.

Objective: To assess the effectiveness of antioxidants in preventing the oxidative degradation of 4,6-Dichloropyrrolo[2,1-f]triazine.

Methodology:

  • Prepare Solutions:

    • Prepare a solution of 4,6-Dichloropyrrolo[2,1-f]triazine (100 µg/mL) in a suitable solvent system.

    • Prepare identical solutions containing different antioxidants, such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA), at a concentration of 0.01-0.1%.[2][9][12][13][14]

  • Stress Conditions:

    • Expose the solutions (with and without antioxidants) to oxidative stress (e.g., 3% hydrogen peroxide) at room temperature in the dark.

  • Sample Analysis:

    • Analyze samples at various time points (e.g., 0, 4, 8, 24 hours) using the validated stability-indicating HPLC method.

  • Data Analysis:

    • Compare the degradation rate of the compound in the presence and absence of antioxidants.

Expected Outcome: Determination of whether an antioxidant can effectively stabilize 4,6-Dichloropyrrolo[2,1-f]triazine against oxidative degradation.

Data Presentation

Table 1: Summary of Degradation Behavior of 4,6-Dichloropyrrolo[2,1-f]triazine under Forced Degradation Conditions

Stress ConditionReagents/ParametersExpected DegradationPotential Degradation Products
Hydrolysis 0.1 M HCl, 60°CModerateMonochloro-hydroxy-pyrrolotriazine, Dihydroxy-pyrrolotriazine
Purified Water, 60°CSlow to ModerateMonochloro-hydroxy-pyrrolotriazine
0.1 M NaOH, RTRapidDihydroxy-pyrrolotriazine and potential ring-opened products
Oxidation 3% H₂O₂, RT, DarkSlow to ModerateN-oxides, hydroxylated derivatives
Photolysis ICH Q1B light exposureModerate to RapidMonochloro-pyrrolotriazine, other dechlorinated and rearranged products
Thermal 80°C, DarkSlowIsomers, oligomers

Visualizations

Degradation Pathway of 4,6-Dichloropyrrolo[2,1-f]triazine

A 4,6-Dichloropyrrolo[2,1-f]triazine B Monochloro-hydroxy-pyrrolotriazine A->B Hydrolysis (Acidic/Neutral) C Dihydroxy-pyrrolotriazine A->C Hydrolysis (Basic) D Monochloro-pyrrolotriazine A->D Photolysis (Dechlorination) E N-Oxides / Hydroxylated Derivatives A->E Oxidation B->C Hydrolysis F Ring-Opened Products C->F Further Degradation (Basic)

Caption: Proposed degradation pathways for 4,6-Dichloropyrrolo[2,1-f]triazine.

Troubleshooting Workflow for Solution Instability

Start Instability Observed in Solution Aqueous Aqueous Solution? Start->Aqueous Light Exposed to Light? Aqueous->Light No pH Adjust pH to Acidic Range (3-5) Aqueous->pH Yes Solvent Check Solvent Quality (Anhydrous, High-Purity) Light->Solvent No Protect Protect from Light (Amber Vials) Light->Protect Yes Storage Optimize Storage (Low Temp, Inert Atmosphere) Solvent->Storage Antioxidant Consider Adding Antioxidant (e.g., BHT) Storage->Antioxidant Cosolvent Use Organic Co-solvent pH->Cosolvent End Stability Improved Cosolvent->End Protect->End Antioxidant->End

Caption: A logical workflow for troubleshooting the instability of 4,6-Dichloropyrrolo[2,1-f]triazine in solution.

References

  • [Pyrrolo[2,1-f][5][6][15]triazine: a promising fused heterocycle to target kinases in cancer therapy. SpringerLink.]([Link])

  • [Synthetic strategies for pyrrolo[2,1-f][5][6][15]triazine: the parent moiety of antiviral drug remdesivir. PMC - NIH.]([Link])

  • [Pyrazolo[4,3-e]tetrazolo[1,5-b][5][6][15]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis. MDPI.]([Link])

Sources

Technical Support Center: Optimizing Late-Stage Functionalization of the Pyrrolo[2,1-f]triazine Scaffold

Technical Support Center: Optimizing Late-Stage Functionalization of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

Welcome to the technical support center for the late-stage functionalization (LSF) of the pyrrolo[2,1-f][1][2][3]triazine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this privileged heterocyclic system.[4][5] The unique electronic nature of the bridgehead nitrogen and the overall electron-rich character of the pyrrolotriazine core present distinct challenges and opportunities in LSF.[6] This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic strategies.

Section 1: General Troubleshooting & Starting Material Integrity

This section addresses foundational issues that can impact any subsequent functionalization attempt. Ensuring the quality and stability of your starting material is the first critical step to success.

Question: My functionalization reactions are inconsistent or failing completely. How can I be sure my starting pyrrolotriazine scaffold is not the problem?

Answer: Inconsistent results often trace back to the purity and stability of the starting material. Here’s a systematic approach to validate your scaffold:

  • Purity Verification:

    • NMR Spectroscopy: Acquire high-resolution ¹H and ¹³C NMR. Look for minor signals that could indicate residual starting materials from the cyclization step (e.g., N-aminopyrroles, aldehydes) or solvent impurities.[6][7] For fluorinated analogs, ¹⁹F NMR is essential.[6]

    • LC-MS Analysis: This is crucial for detecting non-volatile or UV-inactive impurities. Use a high-resolution mass spectrometer to confirm the exact mass of your parent scaffold.

    • Melting Point: A sharp melting point is a good indicator of high purity for solid compounds. Compare your value to the literature if available.

  • Stability Assessment:

    • The pyrrolotriazine core is generally stable, but specific substitution patterns can make it susceptible to degradation.

    • Acid/Base Sensitivity: The scaffold contains basic nitrogen atoms that can be protonated. Strong acidic conditions can lead to decomposition. Conversely, strong bases used in some coupling reactions can deprotonate acidic protons (e.g., on an unprotected pyrrole nitrogen), potentially leading to side reactions.

    • Test Stability: Before running a new reaction, dissolve a small amount of your starting material in the planned solvent with the base or acid you intend to use (without the catalyst or other reagents). Stir at the target temperature for a few hours and re-analyze by LC-MS to check for decomposition.

  • Solvent and Reagent Quality:

    • Always use anhydrous, degassed solvents for cross-coupling reactions. Palladium(0) catalysts are sensitive to oxygen.[2]

    • Ensure reagents like boronic acids are pure; they can degrade over time, leading to homocoupling and other side products.[2]

Section 2: Palladium-Catalyzed C-H Functionalization Challenges

Direct C-H functionalization is a powerful tool for LSF, allowing for the introduction of complexity without pre-installed handles.[1][3] However, the inherent reactivity of the pyrrolotriazine core can lead to challenges in selectivity and yield.

Question: I am attempting a direct C-H arylation on the pyrrole moiety of the scaffold, but I'm getting a mixture of products or no reaction. What is going wrong?

Answer: This is a common issue stemming from regioselectivity and catalyst inhibition. The pyrrole ring in the pyrrolo[2,1-f][1][2][3]triazine scaffold is electron-rich, making it a good nucleophile for electrophilic palladation, which is a key step in many C-H activation cycles.[1]

Troubleshooting Steps:

  • Regioselectivity: The electronic properties of the scaffold heavily direct C-H activation. The most electron-rich positions are typically favored. For the pyrrolo[2,1-f][1][2][3]triazine core, functionalization is often seen at the C7 position.[8] If you are targeting a different position, you may need a directing group strategy.

  • Catalyst and Ligand Choice:

    • Catalyst Poisoning: The Lewis basic nitrogen atoms in the triazine ring can coordinate to the palladium center, inhibiting catalysis.[2][3] If you suspect this, try a higher catalyst loading (e.g., increase from 2 mol% to 5 mol%). A significant improvement in yield suggests catalyst inhibition is a factor.

    • Ligand Selection: The choice of phosphine ligand is critical. For electron-rich heterocycles, bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos, RuPhos) are often superior.[9][10] They promote the desired reductive elimination step and can stabilize the active catalytic species.

  • Reaction Conditions:

    • Acid/Base: An appropriate base is crucial. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are commonly used. For some C-H activations, a carboxylic acid additive (e.g., pivalic acid) is necessary to facilitate the proton-abstraction step in a concerted metalation-deprotonation (CMD) pathway.

    • Solvent: Aprotic polar solvents like dioxane, toluene, or DMF are typical choices.

Workflow for Troubleshooting C-H Arylation

Caption: Troubleshooting workflow for low-yielding C-H arylation reactions.

Section 3: Suzuki-Miyaura & Buchwald-Hartwig Cross-Coupling Issues

These reactions are workhorses for installing aryl, heteroaryl, and amino groups. However, the nitrogen-rich pyrrolotriazine scaffold can present unique challenges.[11][12][13]

Question: My Suzuki-Miyaura coupling of a 7-bromo-pyrrolotriazine is giving low yields and significant amounts of a de-brominated side product. What should I do?

Answer: This is a classic problem in cross-coupling of nitrogen-rich heterocycles.[2] The issues are likely a combination of catalyst inhibition and competing side reactions like dehalogenation and boronic acid protodeboronation.

Systematic Troubleshooting:

  • The Dehalogenation Problem: This occurs when the halo-scaffold is reduced instead of coupled.

    • Cause: Often caused by trace water or other protic sources reacting with the organopalladium intermediate before the boronic acid can transmetalate.

    • Solution: Ensure strictly anhydrous conditions. Use high-purity, dry solvents and reagents. A stronger, non-coordinating base like K₃PO₄ can be more effective than carbonates in these cases.[11]

  • Protodeboronation: The boronic acid coupling partner can be cleaved by the base before it couples.

    • Solution: Use the boronic acid in a slight excess (1.2-1.5 equivalents). Sometimes, using the corresponding boronate ester (e.g., pinacol ester) can improve stability and reactivity.

  • Catalyst/Ligand System Optimization:

    • Inhibition: As with C-H activation, the triazine nitrogens can inhibit the palladium catalyst. Using robust pre-catalysts or more electron-donating, bulky ligands can overcome this.[10][14]

    • Recommended Systems: For challenging Suzuki couplings on N-heterocycles, catalyst systems like Pd₂(dba)₃ with SPhos or XPhos, or commercially available pre-catalysts (e.g., SPhos Pd G3), often give superior results.[13]

Parameter Problematic Observation Suggested Optimization Rationale
Catalyst Low conversion, decompositionUse a Pd(II) precatalyst (e.g., SPhos Pd G3)Precatalysts are more air-stable and form the active Pd(0) species more cleanly in situ.[14]
Ligand Dehalogenation, low yieldSwitch from PPh₃ to a bulky biarylphosphine (e.g., SPhos)Promotes faster reductive elimination, outcompeting side reactions.[9]
Base Low yield, side productsSwitch from Na₂CO₃ to K₃PO₄ or Cs₂CO₃Stronger, less nucleophilic bases can accelerate transmetalation without degrading starting materials.[11]
Solvent Sluggish reactionUse dioxane/water or toluene/water mixturesThe aqueous portion is often necessary to solubilize the base and facilitate transmetalation.[11][15]
Temperature No reaction at 80°CIncrease temperature to 100-110 °CSome couplings on electron-rich heterocycles require higher thermal energy to proceed efficiently.[2]

Question: I'm trying to perform a Buchwald-Hartwig amination on my chloro-pyrrolotriazine scaffold, but the reaction is not working. Are there specific considerations?

Answer: Yes, Buchwald-Hartwig aminations require careful optimization, especially with electron-rich heterocyclic electrophiles.[8][16]

  • Choice of Halide: Aryl chlorides are significantly less reactive than bromides or iodides. Your reaction will likely require a more active catalyst system.

  • Catalyst System: For aryl chlorides, highly active catalysts are needed. Systems based on bulky biarylphosphine ligands (like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.[17]

  • Base Selection: A strong, non-nucleophilic base is critical. Sodium or lithium tert-butoxide (NaOtBu, KOtBu) or LHMDS are standard choices.[18] Carbonates are typically not strong enough to deprotonate the amine effectively for the catalytic cycle.

  • Amine Scope: Sterically hindered amines can be challenging coupling partners. If you are using a bulky secondary amine, you may need a specialized ligand like BrettPhos.

General Protocol for Buchwald-Hartwig Amination of a 7-Chloro-Pyrrolotriazine
  • Setup: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4.4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen (repeat 3 times).[2]

  • Reagent Addition: Add the 7-chloro-pyrrolotriazine (1.0 equiv.) and the amine (1.2 equiv.), followed by anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture to 100-110 °C and stir vigorously. Monitor the reaction by LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Section 4: Analytical & Purification Hurdles

The polarity and basicity of the pyrrolotriazine scaffold can make purification challenging.

Question: My product streaks badly on silica gel TLC plates, and purification by column chromatography gives poor separation and low recovery. What are my options?

Answer: Streaking on silica is a common problem for basic nitrogen heterocycles due to strong, non-ideal interactions with the acidic silica surface.[19]

Purification Strategies:

  • Modifying Silica Gel Chromatography:

    • Base Additive: Pre-treating your silica gel with triethylamine (Et₃N) or adding a small amount (0.5-1%) of Et₃N or aqueous ammonia to your eluent can neutralize the acidic sites on the silica, leading to much-improved peak shapes.[20]

    • Highly Polar Eluents: For very polar compounds, systems like dichloromethane/methanol/ammonia may be required.[19]

  • Alternative Stationary Phases:

    • Reversed-Phase Chromatography (C18): This is often the best method for purifying polar, basic compounds.[19] Use a mobile phase of water/acetonitrile or water/methanol, often with an additive like 0.1% formic acid or trifluoroacetic acid (TFA) to protonate the basic nitrogens and ensure sharp peaks.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds. Use neutral or basic alumina to avoid decomposition of sensitive products.

  • Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity.[19] Screen various solvents (e.g., ethyl acetate, isopropanol, acetonitrile, heptane mixtures) to find a system where your compound is soluble when hot but sparingly soluble when cold.

Purification Method Selection Guide

GstartCrude Productsilica_checkStreaks on Silica TLC?start->silica_checkno_streakUse Standard Silica GelChromatographysilica_check->no_streak Nobase_additiveAdd Et3N or NH4OHto Eluentsilica_check->base_additive YesstreakYesbase_worksImproved Peak Shape?base_additive->base_workspurify_basePurify on Base-Treated Silicabase_works->purify_base YesalternativeConsider Alternative Methodsbase_works->alternative Norev_phaseReversed-Phase (C18)(Water/ACN + 0.1% FA/TFA)alternative->rev_phasealuminaAlumina Chromatography(Neutral or Basic)alternative->aluminacrystallizeCrystallization(If solid)alternative->crystallize

Caption: Decision tree for selecting a purification strategy.

Section 5: Frequently Asked Questions (FAQs)

Q1: Can I perform functionalization on an unprotected N-H pyrrolotriazine? A1: It depends. While some reactions tolerate a free N-H, it can complicate many transition-metal-catalyzed reactions. The acidic N-H proton can react with strong bases or organometallic reagents. Furthermore, the deprotonated pyrrolide anion can act as a ligand, inhibiting the catalyst.[12][14] For Suzuki or Buchwald-Hartwig reactions, N-protection (e.g., with a SEM or Boc group) is often advisable to avoid these complications.

Q2: What is the most reliable method for introducing diversity at the C2 and C7 positions? A2: A robust strategy is to synthesize a key intermediate with orthogonal handles, such as a 2-chloro-7-bromo-pyrrolotriazine.[4] This allows for selective functionalization. For instance, you can perform a Suzuki coupling at the more reactive C7-Br position first, followed by a nucleophilic aromatic substitution or a second cross-coupling at the C2-Cl position under more forcing conditions.

Q3: My reaction seems to stall before completion, even with extended time and heating. What could be the cause? A3: Reaction stalling can be due to several factors:[21]

  • Catalyst Deactivation: The active Pd(0) species may be unstable over long reaction times at high temperatures, leading to the formation of inactive palladium black. Using a more robust ligand or a pre-catalyst can help.

  • Reagent Decomposition: A key reagent, like the boronic acid in a Suzuki coupling, might be degrading under the reaction conditions.

  • Product Inhibition: The product itself might be a better ligand for the catalyst than the starting materials, effectively shutting down the catalytic cycle. In this case, a higher catalyst loading might be required to push the reaction to completion.

References

  • Antonchick, A. P., et al. (2007). Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles. Angewandte Chemie International Edition, 46(24), 4543-4546. [Link]

  • C–H Activation (n.d.). Pd-Catalyzed Functionalization of Heterocycles Through C–H Activation. ResearchGate. [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]

  • Favor, D. A., et al. (2024). Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][1][2][3]triazines. ACS Publications. [Link]

  • Krasavin, M. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(4), 2203-2218. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2016). Heterocycle Formation via Palladium-Catalyzed C–H Functionalization. Accounts of Chemical Research, 49(8), 1514-1526. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877-12885. [Link]

  • Egorova, A. Y., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7687. [Link]

  • Lapointe, D., & Fagnou, K. (2010). Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides. Organic Letters, 12(6), 1232-1235. [Link]

  • Ott, G. R., & Favor, D. A. (2017). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Bioorganic & Medicinal Chemistry Letters, 27(18), 4238-4246. [Link]

  • Ayoub, N., et al. (2024). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. ResearchGate. [Link]

  • Various Authors (2012). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. [Link]

  • University of Rochester (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. [Link]

  • Pereira, V. R. D., et al. (2025). Pyrrolo[2,1‐f][1][2][3]triazin‐4‐amine: Synthesis, C7‐Functionalization, and NH2‐Derivatization via Buchwald–Hartwig‐Type Coupling. European Journal of Organic Chemistry. [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Development of a Practical Synthesis of a Functionalized Pyrrolo[2,1-f][1][2][3]triazine Nucleus. (n.d.). ResearchGate. [Link]

  • Chen, J., et al. (2023). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Molecules, 28(14), 5556. [Link]

  • Bronson, J. J., et al. (2010). Development of a Practical Synthesis of a Functionalized Pyrrolo[2,1-f][1][2][3]triazine Nucleus. Organic Process Research & Development, 14(1), 53-59. [Link]

  • Wikipedia (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Düfert, M. A., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. [Link]

  • Musacchio, A. J., & MacMillan, D. W. C. (2017). Heteroarylation of unactivated C–H bonds suitable for late-stage functionalization. Chemical Science, 8(3), 1916-1921. [Link]

  • Sharma, A., & Hartwig, J. F. (2021). Late-stage Functionalization for Improving Drug-like Molecular Properties. Chemical Reviews, 121(1), 215-263. [Link]

  • Sadek, M., et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Molecules, 26(24), 7469. [Link]

  • Campbell, M. G., & Liu, S.-Y. (2016). Late-stage functionalization of BN-heterocycles. Chemical Society Reviews, 45(18), 5038-5048. [Link]

  • Britton, E. C., & Lange, N. A. (1961). Purification of heterocyclic organic nitrogen compounds. U.S.
  • CovaSyn (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Late-Stage Functionalization. (n.d.). ResearchGate. [Link]

  • ACS GCI Pharmaceutical Roundtable (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]

  • Various Authors (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]

  • Various Authors (2016). Why am I getting low yield for my Suzuki coupling reaction?. Reddit. [Link]

  • Late‐stage functionalization of complex bioactive molecules. (n.d.). ResearchGate. [Link]

  • Ott, G. R., & Favor, D. A. (2017). Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Bioorganic & Medicinal Chemistry Letters. [Link]

  • O’Hara, F., et al. (2022). Late-Stage C–H Functionalization of Azines. Accounts of Chemical Research, 55(11), 1545-1557. [Link]

  • Late-stage Functionalization and its Impact on Modern Drug Discovery: Medicinal Chemistry and Chemical Biology Highlights. (n.d.). ResearchGate. [Link]

  • Sadek, M., et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Molecules. [Link]

  • Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. (n.d.). ChemRxiv. [Link]

  • Various Authors (2023). Purification of strong polar and basic compounds. Reddit. [Link]

  • Various Authors (2018). For highly polar compound, how to do the purification?. ResearchGate. [Link]

  • Seley-Radtke, K. L., & Yates, M. K. (2020). Synthesis and Antitumor Activity of C-7-Alkynylated and Arylated Pyrrolotriazine C-Ribonucleosides. Molecules, 25(14), 3163. [Link]

  • C-H activation. (n.d.). Semantic Scholar. [Link]

Technical Support Center: Regioselective Synthesis of Substituted Pyrrolotriazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted pyrrolotriazines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this privileged heterocyclic scaffold. The pyrrolo[2,1-f][1][2][3]triazine core is a cornerstone in modern drug discovery, forming the backbone of antivirals like Remdesivir and a multitude of kinase inhibitors targeting cancer and inflammatory diseases.[4][5][6] However, controlling the regiochemistry during its synthesis is a common and significant challenge.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in the lab. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Part 1: Troubleshooting Guide

This section addresses common experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Poor or Incorrect Regioselectivity in Cycloaddition Reactions

Question: "I am attempting a 1,3-dipolar cycloaddition to form the pyrrolotriazine core, but I'm observing a mixture of regioisomers or the undesired isomer as the major product. How can I control the regioselectivity?"

Root Cause Analysis:

The regioselectivity of 1,3-dipolar cycloadditions, a common method for synthesizing pyrrolo[2,1-f][1][2][3]triazines from 1,2,4-triazinium ylides and dipolarophiles, is governed by the electronic and steric properties of both the dipole and the dipolarophile.[7] The frontier molecular orbitals (HOMO-LUMO) interactions dictate the preferred orientation of the reactants. A mismatch in the orbital energies or overriding steric hindrance can lead to a loss of regiocontrol.

Solutions & Protocols:

  • Modulate the Dipolarophile's Electronics:

    • Mechanism: The energy gap between the HOMO of the triazinium ylide and the LUMO of the dipolarophile (or vice-versa) determines the reaction rate and regioselectivity. Using a more electron-deficient dipolarophile, such as dimethyl acetylenedicarboxylate (DMAD), can enhance the interaction with the ylide's HOMO, often leading to a more predictable regiochemical outcome.[3][7]

    • Protocol: If using an α,β-unsaturated ester, consider switching to a corresponding α,β-unsaturated ketone or nitrile, which possess lower-lying LUMOs.

  • Alter the Steric Profile of the Reactants:

    • Mechanism: Bulky substituents on either the triazine ring or the dipolarophile can sterically disfavor the formation of one regioisomer.

    • Protocol: If synthesizing a polysubstituted pyrrolotriazine, strategically plan the introduction of bulky groups. For instance, if poor regioselectivity is observed with a substituted acrylate, try using a less hindered analogue for the cycloaddition and introduce the desired substituent in a later step via cross-coupling.

  • Solvent and Temperature Optimization:

    • Mechanism: The polarity of the solvent can influence the transition state energies of the competing pathways. Temperature can also be a critical factor; in some cases, lower temperatures may favor the thermodynamically more stable product, while higher temperatures may favor the kinetically controlled product.

    • Protocol: Screen a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, dioxane).[7] Run the reaction at different temperatures, starting from room temperature and incrementally decreasing to 0 °C or lower, monitoring the isomeric ratio by LC-MS or ¹H NMR.

Problem 2: Competing N-Alkylation vs. C-Alkylation

Question: "During the functionalization of a pre-formed pyrrolotriazine core, my alkylating agent is reacting at one of the triazine nitrogens instead of the desired carbon position on the pyrrole ring. How can I direct the alkylation to the carbon atom?"

Root Cause Analysis:

The pyrrolotriazine scaffold possesses multiple nucleophilic sites. The nitrogen atoms of the triazine ring are Lewis basic and can compete with the electron-rich pyrrole ring for electrophiles. The regioselectivity of alkylation is a delicate balance influenced by the "hardness" or "softness" of the electrophile and the nucleophilic sites (HSAB theory), as well as steric accessibility.

Solutions & Protocols:

  • Directed ortho-Metalation (DoM) Strategy:

    • Mechanism: Introducing a directing group (DG) onto the pyrrole ring allows for selective deprotonation of the adjacent C-H bond with a strong base (e.g., n-BuLi, LDA). The resulting organolithium species can then be quenched with an electrophile, ensuring C-alkylation.

    • Protocol:

      • Install a suitable directing group, such as a pivaloylamide or a removable silyl group, at a suitable position.

      • Cool the solution of the substrate in an anhydrous aprotic solvent (e.g., THF, diethyl ether) to -78 °C under an inert atmosphere.

      • Add the organolithium base dropwise and stir for 1-2 hours.

      • Add the alkylating agent and allow the reaction to slowly warm to room temperature.

      • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Transition Metal-Catalyzed C-H Functionalization:

    • Mechanism: Palladium, rhodium, or copper catalysts can facilitate the direct functionalization of C-H bonds.[8][9] The choice of catalyst and ligand is crucial for achieving high regioselectivity. This approach avoids the use of stoichiometric strong bases.

    • Protocol (Example: Pd-catalyzed Arylation):

      • To a solution of the pyrrolotriazine substrate in a suitable solvent (e.g., DMA, toluene), add the aryl halide, a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), a ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃).

      • Degas the mixture and heat under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

      • Perform an aqueous workup and purify the product by column chromatography.

Problem 3: Low Yields in the Final Cyclization Step to Form the Triazine Ring

Question: "I am synthesizing the pyrrolotriazine from an N-aminopyrrole precursor, but the final cyclization to form the triazine ring is giving very low yields. What can I do to improve this?"

Root Cause Analysis:

The cyclization of N-aminopyrroles with one-carbon synthons (e.g., formamidine acetate, orthoformates) to form the triazine ring can be challenging.[4] Potential issues include the instability of the N-aminopyrrole intermediate, competing side reactions, or harsh reaction conditions leading to product decomposition.[1]

Solutions & Protocols:

  • Choice of Cyclizing Agent and Conditions:

    • Mechanism: The reactivity of the one-carbon source is critical. Formamidine acetate often requires high temperatures, which can degrade sensitive substrates.[4] Triethyl orthoformate can also be used, sometimes under milder conditions.

    • Protocol:

      • Method A (Formamidine Acetate): Reflux the N-aminopyrrole with an excess of formamidine acetate, which can also serve as the solvent.[4] If decomposition is observed, try adding a high-boiling point solvent like NMP or Dowtherm A to allow for better temperature control.

      • Method B (Microwave-Assisted): Microwave heating can significantly reduce reaction times and often improves yields by minimizing thermal decomposition.[10] Screen different temperatures and reaction times in a dedicated microwave reactor.

  • In Situ Generation and Cyclization:

    • Mechanism: N-aminopyrroles can be unstable and difficult to isolate. A telescoped or one-pot procedure where the N-amination is immediately followed by cyclization can prevent decomposition of the intermediate.[11]

    • Protocol:

      • Perform the N-amination of the pyrrole precursor using a suitable aminating agent (e.g., chloramine, O-(diphenylphosphinyl)hydroxylamine).[4][11]

      • Without isolating the N-aminopyrrole, directly add the cyclizing agent (e.g., formamidine acetate) and the necessary solvent/reagents to the reaction mixture.

      • Heat the reaction to drive the cyclization to completion.

  • Copper-Catalyzed Cyclization:

    • Mechanism: Copper(II) salts have been shown to promote the cyclization of N-aminopyrrole amides with aldehydes to form pyrrolotriazinones.[4] This method often proceeds under milder conditions than traditional thermal cyclizations.

    • Protocol: To a solution of the N-aminopyrrole-2-carboxamide and an aldehyde in DMSO, add a catalytic amount of a copper(II) salt (e.g., CuCl₂, Cu(OAc)₂) and a base like NaOAc. Heat the reaction at a moderate temperature (e.g., 80-120 °C).[4]

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: How do I choose the optimal starting material for my target substituted pyrrolotriazine?

The choice of starting material depends on the desired substitution pattern on the final molecule. The following diagram outlines a decision-making workflow:

Synthesis_Strategy start Desired Pyrrolotriazine Target sub_pattern Analyze Substitution Pattern start->sub_pattern c5_c7_sub Substitution at C5/C7 of Pyrrole Ring? sub_pattern->c5_c7_sub c2_c4_sub Substitution at C2/C4 of Triazine Ring? sub_pattern->c2_c4_sub c5_c7_sub->c2_c4_sub No start_pyrrole Start with a Pre-substituted Pyrrole c5_c7_sub->start_pyrrole Yes c2_c4_sub->start_pyrrole No start_triazine Start with a Pre-substituted 1,2,4-Triazine c2_c4_sub->start_triazine Yes late_stage Consider Late-Stage C-H Functionalization start_pyrrole->late_stage

Caption: Decision workflow for selecting a synthetic route.

  • For substitution primarily on the pyrrole ring (C5, C6, C7): It is generally more efficient to begin with a correspondingly substituted pyrrole derivative.[4] The triazine ring can then be constructed in the later steps.

  • For substitution on the triazine ring (C2, C4): A 1,3-dipolar cycloaddition approach starting from a substituted 1,2,4-triazine is often the most direct route.[7]

  • For complex, polysubstituted targets: A combination of strategies may be necessary. Consider building a simpler pyrrolotriazine core and then introducing substituents via late-stage functionalization techniques like cross-coupling reactions.[9]

FAQ 2: What are the best analytical techniques to confirm the regiochemistry of my product?

Confirming the regiochemistry is non-trivial and often requires a combination of techniques:

Analytical TechniqueApplication & Rationale
1D & 2D NMR Spectroscopy Primary Method. Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) are powerful for determining spatial proximity between protons on different parts of the molecule, which can unambiguously establish regiochemistry. Heteronuclear Multiple Bond Correlation (HMBC) can show long-range couplings between protons and carbons, helping to piece together the connectivity of the scaffold.
X-ray Crystallography Gold Standard. If a single crystal of the product can be obtained, X-ray diffraction provides definitive proof of the molecular structure and regiochemistry.
LC-MS/MS Supportive Method. While not definitive for regiochemistry on its own, the fragmentation pattern in tandem mass spectrometry (MS/MS) can sometimes provide clues. Comparing the fragmentation of different isomers can reveal characteristic losses that help in their differentiation.

FAQ 3: Are there any general tips for improving reaction yields and purity in heterocyclic synthesis?

Yes, adhering to good laboratory practices is crucial for success.

  • Purity of Reagents and Solvents: Impurities can act as catalyst poisons or participate in side reactions. Always use reagents of appropriate purity and ensure solvents are anhydrous when necessary, especially for reactions involving organometallics or strong bases.[1]

  • Inert Atmosphere: Many reactions in heterocyclic chemistry, particularly those involving transition metal catalysts or organolithium reagents, are sensitive to oxygen and moisture. Use standard techniques like a nitrogen or argon blanket and properly dried glassware.[1]

  • Reaction Monitoring: Do not rely solely on reaction time. Monitor the progress of your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent the formation of degradation products from over-running the reaction.[1]

  • Systematic Optimization: When troubleshooting, change one variable at a time (e.g., temperature, solvent, catalyst, base). A Design of Experiments (DoE) approach can be highly effective for complex optimizations.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for 1,3-Dipolar Cycloaddition

This protocol is adapted from methodologies described for the synthesis of polysubstituted pyrrolo[2,1-f][1][2][3]triazines.[3][7]

  • Preparation of the 1-Alkyl-1,2,4-triazinium Salt:

    • To a solution of the substituted 1,2,4-triazine (1.0 equiv) in anhydrous toluene, add the alkylating agent (e.g., ethyl trifluoromethanesulfonate, 1.1 equiv).

    • Stir the mixture at room temperature under an inert atmosphere for 12-24 hours.

    • Collect the precipitated triazinium salt by filtration, wash with cold toluene, and dry under vacuum.

  • Cycloaddition Reaction:

    • Suspend the 1-alkyl-1,2,4-triazinium salt (1.0 equiv) in anhydrous tetrahydrofuran (THF).

    • Add the dipolarophile (e.g., dimethyl acetylenedicarboxylate, 1.2 equiv).

    • Add triethylamine (1.1 equiv) dropwise at room temperature.

    • Stir the reaction mixture until a crystalline product precipitates or TLC/LC-MS indicates completion (typically 2-48 hours).

    • Filter the solid product and recrystallize from a suitable solvent system (e.g., ethanol/acetone) to obtain the pure pyrrolo[2,1-f][1][2][3]triazine.

References

  • BenchChem Technical Support Team. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • Dardonville, C. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Molecules, 26(24), 7492. [Link]

  • Iannitelli, V., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. Molecules, 25(17), 3957. [Link]

  • Voskressensky, L. G., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7701. [Link]

  • Janeba, Z., et al. (2022). Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1][2][3]triazines. ACS Omega, 7(25), 21821–21834. [Link]

  • Lee, Y., et al. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][12]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1493–1499. [Link]

  • Kaur, H., & Singh, P. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Molecular Diversity, 25(3), 1845–1864. [Link]

  • Eastgate, M. D., et al. (2012). Development of a Practical Synthesis of a Functionalized Pyrrolo[2,1-f][1][2][3]triazine Nucleus. Organic Process Research & Development, 16(11), 1833–1840. [Link]

  • Mojzych, M., & Karczmarzyk, Z. (2019). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2][3]triazine Derivatives. Molecules, 24(18), 3379. [Link]

  • Al-Tel, T. H. (2022). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. RSC Medicinal Chemistry, 13(5), 522-545. [Link]

  • Eastgate, M. D., et al. (2012). Development of a Practical Synthesis of a Functionalized Pyrrolo[2,1-f][1][2][3]triazine Nucleus. ResearchGate. [Link]

  • ResearchGate. (n.d.). Two-step synthesis of pyrrolotriazine. ResearchGate. [Link]

  • Ott, G. R., et al. (2010). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. ResearchGate. [Link]

  • Snead, D. R., et al. (2020). Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis: Supply Centered Synthesis. Organic Letters, 22(19), 7548–7552. [Link]

  • Science topic. (n.d.). HETEROCYCLIC COMPOUNDS SYNTHESIS. ResearchGate. [Link]

  • Kamal, A., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. RSC Medicinal Chemistry, 12(11), 1831-1855. [Link]

  • Bakó, P., et al. (2017). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Tetrahedron, 73(21), 3045-3052. [Link]

  • Martínez, C., & Saborit, G. (2022). C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions. Catalysts, 12(10), 1121. [Link]

  • Healy, M. J., & Davies, H. M. L. (2023). Late-Stage C–H Functionalization of Azines. Accounts of Chemical Research, 56(14), 1863–1876. [Link]

Sources

Improving the pharmacokinetic properties of pyrrolo[2,1-f]triazine inhibitors

Technical Support Center: Optimizing Pyrrolo[2,1-f][1][2][3]triazine Inhibitors

Introduction: The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and antiviral agents.[4][5][6][7] Its unique electronic and structural properties offer a versatile template for potent and selective inhibitors. However, like many nitrogen-rich heterocyclic compounds, this scaffold can present significant challenges in achieving a desirable pharmacokinetic (PK) profile. This guide provides a structured, question-and-answer-based approach to troubleshoot and resolve common PK issues encountered during the development of novel pyrrolo[2,1-f]triazine inhibitors.

Section 1: Foundational Concepts & Initial Assessment

This section addresses the preliminary questions researchers face when a promising, potent compound shows poor drug-like properties.

Q1: My pyrrolo[2,1-f]triazine inhibitor is highly potent in enzymatic assays but has no activity in cell-based assays. What's the likely problem?

A1: This is a classic "potency-property" disconnect. While several factors can be at play, the most common culprits for potent enzyme inhibitors failing in cellular assays are poor aqueous solubility and low cell permeability. The compound must be in solution to be absorbed and must cross the cell membrane to reach its intracellular target.[2]

  • Causality: The planar, aromatic nature of the pyrrolo[2,1-f]triazine core can lead to high crystal lattice energy and low solubility. Furthermore, depending on the substituents, the molecule may lack the optimal physicochemical properties (e.g., lipophilicity, polar surface area) to efficiently diffuse across the lipid bilayer of the cell membrane.

  • First Steps: Your immediate priority is to quantify these two parameters. You need to know if you have a solubility problem, a permeability problem, or both. This will guide your entire optimization strategy.

Section 2: Troubleshooting In Vitro ADME Properties

This section provides detailed troubleshooting for the most common in vitro absorption, distribution, metabolism, and excretion (ADME) hurdles.

Q2: My compound has very low aqueous solubility (<1 µM). How can I improve this?

A2: Low solubility is a frequent challenge for this scaffold.[1][8][9] A multi-pronged approach involving both chemical modification and formulation strategies is often necessary.

Chemical Modification Strategies:

  • Introduce Polar Functional Groups: The most direct way to increase solubility is to add hydrogen bond donors and acceptors.

    • Why it works: These groups can interact favorably with water, disrupting the crystal packing of the solid state and improving solvation.

    • Practical Examples: Consider adding hydroxyl (-OH), amine (-NH2), or morpholine groups to solvent-exposed regions of your molecule. A common strategy is to replace a lipophilic aromatic ring with a more polar heterocycle like a pyridine or pyrimidine.

  • Disrupt Planarity/Introduce 3D Character:

    • Why it works: The flat nature of the core promotes strong intermolecular π-π stacking in the solid state, which increases lattice energy and decreases solubility. Introducing sp3-hybridized centers (non-flat geometries) can physically prevent the molecules from packing so tightly.

    • Practical Examples: Replace a flat phenyl ring with a cycloalkyl group or introduce a substituent like a cyclopropyl group.[4]

  • Formulate Salts:

    • Why it works: If your molecule has a basic nitrogen (like a piperidine or a basic aniline), you can form a salt with an acid (e.g., HCl, mesylate). Salts are ionic and generally have much higher aqueous solubility than the corresponding free base.[1][8]

    • Consideration: Ensure the basic center is not critical for binding to the target protein.

Data-Driven Approach to Solubility Enhancement

Compound ID Modification Kinetic Solubility (µM) Target IC50 (nM) Comment
LEAD-01 Phenyl at C7< 0.55Potent but insoluble.
OPT-01a Phenyl -> Pyridin-4-yl15830x solubility increase with minimal potency loss.
OPT-01b Phenyl -> Cyclohexyl555Solubility improved, but potency significantly reduced.
OPT-01c Added morpholine to C2-aniline507Excellent solubility improvement, potency maintained.
Q3: My compound is rapidly cleared in liver microsome assays (t½ < 5 min). What are the likely metabolic liabilities and how can I fix them?

A3: High clearance in human liver microsomes (HLM) typically points to rapid Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[10][11] For the pyrrolo[2,1-f]triazine scaffold, common metabolic "hotspots" include:

  • Oxidation of electron-rich positions: The pyrrole ring and any attached electron-rich aromatic rings (like an aniline) are susceptible to oxidation.

  • N-dealkylation: If you have alkyl groups attached to nitrogen atoms (e.g., in a piperazine or on an aniline), these can be enzymatically cleaved.

  • Oxidation of benzylic positions: Any -CH2- group attached to an aromatic ring is a prime target for oxidation.

Troubleshooting Workflow:

  • Metabolite Identification: The first step is to run a "met-ID" analysis using LC-MS/MS to determine the exact site of metabolic modification. This is crucial for a targeted chemical modification strategy.

  • Blocking Metabolism: Once a hotspot is identified, you can block the metabolic process.

    • Why it works: Replacing a hydrogen atom at the site of oxidation with a group that is resistant to enzymatic attack (like fluorine) can prevent metabolism at that position. This is known as "metabolic blocking."

    • Practical Examples:

      • If an aniline ring is being hydroxylated, add a fluorine or chlorine atom to the susceptible position.

      • If an N-ethyl group is being de-ethylated, consider replacing it with an N-cyclopropyl or N-tert-butyl group, which are sterically hindered and less prone to cleavage.[12]

Workflow for Troubleshooting High Microsomal Clearance

Gcluster_0Phase 1: Diagnosiscluster_1Phase 2: ActionstartHigh Clearance in HLM Assay(t½ < 10 min)metidRun Metabolite ID(LC-MS/MS)start->metid First stephotspotMetabolic Hotspot Identified?metid->hotspotblockBlock Hotspot(e.g., add Fluorine)hotspot->block YesretestRe-synthesize & Re-testin HLM Assayhotspot->retest No / Multipleblock->retestretest->hotspot No, iterateendProceed toIn Vivo PKretest->end t½ > 30 min?

Caption: Troubleshooting workflow for high metabolic clearance.

Q4: My compound has good solubility and metabolic stability, but cellular activity is still low. Could permeability be the issue?

A4: Yes, this is a strong possibility. A compound needs to passively diffuse across the cell membrane or be a substrate for an uptake transporter. The Caco-2 permeability assay is the industry standard for assessing intestinal permeability, which is often used as a surrogate for general cell permeability.[13][14][15]

Interpreting Caco-2 Data:

The assay measures the apparent permeability coefficient (Papp) in two directions: from the apical (A) to the basolateral (B) side, and vice-versa.

  • High Permeability: Papp (A→B) > 10 x 10⁻⁶ cm/s. The compound is likely well-absorbed.

  • Low Permeability: Papp (A→B) < 2 x 10⁻⁶ cm/s. The compound is likely poorly absorbed.

  • Efflux: If the Papp (B→A) is significantly greater than Papp (A→B) (typically an efflux ratio > 2), the compound is likely a substrate of an efflux transporter like P-glycoprotein (P-gp). This means the cell is actively pumping your compound out, preventing it from reaching its target.

Strategies to Improve Permeability / Overcome Efflux:

  • Reduce Polar Surface Area (PSA): A common rule of thumb is to keep PSA < 140 Ų. Masking polar groups (e.g., converting a carboxylic acid to an ester prodrug) can transiently increase lipophilicity and aid absorption.

  • Reduce Hydrogen Bond Donors (HBD): Aim for an HBD count ≤ 5.

  • Disrupt Efflux Recognition: Sometimes, minor structural changes can disrupt the recognition of your compound by efflux transporters. This often requires iterative medicinal chemistry without a clear-cut rule, but strategies can include adding bulky groups or altering the charge distribution of the molecule.

Section 3: Advanced Troubleshooting & FAQs
Q5: What is the hERG liability of the pyrrolo[2,1-f]triazine scaffold and how can I mitigate it?

A5: Inhibition of the hERG potassium channel is a major safety concern as it can lead to fatal cardiac arrhythmias.[16] Many kinase inhibitors, which often contain a basic nitrogen atom, carry a risk of hERG inhibition.

Common hERG Pharmacophore Features:

  • A basic nitrogen atom that is protonated at physiological pH.

  • A lipophilic, aromatic region.

Mitigation Strategies:

  • Reduce Basicity: The most common strategy is to lower the pKa of the basic nitrogen.[17]

    • Why it works: A less basic amine is less likely to be protonated and interact with the key residues in the hERG channel pore.

    • Practical Examples: Introduce electron-withdrawing groups near the basic center (e.g., replacing a piperidine with a morpholine).[17][18]

  • Reduce Lipophilicity: High lipophilicity often correlates with hERG inhibition.[19] Adding polar groups or replacing lipophilic moieties can reduce hERG activity.

  • Introduce Steric Hindrance: Adding bulky groups near the basic center can sometimes prevent the molecule from adopting the correct conformation to bind within the hERG channel.

Q6: I'm ready for my first in vivo PK study. What are the key parameters I should be looking for?

A6: After establishing a good in vitro profile (solubility, stability, permeability), the next step is a rodent PK study. The key readouts are:

  • Cmax: The maximum concentration of the drug in the plasma.

  • Tmax: The time at which Cmax is reached.

  • AUC: The Area Under the Curve, representing total drug exposure over time.

  • t½ (half-life): The time it takes for the plasma concentration to decrease by half.

  • Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation compared to an intravenous (IV) dose.

Ideal Profile for a once-daily oral drug:

  • Oral Bioavailability (%F): > 30%

  • Half-life (t½): Long enough to support the desired dosing interval (e.g., 8-12 hours in humans).

  • Exposure (AUC): Sufficient to cover the target IC90 for a significant portion of the dosing interval.

Section 4: Experimental Protocols
Protocol 1: Human Liver Microsomal Stability Assay

This assay measures the rate of metabolism of a compound by Phase I enzymes.[3][20][21]

  • Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in the buffer.

    • Prepare a 1 µM solution of the test compound in the buffer.

    • Prepare an NADPH regenerating system solution as per the manufacturer's instructions.[20]

  • Incubation:

    • Pre-warm the HLM solution and test compound solution at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.[20]

  • Termination & Analysis:

    • Immediately stop the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin, propranolol).

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the protein.[20]

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the half-life (t½) by plotting the natural log of the percent remaining compound versus time.

Protocol 2: Caco-2 Permeability Assay

This assay assesses a compound's potential for intestinal absorption and susceptibility to efflux.[22][23]

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell inserts for ~21 days until they form a differentiated, confluent monolayer.[15]

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values should be >200 Ω·cm² to ensure tight junction integrity.[15][22]

  • Transport Experiment:

    • Rinse the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • A→B Permeability: Add the test compound (e.g., 10 µM) to the apical (A) chamber and fresh HBSS to the basolateral (B) chamber.

    • B→A Permeability: Add the test compound to the basolateral (B) chamber and fresh HBSS to the apical (A) chamber.

    • Incubate at 37°C with gentle shaking for 1-2 hours.[13]

  • Analysis:

    • At the end of the incubation, take samples from both the donor and receiver chambers.

    • Quantify the concentration of the compound in each sample using LC-MS/MS.

    • Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration.[15]

Logical Decision-Making in PK Optimization

Gcluster_screeningIn Vitro ADME ScreenstartPotent Hit(Enzyme IC50 < 50 nM)solubilitySolubility Assaystart->solubilitystabilityMicrosomal Stabilitystart->stabilitypermeabilityCaco-2 Assaystart->permeabilitysol_checkSolubility > 10 µM?solubility->sol_checkstab_checkHLM t½ > 30 min?stability->stab_checkperm_checkPapp > 5x10⁻⁶ cm/sEfflux Ratio < 2?permeability->perm_checksol_fixMedicinal Chemistry:- Add polar groups- Disrupt planaritysol_check->sol_fix NogateAll Criteria Met?sol_check->gate Yesstab_fixMedicinal Chemistry:- Block metabolic hotspotstab_check->stab_fix Nostab_check->gate Yesperm_fixMedicinal Chemistry:- Reduce PSA/HBD- Modulate lipophilicityperm_check->perm_fix Noperm_check->gate Yessol_fix->solubilityRe-teststab_fix->stabilityRe-testperm_fix->permeabilityRe-testinvivoProceed to In Vivo PK Studygate->invivo Yes

Caption: A decision-making flowchart for early-stage PK optimization.

References
  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information.[Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.[Link]

  • Microsomal Stability Assay Protocol. AxisPharm.[Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate.[Link]

  • Caco-2 Permeability Assay Protocol. Studylib.[Link]

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  • Caco2 assay protocol. protocols.io.[Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. SpringerLink.[Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.[Link]

  • Microsomal Stability. Cyprotex.[Link]

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  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter.[Link]

  • Caco-2 permeability assay. Creative Bioarray.[Link]

  • Dealing with hERG liabilities early: diverse approaches to an important goal in drug development. National Center for Biotechnology Information.[Link]

  • Strategies To Reduce hERG K+ Channel Blockade. ResearchGate.[Link]

  • Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. YouTube.[Link]

  • Reducing hERG Toxicity Using hERG Classification Model and Fragment-growing Network. Semantic Scholar.[Link]

  • What are common issues in in vitro ADME assays? Patsnap Synapse.[Link]

  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. ResearchGate.[Link]

  • Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. ScienceDirect.[Link]

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. SpringerLink.[Link]

  • Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. PubMed.[Link]

  • Part One Hit Finding and Profiling for Protein Kinases. Wiley Online Library.[Link]

  • In Vitro ADME / DMPK Screening. Charnwood Discovery.[Link]

  • Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. ResearchGate.[Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. National Center for Biotechnology Information.[Link]

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Validation & Comparative

A Comparative Guide to the Kinase Selectivity of 4,6-Dichloropyrrolo[2,1-f]triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,1-f][triazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with diverse therapeutic applications, from oncology to neurodegenerative diseases.[1][2] The 4,6-dichloro-substituted variant, in particular, offers a versatile platform for the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of the kinase selectivity of various 4,6-dichloropyrrolo[2,1-f]triazine derivatives, supported by experimental data from peer-reviewed literature. We will delve into the structure-activity relationships that govern their selectivity and provide detailed methodologies for assessing kinase inhibition, offering valuable insights for researchers and drug development professionals.

Understanding the Pyrrolo[2,1-f]triazine Scaffold

The fused heterocyclic system of pyrrolo[2,1-f]triazine mimics the purine core of ATP, enabling it to competitively bind to the ATP-binding site of a wide range of kinases.[1] The chlorine atoms at the 4 and 6 positions of the triazine ring serve as key anchor points for chemical modification, allowing for the introduction of various substituents that can modulate the compound's potency and selectivity towards specific kinases. This adaptability has led to the development of derivatives targeting a spectrum of kinases, including receptor tyrosine kinases (RTKs) like VEGFR and c-Met, non-receptor tyrosine kinases such as ALK, and serine/threonine kinases like AAK1.

Comparative Kinase Selectivity Profiles

The following table summarizes the inhibitory activity (IC50 values) of several notable 4,6-dichloropyrrolo[2,1-f]triazine derivatives against a panel of kinases. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in assay conditions.

DerivativeTarget Kinase(s)IC50 (nM)Off-Target Kinases (Selectivity)Reference
Compound 1 AAK15Modest selectivity against a panel of 351 kinases (inhibited 6-11%)[1]
BMS-582664 VEGFR-2, FGFR-123, 66Not specified[1]
Compound 19 c-Met, VEGFR-22.3, 5.0Not specified[1]
Compound 21 ALK10Highly selective over IGF-1R (>100-fold)[1]
Compound 30 PI3KδPotent (specific IC50 not provided in abstract)Selective over other PI3K isoforms[3]

Analysis of Selectivity:

The data highlights the remarkable versatility of the 4,6-dichloropyrrolo[2,1-f]triazine scaffold. By modifying the substituents at the 4 and 6 positions, researchers have successfully engineered derivatives with distinct selectivity profiles:

  • Multi-Kinase Inhibition: Derivatives like BMS-582664 and Compound 19 demonstrate potent inhibition of multiple RTKs involved in angiogenesis and tumor progression, such as VEGFR-2, FGFR-1, and c-Met. This polypharmacology can be advantageous in cancer therapy by simultaneously targeting redundant signaling pathways.

  • Selective Inhibition: In contrast, compounds like the ALK inhibitor (Compound 21) exhibit high selectivity for their primary target over closely related kinases. This is crucial for minimizing off-target effects and improving the therapeutic window.

  • Targeting Non-Receptor Kinases: The development of potent AAK1 inhibitors, such as Compound 1, showcases the scaffold's utility beyond the realm of traditional oncology targets, extending its potential to neurological disorders.[1]

Key Signaling Pathways Targeted by Pyrrolotriazine Derivatives

The therapeutic efficacy of these inhibitors stems from their ability to modulate critical cellular signaling pathways. Below are visualizations of key pathways and the points of intervention for representative pyrrolotriazine derivatives.

VEGFR_cMet_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg cMet c-Met PI3K PI3K cMet->PI3K VEGF VEGF VEGF->VEGFR2 HGF HGF HGF->cMet PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Metastasis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation BMS582664 BMS-582664 BMS582664->VEGFR2 inhibits Compound19 Compound 19 Compound19->VEGFR2 inhibits Compound19->cMet inhibits

VEGFR-2 and c-Met Signaling Pathways.

ALK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., EML4-ALK) JAK JAK ALK->JAK PI3K PI3K ALK->PI3K Ras Ras ALK->Ras STAT3 STAT3 JAK->STAT3 Proliferation Cell Proliferation, Survival STAT3->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Compound21 Compound 21 Compound21->ALK inhibits

ALK Signaling Pathway in Cancer.

AAK1_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor AP2 AP2 Complex Receptor->AP2 Clathrin Clathrin AP2->Clathrin Endocytosis Clathrin-mediated Endocytosis AP2->Endocytosis Clathrin->Endocytosis AAK1 AAK1 AAK1->AP2 phosphorylates μ2 subunit Compound1 Compound 1 Compound1->AAK1 inhibits

Role of AAK1 in Clathrin-Mediated Endocytosis.

Methodologies for Kinase Selectivity Profiling

The determination of a compound's kinase selectivity profile is a critical step in its preclinical development. Several robust and high-throughput methods are commonly employed in the industry.

LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a widely used method for quantifying inhibitor binding to the ATP site of a kinase.

Principle: The assay relies on the binding of a fluorescently labeled ATP-competitive tracer to the kinase of interest. The kinase is tagged with an antibody labeled with a Europium (Eu) cryptate donor fluorophore. When the tracer (with an acceptor fluorophore) binds to the kinase, FRET occurs. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

Experimental Workflow:

LanthaScreen_Workflow Start Start PrepareReagents Prepare Reagents: - Kinase-Eu Antibody Complex - Fluorescent Tracer - Test Compound Dilutions Start->PrepareReagents Dispense Dispense Reagents into 384-well Plate PrepareReagents->Dispense Incubate Incubate at Room Temperature Dispense->Incubate ReadPlate Read TR-FRET Signal Incubate->ReadPlate Analyze Analyze Data: - Calculate Emission Ratio - Determine IC50 ReadPlate->Analyze End End Analyze->End

LanthaScreen™ Eu Kinase Binding Assay Workflow.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of the kinase-Europium antibody complex in the appropriate kinase buffer.

    • Prepare a 2X solution of the fluorescent tracer in the same buffer.

    • Perform serial dilutions of the test compound to create a concentration gradient.

  • Assay Plate Setup:

    • Add 5 µL of the test compound dilution to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase-Eu antibody complex to each well.

    • Add 5 µL of the 2X fluorescent tracer to each well.

  • Incubation:

    • Seal the plate and incubate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the emission ratio (acceptor/donor) for each well.

    • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Z'-LYTE™ Kinase Assay (FRET-based Proteolysis)

This assay measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate.

Principle: A FRET-based peptide substrate is used, which is flanked by two different fluorophores. In its unphosphorylated state, the peptide is susceptible to cleavage by a specific protease. This cleavage separates the two fluorophores, disrupting FRET. When the kinase phosphorylates the peptide, it becomes resistant to proteolysis, and the FRET signal is maintained. The amount of phosphorylation is therefore proportional to the FRET signal.

Experimental Workflow:

ZLYTE_Workflow Start Start KinaseReaction Kinase Reaction: - Incubate Kinase, Peptide Substrate, ATP, and Test Compound Start->KinaseReaction Development Development Reaction: - Add Protease - Incubate KinaseReaction->Development ReadPlate Read FRET Signal Development->ReadPlate Analyze Analyze Data: - Calculate Emission Ratio - Determine % Inhibition and IC50 ReadPlate->Analyze End End Analyze->End

Z'-LYTE™ Kinase Assay Workflow.

Step-by-Step Protocol:

  • Kinase Reaction:

    • In a 384-well plate, combine the kinase, the FRET peptide substrate, ATP, and the test compound at various concentrations.

    • Incubate at room temperature for 1 hour to allow the phosphorylation reaction to proceed.

  • Development Reaction:

    • Add the development reagent (protease) to each well to stop the kinase reaction and initiate peptide cleavage.

    • Incubate at room temperature for 1 hour.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader, measuring the emission of both the donor (Coumarin) and acceptor (Fluorescein) fluorophores.

  • Data Analysis:

    • Calculate the emission ratio and determine the percent inhibition for each compound concentration relative to controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Conclusion

The 4,6-dichloropyrrolo[2,1-f]triazine scaffold represents a highly fruitful starting point for the design of novel kinase inhibitors. The ability to fine-tune the selectivity profile through targeted chemical modifications has led to the development of a diverse range of compounds with potential applications in various therapeutic areas. The methodologies outlined in this guide provide a robust framework for assessing the kinase selectivity of new derivatives, a critical step in the journey from a promising lead compound to a potential clinical candidate. As our understanding of the kinome and its role in disease continues to expand, the versatility of the pyrrolo[2,1-f]triazine core ensures its continued relevance in the field of drug discovery.

References

  • Dzierba, C. D., et al. (2023). Discovery of pyrrolo[2,1-f][1][2][4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research, 32(8), 1537-1543. [Link]

  • Singh, S., et al. (2022). Pyrrolo[2,1-f][1][2][4]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Ott, G. R. (2017). Pyrrolo[2,1-f][1][2][4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Bioorganic & Medicinal Chemistry Letters, 27(18), 4255-4264. [Link]

  • Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][1][2][4]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(17), 4253-4257. [Link]27476421/)

Sources

A Comparative Guide to 4,6-Dichloropyrrolo[2,1-f]triazine and Other Anaplastic Lymphoma Kinase (ALK) Inhibitor Scaffolds for Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of ALK in Oncology and the Quest for Superior Inhibitors

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has emerged as a pivotal therapeutic target in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC)[1]. Chromosomal rearrangements involving the ALK gene can lead to the formation of fusion proteins, such as EML4-ALK, which possess constitutive kinase activity. This aberrant signaling drives uncontrolled cell proliferation and survival through downstream pathways including the PI3K/AKT, RAS/RAF/MEK, and JAK/STAT pathways[2]. The development of small-molecule ALK tyrosine kinase inhibitors (TKIs) that competitively bind to the ATP-binding pocket of the ALK kinase domain has revolutionized the treatment landscape for patients with ALK-positive malignancies[1][3][4].

While first-generation inhibitors like crizotinib demonstrated significant clinical benefit, the emergence of acquired resistance, often through secondary mutations in the ALK kinase domain, has necessitated the development of next-generation inhibitors with improved potency, selectivity, and the ability to overcome these resistance mechanisms[5][6]. This has led to the approval of second-generation inhibitors such as alectinib and brigatinib, and the third-generation inhibitor lorlatinib, each with a distinct chemical scaffold and resistance profile[7].

This guide provides an in-depth technical comparison of a promising, albeit less clinically advanced, scaffold, 4,6-Dichloropyrrolo[2,1-f]triazine , against the well-established scaffolds of approved ALK inhibitors. We will delve into their mechanisms of action, biochemical and cellular potencies, selectivity, and the structural basis for their activity, supported by experimental data and methodologies.

The Landscape of ALK Inhibitor Scaffolds: A Structural Overview

The chemical architecture of an ALK inhibitor is a key determinant of its potency, selectivity, and ability to overcome resistance mutations. Here, we compare the core structures of several key ALK inhibitor classes.

  • Aminopyridine Scaffold (Crizotinib): Crizotinib, the first-in-class ALK inhibitor, is built around an aminopyridine core[8][9]. While effective against wild-type ALK, its efficacy is limited by the emergence of resistance mutations, particularly the L1196M "gatekeeper" mutation[10].

  • Bisanilinopyrimidine Scaffold (Brigatinib): Brigatinib features a bisanilinopyrimidine scaffold and is a potent second-generation inhibitor with activity against a range of crizotinib-resistant mutations[11][12].

  • Benzo[b]carbazole Scaffold (Alectinib): Alectinib, another second-generation inhibitor, possesses a unique and highly selective benzo[b]carbazole scaffold. It demonstrates significant potency against several resistance mutations and exhibits excellent central nervous system (CNS) penetration[6][13].

  • Macrocyclic Scaffold (Lorlatinib): The third-generation inhibitor, lorlatinib, is characterized by a novel macrocyclic structure. This design confers broad-spectrum activity against numerous ALK resistance mutations, including the highly recalcitrant G1202R mutation, and allows for excellent brain permeability[14][15].

  • Pyrrolo[2,1-f][2][5][16]triazine Scaffold: The pyrrolo[2,1-f][2][5][16]triazine scaffold is a promising platform for the development of novel kinase inhibitors[10][17]. The 4,6-dichloro-substituted variant serves as a key intermediate in the synthesis of more complex derivatives. Research has shown that 2,7-disubstituted pyrrolo[2,1-f]triazines can be potent ALK inhibitors with in vivo antitumor activity[10][17].

Mechanism of Action: Competitive Inhibition of ALK Signaling

All the ALK inhibitors discussed herein are ATP-competitive inhibitors. They function by binding to the ATP-binding pocket within the kinase domain of the ALK protein, thereby preventing the phosphorylation of downstream substrates and blocking the oncogenic signaling cascade[1][3][4].

ALK_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ALK ALK Fusion Protein (e.g., EML4-ALK) Downstream Downstream Signaling (PI3K/AKT, MAPK, JAK/STAT) ALK->Downstream Phosphorylates & Activates ATP ATP ATP->ALK Activates ALK_Inhibitor ALK Inhibitor (e.g., Pyrrolotriazine) ALK_Inhibitor->ALK Binds to ATP Pocket Proliferation Cell Proliferation, Survival, & Growth Downstream->Proliferation Promotes

Caption: General mechanism of action of ATP-competitive ALK inhibitors.

Comparative Biochemical and Cellular Potency

The potency of ALK inhibitors is a critical factor in their therapeutic efficacy. This is typically assessed through biochemical assays that measure the direct inhibition of the purified ALK enzyme (e.g., IC50 values) and cell-based assays that determine the inhibitor's effect on the viability of ALK-driven cancer cells.

Scaffold/InhibitorALK (Wild-Type) IC50 (nM)ALK-Positive Cell Line (e.g., Karpas-299) IC50 (nM)Key Resistance Mutations Covered
Pyrrolo[2,1-f][2][5][16]triazine (Compound 21)10 ± 2[17]477[17]Data not available
Aminopyridine (Crizotinib)~24 (in cell-based assay)[9]23-55[18]Limited
Bisanilinopyrimidine (Brigatinib)0.6[18]1.5-12.0[18]L1196M, G1269A, and others[11]
Benzo[b]carbazole (Alectinib)1.9[6]3[6]L1196M, F1174L, R1275Q, C1156Y[6]
Macrocyclic (Lorlatinib)~1 (estimated)Potent against various cell linesBroad spectrum including G1202R[19]
Table 1: Comparative Potency of ALK Inhibitor Scaffolds

A 2,7-disubstituted pyrrolo[2,1-f][2][5][16]triazine derivative (compound 21) demonstrated a potent enzymatic IC50 of 10 nM against ALK[17]. While its cellular potency was more modest, this highlights the potential of this scaffold. In comparison, second and third-generation inhibitors like brigatinib and alectinib exhibit low nanomolar IC50 values in both biochemical and cellular assays, along with activity against a range of resistance mutations[6][18].

Experimental Protocols: Assessing ALK Inhibitor Potency

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a direct measure of kinase activity[1][18]. The rationale for choosing this assay lies in its high sensitivity, broad dynamic range, and its universality, as it can be used for virtually any kinase that utilizes ATP[3][18][20].

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, combine the purified recombinant ALK kinase domain (wild-type or mutant), a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), and ATP in a kinase reaction buffer.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., a pyrrolotriazine derivative) to the reaction wells. Include a no-inhibitor control and a no-enzyme control.

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts the ADP generated in the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Detection: The newly synthesized ATP is then used by a luciferase to generate a luminescent signal, which is measured using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the ALK kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare ALK enzyme, substrate, ATP, and inhibitor dilutions Mix Mix reagents and inhibitor in 384-well plate Reagents->Mix Incubate_Kinase Incubate at RT (e.g., 60 min) Mix->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent (Incubate 40 min) Incubate_Kinase->Add_ADP_Glo Add_Detection Add Kinase Detection Reagent (Incubate 30 min) Add_ADP_Glo->Add_Detection Read_Luminescence Read Luminescence Add_Detection->Read_Luminescence Calculate_IC50 Calculate IC50 Read_Luminescence->Calculate_IC50

Caption: Workflow for the ADP-Glo™ Biochemical Kinase Assay.

Cell-Based Viability Assay: MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability[21]. The rationale for its use is that it provides a quantitative measure of how a drug affects the proliferation and survival of cancer cells that are dependent on ALK signaling.

Step-by-Step Methodology (for an ALK-positive cell line like H3122):

  • Cell Seeding: Seed H3122 cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a cell culture incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with a serial dilution of the ALK inhibitor for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).

Cell_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed ALK-positive cells in 96-well plate Add_Inhibitor Add serial dilutions of inhibitor Seed_Cells->Add_Inhibitor Incubate_Cells Incubate (e.g., 72 hours) Add_Inhibitor->Incubate_Cells Add_MTT Add MTT reagent (Incubate 2-4 hours) Incubate_Cells->Add_MTT Solubilize Add solubilization solution Add_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_GI50 Calculate GI50 Read_Absorbance->Calculate_GI50

Caption: Workflow for the MTT Cell Viability Assay.

Structural Basis of Inhibition and Selectivity

The interactions between an ALK inhibitor and the amino acid residues in the ATP-binding pocket of the ALK kinase domain determine its binding affinity and selectivity.

Binding_Modes cluster_alk ALK Kinase Domain cluster_inhibitors Inhibitor Scaffolds Hinge Hinge Region Met1199 Gatekeeper Gatekeeper Residue Leu1196 Solvent_Front Solvent Front Gly1202 DFG_Motif DFG Motif Crizotinib Crizotinib (Aminopyridine) Crizotinib->Hinge H-bonds Crizotinib->Gatekeeper Sensitive to L1196M mutation Alectinib Alectinib (Benzo[b]carbazole) Alectinib->Hinge H-bonds Alectinib->Gatekeeper Active against L1196M Brigatinib Brigatinib (Bisanilinopyrimidine) Brigatinib->Hinge H-bonds Brigatinib->Gatekeeper Active against L1196M Brigatinib->Solvent_Front Less active against G1202R Lorlatinib Lorlatinib (Macrocyclic) Lorlatinib->Hinge H-bonds Lorlatinib->Gatekeeper Active against L1196M Lorlatinib->Solvent_Front Active against G1202R Pyrrolotriazine Pyrrolotriazine Pyrrolotriazine->Hinge Predicted H-bonds

Caption: Key interactions of different ALK inhibitor scaffolds within the ALK kinase domain.

The pyrrolo[2,1-f][2][5][16]triazine scaffold, like other kinase inhibitors, is designed to form key hydrogen bonds with the hinge region of the kinase domain, mimicking the interaction of the adenine ring of ATP[22]. The substituents at various positions on the pyrrolotriazine ring will dictate the interactions with other regions of the ATP binding pocket, influencing both potency and selectivity. For instance, bulky substituents may be less tolerated when the gatekeeper residue is mutated to a larger amino acid (e.g., L1196M). The macrocyclic structure of lorlatinib allows it to form a more constrained and favorable conformation within the binding pocket, enabling it to overcome the steric hindrance posed by the G1202R mutation[23].

In Vivo Efficacy and Clinical Performance

While in vitro data provides a strong foundation, in vivo efficacy in preclinical models and ultimately in human clinical trials is the true measure of an inhibitor's therapeutic potential.

Inhibitor/ScaffoldKey In Vivo/Clinical FindingsOverall Response Rate (ORR) (First-Line)Median Progression-Free Survival (PFS) (First-Line)CNS Activity
Pyrrolo[2,1-f][2][5][16]triazine (Compound 21)Tumor growth inhibition in a xenograft model[17].Not applicableNot applicableData not available
Crizotinib Superior to chemotherapy[24][25].74%[13]10.9 months[13]Limited
Alectinib Superior to crizotinib[26][27].82.9%[13]34.8 months[13]High
Brigatinib Superior to crizotinib[28].71%24.0 months[28]High
Lorlatinib Active against resistance mutations; superior to crizotinib[13].78%Not reached (at time of analysis)[13]Very High
Table 2: Comparative In Vivo and Clinical Performance of ALK Inhibitors

A 2,7-disubstituted pyrrolo[2,1-f][2][5][16]triazine derivative demonstrated dose-dependent tumor growth inhibition in a xenograft model of an ALK-positive lymphoma, with good oral bioavailability in mice[17]. This provides a strong preclinical proof-of-concept for this scaffold. However, it is important to note the lack of publicly available clinical trial data for this class of compounds as ALK inhibitors. In contrast, the approved second and third-generation ALK inhibitors have demonstrated remarkable clinical efficacy, significantly extending progression-free survival and improving response rates compared to both chemotherapy and crizotinib[13][26][27][28]. A key differentiator among the advanced inhibitors is their ability to penetrate the blood-brain barrier and control or prevent CNS metastases, a common site of disease progression in ALK-positive NSCLC[29][30].

Conclusion and Future Perspectives

The 4,6-Dichloropyrrolo[2,1-f]triazine scaffold and its derivatives represent a promising avenue for the development of novel ALK inhibitors. Preclinical data on related compounds from the pyrrolo[2,1-f][2][5][16]triazine family demonstrate potent enzymatic inhibition of ALK and in vivo antitumor activity. The key advantages of this scaffold may lie in its synthetic tractability and the potential for fine-tuning its structure to achieve desired potency and selectivity profiles.

However, to truly rival the established ALK inhibitor scaffolds, further research is imperative. A critical next step is to evaluate the activity of optimized pyrrolotriazine derivatives against a broad panel of clinically relevant ALK resistance mutations. Direct, head-to-head in vivo comparative efficacy studies against approved inhibitors are also necessary to benchmark their performance. Furthermore, a thorough investigation of their pharmacokinetic properties, including CNS penetration, will be crucial in determining their potential clinical utility.

While the aminopyridine, bisanilinopyrimidine, benzo[b]carbazole, and macrocyclic scaffolds have set a high bar in the treatment of ALK-positive cancers, the exploration of novel chemical matter, such as the pyrrolo[2,1-f][2][5][16]triazine scaffold, remains a vital endeavor in the ongoing effort to overcome drug resistance and improve outcomes for patients.

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A Comparative Guide to the Efficacy of Pyrrolo[2,1-f]triazine and Diaminopyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a kinase inhibitor scaffold is a critical decision that profoundly influences the trajectory of a research program. This guide provides an in-depth, objective comparison of two prominent and highly successful scaffolds in modern kinase inhibitor design: the pyrrolo[2,1-f]triazine core and the well-established diaminopyrimidine motif . By examining their mechanisms of action, comparative efficacy against key oncogenic kinases, and the experimental methodologies used for their evaluation, this document aims to equip you with the necessary insights to make informed decisions in your drug discovery endeavors.

Introduction: Two Scaffolds, Shared Targets, Divergent Profiles

The ATP-binding site of kinases has proven to be a highly "druggable" target, and numerous heterocyclic scaffolds have been developed to compete with endogenous ATP. Among these, the diaminopyrimidine motif has a long and successful history, serving as the foundational core for a multitude of approved kinase inhibitors. Its success lies in its ability to mimic the purine core of ATP, forming key hydrogen bonds with the hinge region of the kinase domain.[1]

More recently, the pyrrolo[2,1-f]triazine scaffold has emerged as a novel and potent platform for kinase inhibition.[2][3] This fused heterocyclic system offers a distinct three-dimensional structure that can be strategically modified to achieve high potency and selectivity.[4][5] Notably, the pyrrolo[2,1-f]triazine scaffold has been successfully employed to generate inhibitors targeting kinases that are also addressed by diaminopyrimidine-based drugs, setting the stage for a compelling comparative analysis.

This guide will focus on a comparative analysis of inhibitors from both classes targeting three clinically relevant kinases: Anaplastic Lymphoma Kinase (ALK), Janus Kinase 2 (JAK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Comparative Efficacy: A Data-Driven Analysis

The intrinsic potency of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% in a biochemical assay.[4] While IC50 values are a crucial metric, it is important to note that they can be influenced by experimental conditions, such as the concentration of ATP used in the assay.[6] A related value, the inhibition constant (Ki), is a measure of the inhibitor's binding affinity and is independent of substrate concentration.[7]

The following tables provide a comparative summary of the biochemical potency (IC50) of representative pyrrolo[2,1-f]triazine and diaminopyrimidine-based inhibitors against ALK, JAK2, and VEGFR-2.

Anaplastic Lymphoma Kinase (ALK) Inhibitors

ALK is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, becomes a potent oncogenic driver in a subset of non-small cell lung cancers (NSCLC).[3][8]

Inhibitor ClassInhibitorTarget KinaseIC50 (nM)Reference(s)
Pyrrolo[2,1-f]triazine BrigatinibALK10[9]
Diaminopyrimidine CeritinibALK25[10]

Brigatinib, a pyrrolo[2,1-f]triazine-based inhibitor, demonstrates potent in vitro activity against ALK.[9] Ceritinib, which incorporates a diaminopyrimidine-like core, is also a highly effective ALK inhibitor.[10] While both are potent, brigatinib shows a lower IC50 in biochemical assays. Clinical data from network meta-analyses also suggest that brigatinib may offer improved progression-free survival compared to ceritinib in certain patient populations.[11][12]

Janus Kinase 2 (JAK2) Inhibitors

JAK2 is a non-receptor tyrosine kinase that plays a central role in the signaling of various cytokines and growth factors through the JAK-STAT pathway.[13][14] Dysregulation of JAK2 activity is a hallmark of myeloproliferative neoplasms.[15]

Inhibitor ClassInhibitorTarget KinaseIC50 (nM)Reference(s)
Pyrrolo[2,1-f]triazine Compound 29 (Weinberg et al.)JAK20.17[16]
Diaminopyrimidine RuxolitinibJAK22.8[17]
Diaminopyrimidine FedratinibJAK23[11][18]

A series of 2,7-pyrrolo[2,1-f]triazines have been developed as highly potent JAK2 inhibitors, with some compounds exhibiting sub-nanomolar IC50 values.[16][19] In comparison, the approved diaminopyrimidine-based JAK2 inhibitors, ruxolitinib and fedratinib, display low nanomolar potency.[11][17][18]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[20]

Inhibitor ClassInhibitorTarget KinaseIC50 (nM)Reference(s)
Pyrrolo[2,1-f]triazine Compound 19 (Shi et al.)VEGFR-25.0[16]
Diaminopyrimidine AxitinibVEGFR-20.2[21][22]
Diaminopyrimidine PazopanibVEGFR-230[1][23]
Diaminopyrimidine LinifanibVEGFR-2 (KDR)4[24]

In the context of VEGFR-2 inhibition, several diaminopyrimidine-based inhibitors, such as axitinib, demonstrate exceptionally high potency with sub-nanomolar IC50 values.[21][22] Pyrrolo[2,1-f]triazine-based inhibitors have also shown potent activity against VEGFR-2 in the low nanomolar range.[16]

Signaling Pathways and Mechanisms of Action

A deeper understanding of the signaling pathways targeted by these inhibitors is crucial for rational drug design and for predicting potential on- and off-target effects.

ALK Signaling Pathway

In NSCLC, the EML4-ALK fusion protein leads to constitutive dimerization and activation of the ALK kinase domain. This triggers downstream signaling through multiple pathways, including the RAS-RAF-MEK-ERK, JAK-STAT, and PI3K-AKT pathways, ultimately promoting cell proliferation and survival.[16][23] Both pyrrolo[2,1-f]triazine and diaminopyrimidine-based ALK inhibitors act by competitively binding to the ATP pocket of the ALK kinase domain, thereby preventing its autophosphorylation and the subsequent activation of these downstream pathways.[23]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein RAS RAS EML4_ALK->RAS Activates PI3K PI3K EML4_ALK->PI3K Activates JAK JAK EML4_ALK->JAK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation STAT STAT JAK->STAT STAT->Transcription Inhibitor Pyrrolo[2,1-f]triazine or Diaminopyrimidine Inhibitor Inhibitor->EML4_ALK Inhibits (ATP Competition) Transcription->Proliferation

Caption: ALK signaling pathway and point of inhibition.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors.[13][14] Upon ligand binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[2][25] In myeloproliferative neoplasms, a common mutation (V617F) in JAK2 leads to its constitutive activation and uncontrolled cell proliferation.[15] Both pyrrolo[2,1-f]triazine and diaminopyrimidine-based JAK2 inhibitors target the ATP-binding site of the JAK2 kinase domain, preventing the phosphorylation of STAT proteins and subsequent downstream signaling.[15][19]

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Transcription Gene Transcription pSTAT->Transcription Translocates to Nucleus Inhibitor Pyrrolo[2,1-f]triazine or Diaminopyrimidine Inhibitor Inhibitor->JAK2 Inhibits (ATP Competition) CellResponse Cellular Response (Proliferation, Differentiation) Transcription->CellResponse

Caption: JAK-STAT signaling pathway and point of inhibition.

Experimental Protocols

The rigorous evaluation of kinase inhibitors is paramount to understanding their efficacy and selectivity. The following are generalized, yet detailed, protocols for key experiments used in the characterization of pyrrolo[2,1-f]triazine and diaminopyrimidine inhibitors.

In Vitro Kinase Assay (Radiometric Filter Binding Assay)

This protocol outlines a standard method for determining the IC50 of an inhibitor against a purified kinase.

Objective: To measure the potency of an inhibitor in a cell-free system.

Materials:

  • Purified recombinant kinase (e.g., ALK, JAK2, VEGFR-2)

  • Kinase-specific peptide substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Inhibitor stock solutions (in DMSO)

  • Phosphocellulose filter plates

  • Phosphoric acid wash buffer

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the inhibitor in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • In a 96-well plate, add the kinase, peptide substrate, and inhibitor solution to the kinase reaction buffer.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while unincorporated [γ-³²P]ATP will pass through.

  • Wash the filter plate multiple times with phosphoric acid wash buffer to remove unbound radioactivity.

  • Dry the plate and add scintillation fluid.

  • Measure the radioactivity in each well using a microplate scintillation counter.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A Prepare Inhibitor Dilutions B Add Kinase, Substrate, and Inhibitor to Plate A->B C Initiate Reaction with [γ-³²P]ATP B->C D Incubate at 30°C C->D E Stop Reaction with Phosphoric Acid D->E F Transfer to Phosphocellulose Filter Plate E->F G Wash Plate F->G H Measure Radioactivity G->H I Calculate IC50 H->I Western_Blot_Workflow A Cell Treatment with Inhibitor B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-phospho-protein) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Caption: Workflow for a cellular phosphorylation assay.

Conclusion: A Tale of Two Scaffolds

Both the pyrrolo[2,1-f]triazine and diaminopyrimidine scaffolds have demonstrated remarkable success in the development of potent and selective kinase inhibitors. The diaminopyrimidine motif, with its long history, has given rise to a large number of approved drugs and serves as a testament to the power of mimicking the ATP purine core. The pyrrolo[2,1-f]triazine scaffold, a more recent entrant, has rapidly proven its value, yielding highly potent inhibitors with distinct structural features that can be exploited for optimizing drug-like properties.

The choice between these scaffolds is not a matter of inherent superiority of one over the other, but rather a nuanced decision based on the specific kinase target, the desired selectivity profile, and the overall drug development strategy. As this guide has illustrated through comparative data, inhibitors from both classes can achieve exceptional potency. The key to successful drug discovery lies in the meticulous medicinal chemistry efforts to decorate these core scaffolds with substituents that optimize binding affinity, selectivity, and pharmacokinetic properties.

It is our hope that this comprehensive comparison, grounded in experimental data and established protocols, will serve as a valuable resource in your ongoing efforts to develop the next generation of targeted therapies.

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In Vivo Validation of Pyrrolo[2,1-f]triazine-Based Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a "privileged" structure in medicinal chemistry, serving as the foundation for numerous potent kinase inhibitors.[4][5] Its rigid, planar geometry and strategic placement of nitrogen atoms allow for key interactions within the ATP-binding pockets of various kinases, making it a versatile template for targeted drug discovery.[4] This guide provides an in-depth technical comparison of the in vivo validation of two distinct drug candidates derived from this core structure, demonstrating its adaptability in targeting different oncogenic drivers. We will compare a potent VEGFR-2/FGFR-1 inhibitor, Brivanib (BMS-582664) , with a novel Anaplastic Lymphoma Kinase (ALK) inhibitor, Compound 30 , developed by Ott et al.[2][3][6]

This comparison will illuminate the nuances of in vivo experimental design, from model selection to endpoint analysis, dictated by the specific biology of the kinase target. We will delve into the causality behind experimental choices and present supporting data to offer a comprehensive view of their preclinical potential.

Comparative Analysis of In Vivo Efficacy

The ultimate measure of a drug candidate's potential lies in its ability to modulate disease in a living system. Here, we compare the in vivo anti-tumor efficacy of Brivanib and Compound 30 in relevant human tumor xenograft models.

Brivanib (VEGFR-2/FGFR-1 Inhibitor)

Brivanib, an amino acid ester prodrug of BMS-540215, targets key drivers of tumor angiogenesis.[6] Its in vivo validation logically focused on tumor models where growth is highly dependent on VEGF-mediated angiogenesis.

  • Experimental Approach: The efficacy of Brivanib alaninate was assessed in nude mice bearing established human tumor xenografts.[1][7] Key models included the H3396 human lung tumor xenograft, known for its reliance on angiogenic signaling.

  • Key Findings: Oral administration of Brivanib alaninate demonstrated robust, dose-dependent tumor growth inhibition. In the H3396 model, doses of 60 mg/kg and 90 mg/kg resulted in significant tumor growth inhibition of 85% and 97%, respectively.[8] This profound effect underscores the potent anti-angiogenic activity of the compound in a live setting. The minimum efficacious dose was determined to be 60 mg/kg per day.[1][7]

Compound 30 (ALK Inhibitor)

Compound 30 is a 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazine designed to inhibit ALK, a receptor tyrosine kinase whose aberrant activation drives certain cancers, such as anaplastic large cell lymphoma (ALCL).[2][3]

  • Experimental Approach: The in vivo efficacy of Compound 30 was evaluated in a mouse model of anaplastic large cell lymphoma, specifically using the Karpas-299 ALK-positive human ALCL cell line.[2][3][9][10] This cell line-derived xenograft model provides a direct test of the compound's ability to inhibit a tumor driven by the specific target kinase.

  • Key Findings: Compound 30 exhibited superior, dose-related antitumor efficacy when administered orally in this ALK-driven tumor model.[2][3][9][10] This demonstrates that by modifying the substitution pattern on the same core scaffold, potent and selective inhibition of a different key oncogenic driver can be achieved and validated in vivo.

Summary of In Vivo Efficacy Data
Drug CandidateTarget Kinase(s)Animal ModelCell LineDosing RegimenKey Efficacy ReadoutSource(s)
Brivanib Alaninate VEGFR-2, FGFR-1Athymic Nude MiceH3396 (Lung)60-90 mg/kg, oral, daily85-97% Tumor Growth Inhibition[8]
Compound 30 ALKMouseKarpas-299 (ALCL)Oral (specific dose proprietary)Dose-related antitumor efficacy[2][3][9][10]

Pharmacokinetic Profiles: A Tale of Two Scaffolds

A compound's in vivo efficacy is intrinsically linked to its pharmacokinetic (PK) properties—how the body absorbs, distributes, metabolizes, and excretes it.[11] Comparing the PK profiles of Brivanib and Compound 30 reveals how chemical modifications to the pyrrolotriazine core influence these crucial parameters.

Brivanib (BMS-540215) and its Prodrug (BMS-582664)

Initial studies with the parent compound, BMS-540215, showed variable oral bioavailability (22-88%) and dissolution rate-limited absorption.[1][7] To overcome this, the l-alanine prodrug, Brivanib alaninate (BMS-582664), was developed.[6]

  • Key Advantages of the Prodrug: The prodrug strategy resulted in improved aqueous solubility and consistently higher oral bioavailability (55-97%) across preclinical species.[1][6][7] In vivo, Brivanib alaninate is efficiently converted to the active parent compound, Brivanib.[1][7]

  • Pharmacokinetic Parameters: In mice, a 50 mg/kg oral dose of Brivanib alaninate resulted in a Cmax of 41 µM and an AUC of 136 µM*hr for the active moiety, Brivanib.[8] It exhibited a favorable half-life of 2.7 hours.[8]

Compound 30

This ALK inhibitor was optimized for a favorable PK profile to ensure adequate tumor exposure upon oral dosing.

  • Key Pharmacokinetic Attributes: Compound 30 demonstrated favorable pharmacokinetics in rats, a critical step leading to its selection for in vivo efficacy studies.[9] While specific values are proprietary, the reported oral efficacy confirms that the compound achieves and maintains therapeutic concentrations in the plasma and tumor tissue.[2][3]

Comparative Pharmacokinetic Parameters (Mouse/Rat)
ParameterBrivanib (from Prodrug)Compound 30
Species MouseRat
Dose 50 mg/kg (oral)Not specified
Cmax 41 µMFavorable for efficacy
AUC 136 µM*hrFavorable for efficacy
T1/2 2.7 hoursNot specified
Oral Bioavailability High (55-97%)Orally efficacious
Source(s) [8][9]

Mechanistic Insights: Targeting Distinct Signaling Pathways

The divergent in vivo applications of these two compounds stem from their selective inhibition of different kinase-driven signaling pathways.

Brivanib: Targeting Angiogenesis via VEGFR-2

VEGFR-2 is the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A.[12] By inhibiting VEGFR-2, Brivanib disrupts the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival, ultimately starving the tumor of its blood supply.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS Ras VEGFR2->RAS Activates Permeability Vascular Permeability VEGFR2->Permeability VEGFA VEGF-A VEGFA->VEGFR2 Binds Migration Cell Migration PLCg->Migration AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Brivanib Brivanib Brivanib->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and point of inhibition by Brivanib.

Compound 30: Targeting Oncogene Addiction via ALK

In ALK-positive cancers, a chromosomal rearrangement leads to the constitutive activation of the ALK kinase domain. This drives downstream pathways, including the JAK/STAT and PI3K/AKT pathways, promoting cell proliferation and survival. Compound 30 directly inhibits this primary oncogenic driver.

Experimental Protocols: A Guide to In Vivo Validation

Executing a robust in vivo efficacy study is paramount for the preclinical validation of any drug candidate. Below is a detailed, generalized protocol for a cell line-derived xenograft study, applicable to compounds like Brivanib and Compound 30.

Step-by-Step Protocol for Xenograft Efficacy Study
  • Cell Culture and Preparation:

    • Culture the selected human cancer cell line (e.g., H3396 or Karpas-299) under standard conditions.

    • Harvest cells during the logarithmic growth phase.

    • Perform a cell count and viability assessment (e.g., trypan blue exclusion) to ensure a high percentage of viable cells (>95%).

    • Resuspend the cells in a sterile, serum-free medium or a mixture with an extracellular matrix like Matrigel at the desired concentration (e.g., 5-10 x 10^6 cells per 100 µL).[13]

  • Animal Handling and Tumor Implantation:

    • Use immunocompromised mice (e.g., athymic nude or SCID mice) to prevent rejection of human tumor cells.[14]

    • Anesthetize the mice and subcutaneously inject the cell suspension into the flank.

    • Monitor the animals regularly for tumor growth.

  • Tumor Measurement and Randomization:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), use calipers to measure the length and width of the tumors.[14]

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Randomize mice into treatment and control (vehicle) groups, ensuring an equal average tumor volume across all groups.[14]

  • Drug Formulation and Administration:

    • Prepare the drug formulation (e.g., Brivanib alaninate in an aqueous vehicle) and the vehicle control.

    • Administer the compound and vehicle according to the predetermined schedule (e.g., daily oral gavage).

  • Monitoring and Endpoints:

    • Measure tumor volumes and body weights 2-3 times per week.

    • The primary endpoint is typically tumor growth inhibition (TGI).

    • Secondary endpoints can include body weight changes (as a measure of toxicity), survival analysis, and collection of tumors at the end of the study for pharmacodynamic (biomarker) analysis.

Xenograft_Workflow A Cell Culture (e.g., Karpas-299) B Cell Harvest & Preparation A->B C Subcutaneous Injection (Immunocompromised Mice) B->C D Tumor Growth Monitoring C->D E Randomization (Tumor Volume ~150 mm³) D->E F Treatment Initiation (Compound 30 vs. Vehicle) E->F G Tumor & Body Weight Measurements (2-3x/week) F->G H Endpoint Analysis (Tumor Growth Inhibition) G->H

Caption: Generalized workflow for a xenograft efficacy study.

Safety and Toxicity Considerations

Preclinical in vivo studies are also critical for identifying potential toxicities. For pyrrolotriazine-based compounds, one area of investigation is the potential for the formation of reactive metabolites, which can be associated with idiosyncratic drug toxicities. While specific toxicity data for Compound 30 is not publicly available, the development of Brivanib involved minimizing in vitro safety liabilities.[15] General toxicity studies in rodents involve dose-range finding to establish a maximum tolerated dose (MTD) and monitoring for clinical signs of distress, body weight loss, and, upon necropsy, effects on major organs.

Conclusion

The comparative analysis of Brivanib and the ALK inhibitor Compound 30 powerfully illustrates the versatility of the pyrrolo[2,1-f][1][2][3]triazine scaffold. By strategically modifying substituents, this core structure can be adapted to create highly potent and selective inhibitors for diverse kinase targets. Their successful in vivo validation, conducted in carefully selected and disease-relevant animal models, underscores the critical importance of a tailored preclinical strategy. The robust anti-tumor efficacy demonstrated by both compounds in xenograft models, supported by favorable pharmacokinetic profiles, validates this chemical class as a rich source of promising clinical candidates for targeted cancer therapy.

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A Comparative Guide to the Cross-Reactivity of Pyrrolo[2,1-f][triazine] Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a selective and effective kinase inhibitor is fraught with challenges. One of the most critical hurdles is understanding and controlling the inhibitor's cross-reactivity across the human kinome. The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in kinase inhibitor design, forming the core of several clinically important drugs.[4] However, like all kinase inhibitors, derivatives of this scaffold are not exempt from off-target interactions, which can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.

This guide provides an in-depth, objective comparison of the cross-reactivity profiles of kinase inhibitors based on the pyrrolo[2,1-f][1][2][3]triazine core. We will dissect the experimental methodologies used to generate these profiles, present comparative data for a key example from this class, Avapritinib, and contrast its selectivity with a broader-spectrum inhibitor, Dasatinib. This analysis aims to equip researchers with the foundational knowledge to interpret selectivity data and make informed decisions in their drug discovery programs.

The Rationale Behind Kinase Inhibitor Profiling

The human kinome comprises over 500 protein kinases that share a structurally conserved ATP-binding pocket.[2] This conservation is the primary reason for the promiscuity of many kinase inhibitors, as compounds designed to target the ATP pocket of one kinase can inadvertently bind to many others. Broad-spectrum inhibition can be a double-edged sword; while it can be harnessed for multi-targeted cancer therapies, it is more often associated with off-target toxicities.[3] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a fundamental aspect of understanding a compound's mechanism of action and therapeutic potential.

Several robust technologies are employed to profile inhibitor selectivity. These can be broadly categorized into biochemical assays, which measure direct enzyme inhibition or binding, and cell-based assays, which assess target engagement within a physiological context.

Key Methodologies for Cross-Reactivity Profiling

A multi-faceted approach is often necessary to build a comprehensive understanding of an inhibitor's selectivity. Here, we detail three cornerstone techniques.

Large-Scale Enzymatic/Binding Assays (e.g., KINOMEscan™)

These high-throughput platforms are the workhorses of selectivity profiling. They assess the interaction of a compound against a large panel of purified, recombinant kinases.

  • Principle of the KINOMEscan™ Platform: This is an affinity-based competition binding assay. It does not measure enzymatic activity but rather the ability of a test compound to displace a reference ligand from the ATP-binding site of a kinase. The kinases are tagged with DNA, and the amount of kinase bound to an immobilized ligand is quantified by qPCR. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction. This method is ATP-independent, which allows for the determination of true dissociation constants (Kd).

    Experimental Workflow: KINOMEscan™

    A simplified workflow of the KINOMEscan™ platform.
In Vitro Biochemical Kinase Assays

These assays directly measure the enzymatic activity of a kinase, i.e., its ability to phosphorylate a substrate. Inhibition of this activity is a direct functional readout.

  • Principle: A purified kinase, a specific substrate (often a peptide), and ATP are combined. The test compound's ability to prevent the transfer of the gamma-phosphate from ATP to the substrate is measured. Detection methods vary, from radiometric assays using ³³P-labeled ATP to fluorescence- or luminescence-based methods that detect the product (ADP or the phosphosubstrate).[2] The ADP-Glo™ Kinase Assay, for instance, quantifies the amount of ADP produced in the kinase reaction through a luciferase-based system.

    Experimental Protocol: In Vitro Enzymatic Kinase Assay (Luminescence-Based)

    • Compound Preparation: Serially dilute the test inhibitor and control compounds in DMSO. A typical starting concentration for IC₅₀ determination is 10 µM.

    • Kinase Reaction Setup: In a 384-well plate, add the reaction buffer, the specific kinase, and its corresponding substrate.

    • Inhibitor Incubation: Add the diluted compounds to the wells and incubate for 10-20 minutes at room temperature to allow for compound-enzyme binding.

    • Reaction Initiation: Initiate the kinase reaction by adding ATP. The ATP concentration is typically at or near the Michaelis-Menten constant (Km) for each kinase to ensure accurate potency determination.

    • Reaction Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Detection:

      • Stop the kinase reaction.

      • Add a detection reagent that converts the product (ADP) into a quantifiable signal (e.g., light). For the ADP-Glo™ assay, the remaining ATP is first depleted, and then the ADP is converted to ATP, which is used by luciferase to generate light.

      • Read the signal on a plate reader.

    • Data Analysis: Calculate the percent inhibition relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying target engagement in a cellular environment, and can even be extended to tissue samples. It is based on the principle of ligand-induced thermal stabilization of the target protein.

  • Principle: When a small molecule binds to its target protein, it generally increases the protein's stability and resistance to thermal denaturation. In a CETSA® experiment, cells are treated with the inhibitor, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound provides direct evidence of target engagement.[5][6]

    Experimental Workflow: CETSA®

Comparative Cross-Reactivity Profiles

To illustrate the concept of kinase inhibitor selectivity, we will compare the profiling data of Avapritinib, a pyrrolo[2,1-f]t[1][2][3]riazine-based inhibitor, with Dasatinib, a well-known multi-kinase inhibitor. The data presented below is derived from a large-scale kinase profiling study conducted by Carna Biosciences, which measured the percent inhibition of over 300 kinases at a 1 µM compound concentration. [2] Avapritinib (BLU-285): A potent and selective inhibitor of KIT and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) kinases, particularly against activation loop mutations that confer resistance to other inhibitors. [4][7]It is approved for the treatment of gastrointestinal stromal tumors (GIST) harboring specific PDGFRA mutations. [8] Dasatinib: A second-generation tyrosine kinase inhibitor that targets a broader range of kinases, including BCR-ABL, SRC family kinases, c-KIT, and PDGFRB. [9]Its polypharmacology is key to its efficacy in certain leukemias but also contributes to its side-effect profile.

Kinome Profiling Data (% Inhibition at 1 µM)

The following tables summarize the inhibitory activity of Avapritinib and Dasatinib against a selection of kinases. A higher percentage indicates stronger inhibition. For clarity, only kinases inhibited by more than 80% by at least one of the compounds are shown, along with a few key non-targets for comparison.

Table 1: Cross-Reactivity Profile of Avapritinib vs. Dasatinib

Kinase TargetKinase FamilyAvapritinib (% Inhibition @ 1µM)Dasatinib (% Inhibition @ 1µM)Primary Target of Inhibitor
KIT TK100 100 Avapritinib, Dasatinib
PDGFRA TK100 100 Avapritinib, Dasatinib
PDGFRB TK99 100 Dasatinib
CSF1R (FMS)TK98100-
FLT3TK91100-
ABL1 TK21100 Dasatinib
SRC TK11100 Dasatinib
LCKTK12100Dasatinib
YES1TK12100Dasatinib
BTKTK4100-
EphA2TK16100-
EphB2TK14100-
DDR1TK95100-
RETTK82100-
RIPK2TKL11100-
GAKOther12100-
MAP4K5STE1100-
STK10STE097-
MEK1 (MAP2K1)STE01-
ERK2 (MAPK1)CMGC00-
CDK2CMGC045-
AKT1AGC00-
EGFRTK050-

Data sourced from Carna Biosciences kinase profiling of 60 FDA-approved inhibitors. [2]TK = Tyrosine Kinase; TKL = Tyrosine Kinase-Like; STE = Serine/Threonine Kinase family; CMGC = CDK, MAPK, GSK3, CLK family; AGC = PKA, PKG, PKC family.

Analysis and Interpretation

The data clearly illustrates the difference in selectivity between the two inhibitors.

  • Avapritinib demonstrates a highly selective profile. It potently inhibits its primary targets, KIT and PDGFRA, along with a few closely related kinases such as PDGFRB, CSF1R, and DDR1. However, it shows minimal to no activity against a wide range of other kinases, including the SRC family, ABL1, and key kinases in other families like MEK, ERK, and AKT. This "clean" profile is a hallmark of a well-designed, target-focused inhibitor and is consistent with its development as a precision medicine. [7]

  • Dasatinib , in contrast, exhibits a much broader spectrum of activity. As expected, it strongly inhibits its primary targets ABL1 and the SRC family kinases. However, it also potently inhibits a large number of other tyrosine kinases, including KIT, PDGFRA/B, FLT3, Ephrin receptors, and RET, as well as some serine/threonine kinases. This promiscuity is a defining characteristic of Dasatinib and is responsible for both its efficacy in imatinib-resistant CML and some of its associated side effects. [10] This direct comparison highlights the value of the pyrrolo[2,1-f]t[1][2][3]riazine scaffold in generating highly selective inhibitors like Avapritinib. The specific substitutions on the core structure are expertly tailored to interact with the unique features of the KIT and PDGFRA ATP-binding pockets, while avoiding interactions with the broader kinome.

Signaling Pathway Context

The primary targets of Avapritinib, KIT and PDGFRA, are receptor tyrosine kinases that play crucial roles in cell signaling pathways governing proliferation, survival, and differentiation. Mutations in these kinases can lead to their constitutive activation, driving the growth of cancers like GIST.

Simplified KIT/PDGFRA Signaling Pathway

Signaling_Pathway Ligand Ligand (SCF/PDGF) Receptor KIT / PDGFRA Receptor Ligand->Receptor Binds & Activates RAS_RAF RAS-RAF-MEK-ERK Pathway Receptor->RAS_RAF Phosphorylates PI3K PI3K-AKT-mTOR Pathway Receptor->PI3K STAT JAK-STAT Pathway Receptor->STAT Avapritinib Avapritinib Avapritinib->Receptor Inhibits Dasatinib Dasatinib Dasatinib->Receptor Outcome Cell Proliferation, Survival, Differentiation RAS_RAF->Outcome PI3K->Outcome STAT->Outcome

Inhibitors like Avapritinib block aberrant signaling from mutant KIT/PDGFRA.

Dasatinib's broader profile means it intersects with multiple signaling nodes simultaneously. Its potent inhibition of the SRC family and ABL kinases, in addition to KIT/PDGFRA, allows it to shut down several oncogenic pathways at once, which is advantageous in complex diseases like CML.

Conclusion and Future Directions

The pyrrolo[2,1-f]t[1][2][3]riazine scaffold is a versatile and powerful template for the design of potent kinase inhibitors. As demonstrated by Avapritinib, careful structure-activity relationship (SAR) studies can leverage this core to produce compounds with exceptional selectivity, minimizing off-target effects and offering a wider therapeutic window.

For researchers in the field, this guide underscores the critical importance of comprehensive cross-reactivity profiling. The choice between a highly selective inhibitor and a multi-targeted agent depends entirely on the therapeutic context. Understanding the full spectrum of a compound's interactions within the kinome is the foundation upon which rational drug design and successful clinical translation are built. As new profiling technologies emerge and our understanding of kinase biology deepens, the ability to precisely tailor the selectivity of inhibitors will continue to be a key driver of innovation in medicine.

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A Senior Application Scientist's Guide to Validating the Anticancer Effects of Novel Pyrrolo[2,1-f]triazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,1-f][1][2]triazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several clinically approved kinase inhibitors.[3][4][5] This guide provides a comprehensive framework for researchers and drug development professionals to validate the anticancer efficacy of novel pyrrolo[2,1-f]triazine derivatives. We will explore a logical, multi-tiered experimental approach, from initial cytotoxicity screening to mechanistic elucidation, and compare the performance of these novel compounds against established anticancer agents. This document is designed to be a practical resource, offering detailed, field-proven protocols and explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Promise of Pyrrolo[2,1-f]triazines in Oncology

The pursuit of novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. The pyrrolo[2,1-f][1][2]triazine heterocyclic system has garnered significant attention due to its structural similarity to purines, allowing it to interact with a variety of biological targets.[6] Several compounds incorporating this scaffold have demonstrated potent inhibitory activity against key kinases implicated in cancer progression, such as c-Met, VEGFR-2, and PI3K.[3][4][7] This inherent bioactivity makes novel derivatives of this class prime candidates for anticancer drug discovery programs.

This guide will use a hypothetical novel compound, PTZ-1 , to illustrate the validation workflow and compare its efficacy against Doxorubicin , a widely used chemotherapeutic agent, and a known kinase inhibitor such as Gefitinib , depending on the hypothesized mechanism of action.

The Validation Workflow: A Step-by-Step Approach

A robust validation of a novel anticancer compound requires a systematic progression from broad cytotoxic effects to a more nuanced understanding of its mechanism of action. The following workflow provides a clear path for this investigation.

Anticancer Drug Validation Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Preclinical Evaluation A Compound Synthesis & Characterization B Cell Viability/Cytotoxicity Assay (e.g., MTT Assay) A->B Initial Screening C Determine IC50 Values across multiple cell lines B->C Quantify Potency D Apoptosis Induction Assay (Annexin V/PI Staining) C->D Investigate Cell Death Mechanism E Cell Cycle Analysis (Propidium Iodide Staining) C->E Analyze Cell Proliferation Effects F Target Identification (e.g., Kinase Profiling, Western Blot) D->F E->F Converge on Mechanism G In Vivo Xenograft Model F->G Validate in a Biological System H Toxicity & Pharmacokinetic Studies G->H Assess Safety & ADME

Caption: A logical workflow for validating novel anticancer compounds.

Phase 1: In Vitro Cytotoxicity Screening

The initial step is to determine the concentration-dependent cytotoxic effect of the novel pyrrolo[2,1-f]triazine compounds on a panel of cancer cell lines.

The MTT Assay: A Reliable Readout of Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[9]

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Culture cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare a serial dilution of the novel pyrrolo[2,1-f]triazine compounds (e.g., PTZ-1) and the comparator drug (e.g., Doxorubicin) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.[10]

    • Incubate for 48-72 hours.

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[11]

    • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Comparative Data Presentation
CompoundCell LineIC50 (µM) ± SD
PTZ-1 MCF-7 (Breast)2.5 ± 0.3
A549 (Lung)5.1 ± 0.6
HCT116 (Colon)3.8 ± 0.4
Doxorubicin MCF-7 (Breast)0.8 ± 0.1
A549 (Lung)1.2 ± 0.2
HCT116 (Colon)1.5 ± 0.2

Phase 2: Unraveling the Mechanism of Action

Once the cytotoxic potential is established, the next crucial step is to understand how the compounds induce cell death.

Apoptosis Induction: The Annexin V/PI Assay

Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[2]

Detailed Protocol: Annexin V/PI Staining
  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with the novel compound at its IC50 concentration for 24-48 hours. Include untreated and positive controls (e.g., staurosporine).

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.[13]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Incubate for 15-20 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The results will segregate the cell population into four quadrants:

      • Q1 (Annexin V-/PI-): Live cells

      • Q2 (Annexin V+/PI-): Early apoptotic cells

      • Q3 (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Q4 (Annexin V-/PI+): Necrotic cells

Cell Cycle Analysis: Propidium Iodide Staining

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Flow cytometry with PI staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1][14]

Detailed Protocol: Cell Cycle Analysis
  • Cell Treatment and Fixation:

    • Treat cells with the compound at its IC50 concentration for 24 hours.

    • Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently to prevent clumping.[15][16] Store at 4°C for at least 30 minutes.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).[16][17]

    • Incubate for 30 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

    • A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.

Investigating the Signaling Pathway: The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in many cancers.[18][19][20] Given that some pyrrolo[2,1-f]triazine derivatives have been shown to inhibit PI3K, this is a logical pathway to investigate.[4]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth Cell Growth mTORC1->Cell Growth Promotes Proliferation Proliferation mTORC1->Proliferation Promotes Survival Survival mTORC1->Survival Promotes PTEN PTEN PTEN->PIP3 Inhibits PTZ1 PTZ-1 PTZ1->PI3K Inhibits

Caption: The inhibitory effect of PTZ-1 on the PI3K/Akt/mTOR signaling pathway.

Western blotting can be used to probe the phosphorylation status of key proteins in this pathway, such as Akt and downstream effectors like S6 ribosomal protein, to confirm the inhibitory effect of the novel compounds.

Conclusion and Future Directions

This guide has outlined a systematic and robust approach to validate the anticancer effects of novel pyrrolo[2,1-f]triazine compounds. By following these detailed protocols and understanding the rationale behind each experimental choice, researchers can generate high-quality, reproducible data. The hypothetical data for PTZ-1 demonstrates promising, albeit less potent, activity compared to the broad-spectrum cytotoxic agent Doxorubicin. However, its potential for a more targeted mechanism of action, such as the inhibition of the PI3K/Akt/mTOR pathway, could translate to a better therapeutic window and reduced off-target toxicity.

Future studies should focus on comprehensive kinase profiling to identify the specific molecular targets of these novel compounds. Furthermore, successful in vitro validation should be followed by in vivo studies using xenograft models to assess efficacy and safety in a more complex biological system. The continued exploration of the pyrrolo[2,1-f]triazine scaffold holds significant promise for the development of the next generation of targeted cancer therapies.

References

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A Comparative Guide to MERTK Inhibition by Pyrrolo[2,1-f]triazine Hybrids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the MERTK receptor tyrosine kinase has emerged as a compelling target. Its aberrant expression and activation are implicated in the pathogenesis of numerous malignancies, including acute myeloid leukemia (AML) and non-small cell lung cancer (NSCLC), where it drives pro-survival signaling and contributes to chemoresistance.[1][2][3] The pyrrolo[2,1-f]triazine scaffold has proven to be a privileged structure in the development of potent kinase inhibitors.[4][5][6] This guide provides an in-depth, objective comparison of prominent pyrrolo[2,1-f]triazine-based MERTK inhibitors, supported by experimental data to inform research and development decisions.

The Central Role of MERTK in Oncology

MERTK (Mer Tyrosine Kinase) is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[7][8] Ligand binding, primarily by Gas6, induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling through pathways such as PI3K/AKT, MAPK/ERK, and JAK/STAT.[2][3] This signaling network is crucial for fundamental cellular processes, and its dysregulation in cancer cells promotes proliferation, survival, and evasion of apoptosis.[1][3] Consequently, the development of small molecule inhibitors that block the ATP-binding site of the MERTK kinase domain is a promising therapeutic strategy.

MERTK_Signaling_Pathway Gas6 Gas6 (Ligand) MERTK MERTK Receptor Gas6->MERTK Binds to Dimerization Dimerization & Autophosphorylation MERTK->Dimerization Induces PI3K PI3K Dimerization->PI3K MAPK MAPK/ERK Dimerization->MAPK JAK JAK Dimerization->JAK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Evasion of Apoptosis AKT->Apoptosis MAPK->Proliferation MAPK->Apoptosis STAT STAT JAK->STAT STAT->Proliferation STAT->Apoptosis

Caption: MERTK Signaling Pathway.

The Pyrrolo[2,1-f]triazine Scaffold: A Foundation for Potent MERTK Inhibition

The pyrrolo[2,1-f]triazine core is a versatile heterocyclic system that has been successfully employed in the design of inhibitors targeting various kinases.[4][5][6] Its rigid, planar structure provides a suitable framework for positioning key pharmacophoric features within the ATP-binding pocket of MERTK, enabling high-affinity interactions. Hybridization of this core with other pharmacophoric motifs has led to the development of highly potent and selective MERTK inhibitors.

Comparative Analysis of Lead Pyrrolo[2,1-f]triazine MERTK Inhibitors

This section details the comparative efficacy and selectivity of key pyrrolo[2,1-f]triazine-based MERTK inhibitors that have been extensively characterized in the scientific literature: UNC2025, MRX-2843, and the novel hybrid IK5.

UNC2025

UNC2025 is a potent, orally bioavailable dual inhibitor of MERTK and FLT3.[2] It demonstrates nanomolar potency against MERTK in both enzymatic and cell-based assays.[2][9] Notably, UNC2025 exhibits greater than 45-fold selectivity for MERTK over Axl, another TAM family member.[2] This selectivity is critical for minimizing off-target effects. In preclinical models of AML and NSCLC, UNC2025 has been shown to inhibit MERTK phosphorylation, leading to the suppression of downstream pro-survival signaling through AKT, ERK, and STAT6.[2][10] This translates to the induction of apoptosis, reduced colony formation, and significant anti-tumor activity in vivo.[2][10][11]

MRX-2843 (UNC2371)

Similar to UNC2025, MRX-2843 is an orally active, ATP-competitive dual inhibitor of MERTK and FLT3. It displays potent enzymatic inhibition of both kinases in the low nanomolar range. Preclinical studies in AML models have demonstrated that MRX-2843 effectively abrogates MERTK activation and downstream signaling. Importantly, MRX-2843 has shown efficacy in overcoming resistance to other FLT3 inhibitors, highlighting its potential in treating relapsed or refractory AML.

IK-Series Hybrids

Recent research has focused on the rational design of novel pyrrolo[2,1-f]triazine hybrids.[7][8] A hybrid drug design approach, combining the pyrrolo[2,1-f]triazine core with a 1-(methylpiperidin-4-yl)aniline moiety, has yielded promising lead compounds.[7][8] One such compound, IK5, exhibited sub-micromolar IC50 values against various cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and MDA-MB-231 (triple-negative breast cancer).[7][8] These findings underscore the potential for further optimization of the pyrrolo[2,1-f]triazine scaffold to develop next-generation MERTK inhibitors.

Quantitative Performance Comparison
CompoundTarget(s)Enzymatic IC50/Ki (MERTK)Cellular IC50 (MERTK)Key Cellular EffectsIn Vivo Efficacy
UNC2025 MERTK/FLT3Ki = 0.16 nM2.7 nMInhibition of p-MERTK, p-AKT, p-ERK, p-STAT6; Apoptosis induction; Reduced colony formationDecreased tumor burden and prolonged survival in leukemia and NSCLC xenograft models
MRX-2843 MERTK/FLT3IC50 = 1.3 nMDose-dependent inhibition of p-MERTKInduction of apoptosis; Abrogation of oncogenic phenotypesTherapeutic activity in MERTK-dependent AML xenograft models
IK5 MERTK (putative)Not ReportedIC50 = 0.36 µM (A549)Cytotoxicity against various cancer cell linesNot Reported

Experimental Methodologies for Evaluating MERTK Inhibitors

The robust evaluation of MERTK inhibitors relies on a series of well-defined in vitro and in vivo assays. The causality behind these experimental choices is to progressively build a comprehensive profile of the inhibitor's potency, selectivity, cellular activity, and therapeutic potential.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Assessment Biochemical Biochemical Assays (Kinase Activity) Cellular Cell-Based Assays (Phosphorylation, Viability) Biochemical->Cellular Potency & Selectivity Animal Animal Models (Xenografts) Cellular->Animal Cellular Efficacy

Caption: Experimental Workflow for MERTK Inhibitor Evaluation.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

Principle: This assay quantitatively measures the activity of a kinase by detecting the amount of ADP produced during the phosphorylation reaction. The rationale for using this assay first is to determine the direct inhibitory effect of the compound on the purified MERTK enzyme, providing a fundamental measure of its potency (IC50 or Ki value).

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant human MERTK enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr)4:1), and ATP in a kinase buffer.

  • Inhibitor Addition: Add serial dilutions of the pyrrolo[2,1-f]triazine hybrid compound to the reaction wells. Include appropriate controls (no inhibitor, no enzyme).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) to allow the kinase reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based MERTK Phosphorylation Assay (ELISA or Western Blot)

Principle: This assay assesses the ability of an inhibitor to block MERTK autophosphorylation in a cellular context. This is a critical step to confirm that the compound can penetrate the cell membrane and engage its target within the complex cellular environment.

Step-by-Step Protocol (ELISA):

  • Cell Culture: Plate MERTK-expressing cells (e.g., Kasumi-1 AML cells) in a 96-well plate and allow them to adhere.[2]

  • Serum Starvation: Serum-starve the cells to reduce baseline receptor tyrosine kinase activity.

  • Inhibitor Treatment: Treat the cells with various concentrations of the pyrrolo[2,1-f]triazine hybrid for a defined period.

  • Ligand Stimulation: Stimulate MERTK phosphorylation by adding its ligand, Gas6.

  • Cell Lysis: Lyse the cells to release the proteins.

  • ELISA: Use a sandwich ELISA kit with a capture antibody specific for total MERTK and a detection antibody that recognizes phosphorylated MERTK.

  • Signal Detection: Add a substrate that generates a colorimetric or chemiluminescent signal.

  • Data Analysis: Quantify the signal and normalize it to the total MERTK levels to determine the concentration-dependent inhibition of MERTK phosphorylation.

Cell Viability and Apoptosis Assays

Principle: These assays determine the functional consequences of MERTK inhibition on cancer cells. A reduction in cell viability and an increase in apoptosis are key indicators of a compound's anti-cancer activity.

Step-by-Step Protocol (Apoptosis via Flow Cytometry):

  • Cell Treatment: Culture MERTK-expressing cancer cells with varying concentrations of the inhibitor for 24-72 hours.

  • Cell Harvesting: Harvest the cells and wash them with PBS.

  • Staining: Stain the cells with Annexin V (an early marker of apoptosis) and a viability dye like propidium iodide (PI) or DAPI (which stains dead cells).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).

In Vivo Xenograft Models

Principle: This is the definitive preclinical step to evaluate the therapeutic efficacy and tolerability of a MERTK inhibitor in a living organism. Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously or orthotopically implant MERTK-expressing human cancer cells into immunocompromised mice (e.g., NOD/SCID or NSG mice).

  • Tumor Growth: Allow the tumors to establish and reach a palpable size.

  • Treatment: Randomize the mice into treatment and control (vehicle) groups. Administer the pyrrolo[2,1-f]triazine hybrid (e.g., via oral gavage) at a predetermined dose and schedule.

  • Monitoring: Monitor tumor volume, body weight, and overall health of the mice regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-MERTK).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to assess the in vivo anti-tumor efficacy.

Conclusion

The pyrrolo[2,1-f]triazine scaffold has proven to be a highly effective framework for the development of potent MERTK inhibitors. Compounds such as UNC2025 and MRX-2843 have demonstrated significant preclinical activity, validating MERTK as a therapeutic target in various cancers. The dual MERTK/FLT3 inhibition profile of these agents may offer a therapeutic advantage in malignancies where both kinases are implicated, such as AML. The emergence of novel hybrids like IK5 highlights the ongoing potential for medicinal chemistry efforts to further refine the potency, selectivity, and pharmacokinetic properties of this class of inhibitors. The systematic application of the described experimental methodologies is crucial for the continued development and successful clinical translation of pyrrolo[2,1-f]triazine-based MERTK inhibitors.

References

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  • (PDF) Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][1][2][12]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • (PDF) Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][2][12]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Inhibition of MERTK Promotes Suppression of Tumor Growth in BRAF Mutant and BRAF Wild-Type Melanoma. (n.d.). AACR Journals. Retrieved January 16, 2026, from [Link]

  • A Real-Time Image-Based Efferocytosis Assay for the Discovery of Functionally Inhibitory Anti-MerTK Antibodies. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • UNC2025, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Rigel identifies MerTK inhibitors for treating cancer. (2016, May 3). BioWorld. Retrieved January 16, 2026, from [Link]

  • MRX-2843 - Drug Targets, Indications, Patents. (n.d.). Patsnap Synapse. Retrieved January 16, 2026, from [Link]

  • Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][2][12]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. (2024, December 5). PubMed Central. Retrieved January 16, 2026, from [Link]

  • MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Bioactive Pyrrolo[2,1-f][1][2][12]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023, November 21). MDPI. Retrieved January 16, 2026, from [Link]

  • Full article: Harnessing MerTK agonism for targeted therapeutics. (2019, December 18). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]

  • Pyrrolo[2,1-f][1][2][12]triazine: a promising fused heterocycle to target kinases in cancer therapy. (n.d.). SpringerLink. Retrieved January 16, 2026, from [Link]

  • c-Mer Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 16, 2026, from [Link]

  • Pyrrolo[2,1-f][1][2][12]triazine: a promising fused heterocycle to target kinases in cancer therapy. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • A soluble form of the Mer receptor tyrosine kinase inhibits macrophage clearance of apoptotic cells and platelet aggregation. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

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The Pyrrolo[2,1-f]triazine Scaffold: A Privileged Structure for Targeting Cancer Cell Proliferation

The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Privileged Structure for Targeting Cancer Cell Proliferation

A Comparative Guide to the Cellular Activity of 4,6-Disubstituted Pyrrolo[2,1-f]triazine Derivatives in Oncology Research

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a multitude of heterocyclic scaffolds. Among these, the pyrrolo[2,1-f][1][2][3]triazine core has emerged as a "privileged structure" in medicinal chemistry. Its unique three-dimensional arrangement and hydrogen bonding capabilities allow for potent and selective interactions with a variety of biological targets, particularly protein kinases, which are key regulators of cellular processes frequently dysregulated in cancer.[4][5] This guide provides a comparative analysis of the cellular activity of derivatives synthesized from the versatile 4,6-dichloropyrrolo[2,1-f]triazine intermediate, offering insights into their therapeutic potential and mechanism of action in cancer cell lines.

The strategic importance of the 4,6-dichloropyrrolo[2,1-f]triazine scaffold lies in the differential reactivity of its two chlorine atoms, which serve as handles for sequential nucleophilic substitution. This allows for the systematic and efficient generation of a diverse library of compounds with distinct substitution patterns at the C4 and C6 positions, enabling fine-tuning of their biological activity and pharmacokinetic properties. This approach has been instrumental in the discovery of potent inhibitors of several key oncogenic kinases.

Comparative Efficacy Across Cancer Cell Lines

The true measure of a potential anticancer agent lies in its ability to inhibit the growth of cancer cells. The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 4,6-disubstituted pyrrolo[2,1-f]triazine derivatives against a panel of human cancer cell lines. These derivatives, synthesized from a 6-bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine precursor, showcase the potential of this scaffold. For comparative purposes, data for established anticancer drugs are often used as a benchmark in these studies.

Compound IDTarget(s)A549 (Lung Carcinoma) IC50 (µM)MCF-7 (Breast Carcinoma) IC50 (µM)MDA-MB-231 (Breast Carcinoma) IC50 (µM)Reference
IK5 MERTK0.360.420.80[6]
1K2 MERTK>100.44>10[6]
IK4 MERTK0.89>10>10[6]

Table 1: In vitro antiproliferative activity of selected 4,6-disubstituted pyrrolo[2,1-f][1][2][3]triazine derivatives.[6]

The data clearly indicates that substitutions at the C4 and C6 positions of the pyrrolo[2,1-f][1][2][3]triazine core significantly impact cytotoxic potency and selectivity. For instance, compound IK5 demonstrates broad-spectrum, sub-micromolar activity against all three cell lines, suggesting its potential as a potent anticancer agent.[6] In contrast, compounds 1K2 and IK4 exhibit more selective activity, highlighting the tunability of this scaffold.[6]

Mechanism of Action: Inhibition of Oncogenic Kinase Signaling

The anticancer effects of pyrrolo[2,1-f][1][2][3]triazine derivatives are predominantly attributed to their ability to inhibit protein kinases that drive cancer cell proliferation, survival, and metastasis.[7][8] The core scaffold often acts as an ATP-mimetic, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[5] Key kinase targets for this class of compounds include EGFR, VEGFR-2, c-Met, and MERTK.[6][7][8][9]

MERTK Signaling Pathway Inhibition

The Mer tyrosine kinase (MERTK) is a receptor tyrosine kinase that, when overexpressed, promotes cancer cell survival, proliferation, and resistance to therapy.[10][11][12] The derivative IK5 has been identified as a potent MERTK inhibitor.[6] By blocking MERTK signaling, these compounds can induce apoptosis and inhibit tumor growth.

MERTK_Pathwaycluster_membranePlasma Membranecluster_cytoplasmCytoplasmcluster_nucleusNucleusMERTKMERTKPI3KPI3KMERTK->PI3KMEKMEKMERTK->MEKSTAT3STAT3MERTK->STAT3Gas6Gas6/Protein SGas6->MERTKactivatesIK5IK5 DerivativeIK5->MERTKinhibitsAKTAKTPI3K->AKTGene_ExpressionGene Expression(Proliferation, Survival)AKT->Gene_ExpressionERKERKMEK->ERKERK->Gene_ExpressionSTAT3->Gene_Expression

Caption: Inhibition of the MERTK signaling pathway by a pyrrolo[2,1-f]triazine derivative.

Multi-Kinase Inhibition: A Strategy to Overcome Resistance

A significant advantage of the pyrrolo[2,1-f][1][2][3]triazine scaffold is its potential for modification to achieve multi-kinase inhibition. Targeting multiple oncogenic pathways simultaneously can be a powerful strategy to overcome the development of drug resistance. Derivatives of this scaffold have shown potent dual inhibitory activity against c-Met and VEGFR-2, two key kinases involved in tumor growth and angiogenesis.[9]

Multi_Kinase_Inhibitioncluster_membranePlasma Membranecluster_cytoplasmCytoplasmcluster_nucleusNucleusDerivativePyrrolo[2,1-f]triazineDerivativec-Metc-MetDerivative->c-MetVEGFR-2VEGFR-2Derivative->VEGFR-2RAS_RAF_MEK_ERKRAS/RAF/MEK/ERKPathwayc-Met->RAS_RAF_MEK_ERKPI3K_AKTPI3K/AKTPathwayc-Met->PI3K_AKTVEGFR-2->PI3K_AKTPLCgPLCγ PathwayVEGFR-2->PLCgCellular_ResponsesProliferation, Survival,Migration, AngiogenesisRAS_RAF_MEK_ERK->Cellular_ResponsesPI3K_AKT->Cellular_ResponsesPLCg->Cellular_Responses

Caption: Dual inhibition of c-Met and VEGFR-2 signaling pathways.

Experimental Protocols for Cellular Activity Assessment

To ensure the scientific rigor of these findings, standardized and validated experimental protocols are essential. The following are step-by-step methodologies for the key assays used to characterize the cellular activity of 4,6-disubstituted pyrrolo[2,1-f]triazine derivatives.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolotriazine derivatives for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the test compound for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Cell Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram is used to quantify the percentage of cells in each phase of the cell cycle.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and assess the effect of the compounds on key signaling molecules.

Western_Blot_WorkflowCell_LysateCell LysatePreparationProtein_QuantProteinQuantificationCell_Lysate->Protein_QuantSDS_PAGESDS-PAGEProtein_Quant->SDS_PAGETransferTransfer toMembraneSDS_PAGE->TransferBlockingBlockingTransfer->BlockingPrimary_AbPrimary AntibodyIncubationBlocking->Primary_AbSecondary_AbSecondary AntibodyIncubationPrimary_Ab->Secondary_AbDetectionDetectionSecondary_Ab->Detection

A Senior Application Scientist's Guide to Benchmarking 4,6-Dichloropyrrolo[2,1-f]triazine Analogs Against Approved Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Pursuit of Specificity and Potency in Kinase Inhibition

Protein kinases have become one of the most critical classes of drug targets in the 21st century, particularly in oncology.[1][2] These enzymes are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[3] The success of targeted therapies, beginning with the approval of imatinib in 2001, has revolutionized cancer treatment.[1]

Within the vast chemical space explored for kinase inhibition, the pyrrolo[2,1-f][4][5]triazine scaffold has emerged as a "privileged" structure.[2][6][7] This unique bridgehead nitrogen heterocycle is a core component of numerous clinically successful and investigational drugs, including the antiviral remdesivir and several kinase inhibitors.[2][8] Its structural rigidity and capacity for diverse interactions within the ATP-binding pocket of kinases make it an ideal starting point for inhibitor design.[7]

Specifically, the 2,4- or 4,6-dichloropyrrolo[2,1-f]triazine intermediate is a highly versatile precursor. The two chlorine atoms serve as reactive handles for nucleophilic substitution, enabling the rapid synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.[9][10] This guide provides a comprehensive framework for systematically benchmarking novel analogs derived from this scaffold against established, FDA-approved kinase inhibitors, ensuring a rigorous and objective evaluation of their therapeutic potential.

The Competitive Landscape: Stacking Up Against the Standards

To contextualize the performance of a novel compound, it is essential to compare it against current standards of care. The following table provides a high-level comparison of a representative, hypothetical Pyrrolo[2,1-f]Triazine Analog (PTZ-Analog-1) with several FDA-approved kinase inhibitors, showcasing the diversity of targets and indications in this therapeutic area.

Compound Primary Kinase Target(s) Mechanism of Action Approved Indications (Examples)
PTZ-Analog-1 (Hypothetical) To Be Determined (e.g., EGFR, ALK, etc.)Presumed ATP-CompetitiveN/A
Dasatinib BCR-ABL, SRC family, c-KIT, PDGFRATP-CompetitiveChronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL)
Erlotinib EGFRATP-CompetitiveNon-Small Cell Lung Cancer (NSCLC) with EGFR mutations, Pancreatic Cancer[3]
Vemurafenib BRAF V600EATP-CompetitiveMetastatic Melanoma with BRAF V600E mutation[3]
Avapritinib c-KIT, PDGFRAATP-CompetitiveGastrointestinal Stromal Tumors (GIST) with PDGFRA exon 18 mutations[11]

Pillar 1: Foundational In Vitro Potency Assessment

Causality: Why Start with an Enzymatic Assay?

The first and most fundamental question is whether a novel compound can directly inhibit the enzymatic activity of its intended kinase target. An in vitro biochemical assay isolates the kinase from the complexities of a cellular environment, providing a clean and direct measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50). This step is critical for initial hit validation and for driving the medicinal chemistry strategy to optimize potency.

We will use a luminescence-based assay, the ADP-Glo™ Kinase Assay, as our model system. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[12] A decrease in ADP production in the presence of an inhibitor indicates successful target engagement.[13]

Experimental Protocol: Luminescence-Based Kinase Activity Assay (ADP-Glo™)
  • Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., PTZ-Analog-1) and a positive control inhibitor (e.g., Dasatinib) in DMSO, followed by a final dilution in kinase reaction buffer.

  • Kinase Reaction Setup: In a 384-well assay plate, add 1 µL of the diluted inhibitor or DMSO (for no-inhibitor and no-enzyme controls).

  • Enzyme Addition: Add 2 µL of the target kinase (e.g., Abl kinase) diluted in kinase buffer to all wells except the no-enzyme control. Allow the plate to incubate for 15-20 minutes at room temperature to permit compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The concentration of ATP should ideally be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption).

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[14] Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step back to ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the initial kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Workflow: In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection prep_inhibitor 1. Prepare Inhibitor Dilutions add_inhibitor 3. Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_kinase 2. Prepare Kinase & Substrate/ATP Mix add_kinase 4. Add Kinase (Incubate) prep_kinase->add_kinase add_inhibitor->add_kinase start_reaction 5. Add Substrate/ATP (Initiate Reaction) add_kinase->start_reaction stop_reaction 6. Add ADP-Glo™ Reagent (Stop & Deplete ATP) start_reaction->stop_reaction add_detection 7. Add Detection Reagent (Convert ADP -> Light) stop_reaction->add_detection read_plate 8. Measure Luminescence add_detection->read_plate analysis 9. Data Analysis (Calculate IC50) read_plate->analysis

Caption: Workflow for a luminescence-based kinase inhibition assay.

Pillar 2: Assessing Activity in a Cellular Context

Causality: Does In Vitro Potency Translate to Cellular Efficacy?

A potent enzyme inhibitor is of little therapeutic value if it cannot reach its target within a living cell. Cell-based assays are the essential next step to evaluate a compound's ability to cross the cell membrane, engage its intracellular target, and elicit a functional response, such as inhibiting cell proliferation or inducing apoptosis.

The MTT assay is a robust, colorimetric method for assessing cell viability.[5] It measures the metabolic activity of a cell population, which in most cases, is directly proportional to the number of living cells.[4] Metabolically active cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which can be quantified spectrophotometrically.

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase (e.g., K562 cells for a Bcr-Abl inhibitor) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (PTZ-Analog-1) and a relevant approved drug. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for a period relevant to the cell doubling time, typically 48-72 hours, at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours to allow viable cells to convert the MTT into formazan crystals.[5]

  • Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.[5][15]

  • Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control wells and plot the results to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Principle: MTT Cell Viability Assay

G cluster_cell Inside a Living Cell Mitochondria Mitochondria (Metabolically Active) Formazan Purple Formazan (Insoluble Crystals) Mitochondria->Formazan Mitochondrial Reductases MTT Yellow MTT (Water Soluble) MTT->Mitochondria Uptake Solubilized Purple Solution Formazan->Solubilized Addition of Reader Spectrophotometer (Absorbance @ 570nm) Solubilized->Reader Quantification DMSO Solubilizing Agent (e.g., DMSO) DMSO->Solubilized

Caption: Principle of the MTT assay for measuring cell viability.

Pillar 3: Defining the Selectivity Profile

Causality: How Specific is the Inhibitor?

The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding sites. An inhibitor designed for one kinase may inadvertently inhibit others, leading to off-target effects that can cause toxicity or, in some cases, provide unexpected therapeutic benefits (polypharmacology).[16] Kinase selectivity profiling is a crucial step to understand a compound's specificity and to build a predictive safety profile.[17][18]

This is typically performed by screening the inhibitor at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases.[19] The results are often visualized as a "kinome tree" or a dendrogram, providing a powerful snapshot of the compound's interaction landscape.

Methodology: Large-Panel Kinase Screening

While a detailed protocol is beyond the scope of this guide, the general workflow involves:

  • Compound Submission: The test compound is submitted to a specialized service provider or an in-house platform.

  • High-Throughput Screening: The compound is assayed against a panel of hundreds of purified kinases (e.g., using the ADP-Glo™ platform).[20]

  • Data Analysis: The percent inhibition for each kinase is calculated. "Hits" are defined as kinases inhibited above a certain threshold (e.g., >50% inhibition).

  • Follow-up: For significant off-target hits, full IC50 curves are generated to confirm the potency of the interaction.

A highly selective inhibitor will show potent activity against its intended target with minimal inhibition of other kinases. A less selective, or "promiscuous," inhibitor will hit multiple targets.[17] Understanding this profile is essential for advancing a compound toward clinical development.

Illustrative Data & Interpretation

The following tables present hypothetical data for our PTZ-Analog-1 , benchmarked against Dasatinib, a known multi-kinase inhibitor. For this example, we assume PTZ-Analog-1 was designed as a selective inhibitor of Anaplastic Lymphoma Kinase (ALK).

Table 2: Comparative In Vitro Kinase Inhibition

Compound Target Kinase IC50 (nM)
PTZ-Analog-1 ALK5.2
Dasatinib ABL0.8

Table 3: Comparative Cellular Antiproliferative Activity

Compound Cell Line Relevant Genotype GI50 (nM)
PTZ-Analog-1 NCI-H3122EML4-ALK Fusion25.8
Dasatinib K562BCR-ABL Fusion2.1

Interpretation of Results:

The hypothetical data suggests that PTZ-Analog-1 is a potent inhibitor of ALK kinase in a biochemical assay (IC50 = 5.2 nM). Critically, this potency translates into cellular activity, as it effectively inhibits the proliferation of an ALK-driven cancer cell line (GI50 = 25.8 nM). The difference between the biochemical IC50 and the cellular GI50 is expected and reflects factors such as cell membrane permeability and intracellular ATP concentrations. The next logical step would be to perform a large-panel kinase screen to confirm its selectivity for ALK over other kinases, which would be a key differentiating factor from multi-targeted inhibitors like Dasatinib.

Visualizing the Mechanism: Kinase Signaling Pathways

To appreciate the role of a kinase inhibitor, it is helpful to visualize its place within a cellular signaling cascade. The diagram below illustrates a generic Receptor Tyrosine Kinase (RTK) pathway, a common target for kinase inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cell Proliferation, Survival, etc. TF->Response Regulates Gene Expression for GrowthFactor Growth Factor GrowthFactor->RTK Binds & Activates Inhibitor Kinase Inhibitor (e.g., PTZ-Analog-1) Inhibitor->RAF Blocks ATP Site

Caption: A simplified kinase signaling pathway showing inhibitor action.

Conclusion

The 4,6-dichloropyrrolo[2,1-f]triazine scaffold represents a fertile ground for the discovery of novel kinase inhibitors. However, the journey from a synthesized compound to a viable drug candidate is one of rigorous, systematic evaluation. This guide outlines a logical, three-pillar framework for this process: establishing foundational in vitro potency, confirming cellular efficacy, and defining the selectivity profile. By benchmarking new chemical entities against established, FDA-approved drugs at each stage, researchers can gain crucial context for their findings, make informed decisions about which analogs to advance, and ultimately increase the probability of developing a successful targeted therapy.

References

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  • MTT (Assay protocol). (2023, February 27). protocols.io. Retrieved January 16, 2026, from [Link]

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  • Klink, T. A., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Assay and Drug Development Technologies, 12(1), 34-45. Retrieved January 16, 2026, from [Link]

  • FDA-approved Protein Kinase Inhibitors. (n.d.). Sino Biological. Retrieved January 16, 2026, from [Link]

  • Cerny, K. M., et al. (2023). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. Drug Metabolism and Disposition, 51(12), 1599-1615. Retrieved January 16, 2026, from [Link]

  • Zhou, T., & Georgeon, S. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(13), i741-i749. Retrieved January 16, 2026, from [Link]

  • Kalliokoski, T., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(12), 1011-1015. Retrieved January 16, 2026, from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical Journal, 408(3), 297-315. Retrieved January 16, 2026, from [Link]

  • Duncan, J. S., et al. (2012). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Biochimica et Biophysica Acta, 1824(11), 1291-1300. Retrieved January 16, 2026, from [Link]

  • Bantscheff, M., et al. (2011). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs. Nature Biotechnology, 29(11), 1035-1044. Retrieved January 16, 2026, from [Link]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][4][5]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 13(15), 1387-1411. Retrieved January 16, 2026, from [Link]

  • Rai, G. S., & Maru, J. J. (2021). Synthetic strategies for pyrrolo[2,1-f][4][5]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds, 56, 1435-1440. Retrieved January 16, 2026, from [Link]

  • Singh, J., et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][4][5]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. ChemistrySelect, 9(45), e202402941. Retrieved January 16, 2026, from [Link]

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  • Ott, G. R., & Favor, D. A. (2017). Pyrrolo[2,1-f][4][5]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Bioorganic & Medicinal Chemistry Letters, 27(18), 4238-4246. Retrieved January 16, 2026, from [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4,6-Dichloropyrrolo[2,1-f]triazine

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4,6-Dichloropyrrolo[2,1-f][1][2][3]triazine

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4,6-Dichloropyrrolo[2,1-f][1][2][3]triazine, a halogenated heterocyclic compound. Our commitment to your safety and environmental stewardship compels us to offer this guidance, ensuring that the final step of your research is as rigorous as the first.

Core Directive: Understanding the Compound

Before delving into disposal protocols, it is crucial to understand the inherent characteristics of 4,6-Dichloropyrrolo[2,1-f][1][2][3]triazine. As a chlorinated, nitrogen-containing heterocycle, its disposal requires careful consideration to mitigate potential environmental and health risks. The primary concerns with this class of compounds are the generation of toxic and corrosive byproducts, such as hydrogen chloride (HCl) and nitrogen oxides (NOx), upon decomposition, particularly during thermal treatment.

Important Note on Safety Data: As of the writing of this guide, a specific Safety Data Sheet (SDS) for the 4,6-Dichloropyrrolo[2,1-f][1][2][3]triazine isomer was not publicly available. However, the SDS for the isomeric compound, 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine (CAS 918538-05-3), provides valuable, albeit presumptive, safety information. It is imperative to consult the specific SDS for the 4,6-isomer once it becomes available from your supplier.

Based on its structural relative, the anticipated hazards include:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

These potential hazards underscore the necessity of stringent safety protocols throughout the handling and disposal process.

Operational Plan: A Step-by-Step Disposal Protocol

The following protocol is designed to provide a clear, actionable plan for the disposal of 4,6-Dichloropyrrolo[2,1-f][1][2][3]triazine.

Part 1: Waste Characterization and Segregation

Proper disposal begins with accurate waste identification and segregation at the point of generation. This is a critical step to prevent dangerous chemical reactions and to ensure compliant and cost-effective disposal.

Methodology:

  • Identify as Halogenated Organic Waste: Due to the presence of chlorine atoms, 4,6-Dichloropyrrolo[2,1-f][1][2][3]triazine and any materials contaminated with it must be classified as halogenated organic waste.[4][5][6]

  • Segregate from Non-Halogenated Waste: Establish a dedicated, clearly labeled waste container for halogenated organic solids or solutions.[6] Never mix halogenated with non-halogenated waste streams, as this can complicate the disposal process and increase costs.[6]

  • Maintain a Waste Log: For commingled halogenated waste, maintain a detailed log of all constituents and their approximate concentrations. This information is vital for the waste disposal facility.

Table 1: Waste Segregation Summary

Waste TypeContainer LabelCompatible WasteIncompatible Waste
Solid 4,6-Dichloropyrrolo[2,1-f][1][2][3]triazine HALOGENATED ORGANIC SOLIDSOther chlorinated organic solidsNon-halogenated organics, acids, bases, oxidizers
Solutions of 4,6-Dichloropyrrolo[2,1-f][1][2][3]triazine HALOGENATED ORGANIC LIQUIDSDichloromethane, chloroformAcetone, ethanol, hexanes, aqueous solutions, acids
Contaminated Labware (e.g., pipette tips, gloves) SOLID HALOGENATED WASTEItems contaminated with chlorinated compoundsSharps, non-contaminated trash
Part 2: Recommended Disposal Method: Incineration

For chlorinated organic compounds, high-temperature incineration is the preferred and most effective disposal method.[7] This process ensures the complete destruction of the molecule, converting it into less harmful inorganic compounds.

Causality and Mechanism:

High-temperature incineration breaks the carbon-chlorine and carbon-nitrogen bonds. The resulting chlorine and nitrogen atoms are converted into hydrogen chloride (HCl) and various nitrogen oxides (NOx), respectively.[1][3] To prevent the release of these acidic and toxic gases into the atmosphere, licensed hazardous waste incinerators are equipped with afterburners and flue gas scrubbing systems.[8][9] The scrubbers neutralize the HCl, typically with a caustic solution, before the exhaust is released.

Workflow for Arranging Disposal:

GAGenerate Halogenated WasteBSegregate into Labeled, Compatible ContainerA->BCContact Certified Hazardous Waste Disposal VendorB->CDProvide Waste Characterization Information (SDS & Log)C->DESchedule Waste PickupD->EFVendor Transports to High-Temperature Incineration FacilityE->FGIncineration with Flue Gas ScrubbingF->GHReceive Certificate of DestructionG->H

Caption: Waste Disposal Workflow for 4,6-Dichloropyrrolo[2,1-f][1][2][3]triazine.

Part 3: Spill Management and Decontamination

Accidental spills must be managed promptly and safely to minimize exposure and environmental contamination.

Spill Cleanup Protocol:

  • Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood. Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain the Spill: For solid spills, gently cover with an absorbent material to prevent dust generation. For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated halogenated waste container.[10]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must be disposed of as halogenated waste.

  • Decontaminate PPE: Remove and dispose of contaminated gloves and other disposable PPE in the solid halogenated waste stream. Non-disposable items should be thoroughly cleaned.

Decision Tree for Spill Response:

GSpillSpill OccursSizeIs the spill large or outside of a fume hood?Spill->SizeEvacuateEvacuate Area & Call Emergency ResponseSize->EvacuateYesSmallSpillSmall, contained spillSize->SmallSpillNoPPEDon Appropriate PPESmallSpill->PPEContainContain Spill with AbsorbentPPE->ContainCollectCollect Waste into Halogenated ContainerContain->CollectDecontaminateDecontaminate Surface & Dispose of MaterialsCollect->Decontaminate

Caption: Decision-making process for spill cleanup.

Trustworthiness: A Self-Validating System

This guidance is grounded in established principles of chemical waste management as outlined by regulatory bodies such as the Environmental Protection Agency (EPA) and is consistent with the information provided in safety data sheets for analogous compounds. By adhering to the principles of accurate characterization, stringent segregation, and the use of certified disposal facilities, you create a self-validating system that ensures safety and compliance. Always maintain documentation, including waste logs and certificates of destruction, to close the loop on the chemical lifecycle.

References

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). EPA NEPS. Retrieved January 15, 2026, from [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Hazardous Waste Segregation. (n.d.). University of California, Santa Cruz. Retrieved January 15, 2026, from [Link]

  • Thermal Decomposition of Chloropicrin. (2019, May 5). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved January 15, 2026, from [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2025, October 12). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). EPA NEPS. Retrieved January 15, 2026, from [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). EPA NEPS. Retrieved January 15, 2026, from [Link]

  • 2,4-Dichloropyrrolo[1,2-f][1][2][3]triazine. (n.d.). Synthonix. Retrieved January 15, 2026, from [Link]

  • Disposal Guidance. (n.d.). U.S. Environmental Protection Agency. Retrieved January 15, 2026, from [Link]

  • Guidance Manual for Disposal of Chlorinated Water. (n.d.). Vita-D-Chlor. Retrieved January 15, 2026, from [Link]

  • Learn about Hazardous Waste Cleanups. (n.d.). U.S. Environmental Protection Agency. Retrieved January 15, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.